molecular formula C7H7FO B1362316 2-Fluoro-4-methylphenol CAS No. 452-81-3

2-Fluoro-4-methylphenol

Cat. No.: B1362316
CAS No.: 452-81-3
M. Wt: 126.13 g/mol
InChI Key: WJKISRFVKIOBCQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylphenol is a useful research compound. Its molecular formula is C7H7FO and its molecular weight is 126.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-4-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKISRFVKIOBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380969
Record name 2-Fluoro-4-methylphenol
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-81-3
Record name 2-Fluoro-4-methylphenol
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Record name 2-Fluoro-4-methylphenol
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Record name 452-81-3
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Foundational & Exploratory

2-Fluoro-4-methylphenol CAS 452-81-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-methylphenol (CAS 452-81-3) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-Fluoro-4-methylphenol (CAS 452-81-3), a fluorinated aromatic compound of significant interest in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, spectral analysis, synthetic methodologies, and key applications, offering a comprehensive technical resource.

Core Molecular Identity and Physicochemical Profile

2-Fluoro-4-methylphenol, also known as 2-Fluoro-p-cresol, is a substituted phenol featuring a fluorine atom ortho to the hydroxyl group and a methyl group in the para position.[1][2] This specific substitution pattern confers a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.[3]

The fluorine atom, being the most electronegative element, significantly influences the compound's acidity, lipophilicity, and metabolic stability when incorporated into larger molecules. This makes it a strategic building block in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]

Key Identifiers
IdentifierValue
CAS Number 452-81-3[1][2][3]
IUPAC Name 2-fluoro-4-methylphenol[3][5]
Synonyms 2-Fluoro-p-cresol, 3-Fluoro-4-hydroxytoluene[1][2]
Molecular Formula C₇H₇FO[1][2][3]
Molecular Weight 126.13 g/mol [2][3][5]
SMILES CC1=CC(=C(C=C1)O)F[1][3][5]
InChI Key WJKISRFVKIOBCQ-UHFFFAOYSA-N[1][3]
Physicochemical and Computed Properties

The physical properties of 2-Fluoro-4-methylphenol determine its handling, purification, and reaction conditions. Its computed properties offer predictive insights into its behavior in biological and chemical systems.

PropertyValueSource
Appearance Pale yellow crystals or solid[3]
Melting Point 37 °C to 38 °C[3]
Boiling Point 173.0 ± 20.0 °C at 760 mmHg[6]
Flash Point 66.4 °C
Solubility Soluble in organic solvents, limited solubility in water[1]
XLogP3 1.8[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 20.2 Ų[5]

Spectral Characterization: A Validating Fingerprint

Analytical data is paramount for confirming the identity and purity of 2-Fluoro-4-methylphenol. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methyl protons (typically the most upfield signal), and the phenolic hydroxyl proton (often a broad singlet).[7] The coupling between the fluorine and adjacent protons (³J H-F) is a key diagnostic feature.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment. Coupling to adjacent aromatic protons will be observed.

  • ¹³C NMR: The spectrum will display unique signals for each carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), which is a definitive characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-F Stretch: A strong, sharp absorption band typically appears in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound.[5]

Synthesis and Purification Strategies

The reliable production of high-purity 2-Fluoro-4-methylphenol is critical for its application in regulated industries like pharmaceuticals.[8]

Common Synthetic Pathways

Several methods are employed for the synthesis of 2-Fluoro-4-methylphenol. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

  • Diazotization-Hydrolysis: This classic and fundamental approach begins with an aromatic amine, 4-fluoro-2-methylaniline.[3] The amine is converted to a diazonium salt using sodium nitrite in an acidic medium, which is subsequently hydrolyzed to yield the target phenol.[3][8] This method is well-established and scalable.[8]

  • Direct Electrophilic Fluorination: This method involves the direct introduction of a fluorine atom onto the 4-methylphenol (p-cresol) ring using a suitable electrophilic fluorinating agent.[9] The reaction must be carefully controlled to achieve the desired regioselectivity for the ortho position.

Synthesis_Pathway cluster_diazotization Diazotization-Hydrolysis Pathway A 4-Fluoro-2-methylaniline B Diazonium Salt Intermediate A->B NaNO₂, H⁺ C 2-Fluoro-4-methylphenol B->C H₂O, Δ

Caption: Diazotization-Hydrolysis synthetic route.

Reference Experimental Protocol: Synthesis via Direct Fluorination

This protocol describes a general method for the direct fluorination of 4-methylphenol. It is designed as a self-validating system where progress and purity can be monitored at key stages.

Objective: To synthesize 2-Fluoro-4-methylphenol from 4-methylphenol.

Materials:

  • 4-methylphenol (1.0 mmol)

  • Electrophilic Fluorinating Reagent (e.g., Selectfluor™) (1.1 mmol)

  • Acetonitrile (Solvent, 10 mL)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • Reaction Setup: To a solution of 4-methylphenol (1 mmol) in acetonitrile (10 mL), add the fluorinating reagent (1.1 mmol).[9]

  • Reaction Execution: Stir the reaction mixture under reflux conditions for approximately 2 hours.[9] The causality here is that thermal energy is required to overcome the activation energy for the electrophilic aromatic substitution.

  • Workup - Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), remove the acetonitrile by distillation under reduced pressure.[9]

  • Workup - Extraction: Dissolve the crude product in dichloromethane (50 mL) and filter to remove any insoluble materials.[9] Transfer the filtrate to a separatory funnel and wash with water (30 mL) to remove any remaining water-soluble impurities.[9]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[9]

  • Purification: The primary technique for purifying 2-Fluoro-4-methylphenol is fractional distillation, which separates compounds based on differences in boiling points.[8] Precise control over temperature and pressure is essential to achieve high purity.[8]

  • Validation: Analyze the final product using ¹H NMR and ¹⁹F NMR spectroscopy to confirm its identity and purity.[9]

Reactivity and Applications

The utility of 2-Fluoro-4-methylphenol stems from its predictable reactivity and its role as a versatile building block.

Chemical Reactivity

The molecule's reactivity is governed by the interplay of its three functional components:

  • Phenolic Hydroxyl Group: Acidic and directs electrophilic substitution to the ortho and para positions. It is the site for etherification and esterification reactions.

  • Fluorine Atom: A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution under certain conditions.[3]

  • Methyl Group: An electron-donating group that activates the ring for electrophilic substitution.

Key reactions include oxidation to form quinones and participation as the phenolic component in Mannich reactions to produce aminophenol ligands.[3]

Core Applications

The compound is a crucial intermediate in several high-value industries.[10]

  • Pharmaceuticals: It is a key building block for Active Pharmaceutical Ingredients (APIs).[3][4][10] Notably, it is used in the synthesis of selective inhibitors of receptor tyrosine kinases, which are important targets in oncology.[3] The fluorine substituent can enhance binding affinity and improve metabolic stability.

  • Agrochemicals: It is utilized in the development of modern herbicides and pesticides.[3][10]

  • Materials Science: Derivatives of 2-Fluoro-4-methylphenol are employed in the creation of functional polymers and photoresists for electronics applications.[3]

Applications_Workflow cluster_products End-Product Classes A 2-Fluoro-4-methylphenol (CAS 452-81-3) B Multi-step Synthesis A->B C Active Pharmaceutical Ingredients (APIs) B->C e.g., Kinase Inhibitors D Advanced Agrochemicals B->D E Functional Polymers B->E

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical intermediate.

Hazard Identification

2-Fluoro-4-methylphenol is classified as hazardous.[11]

  • GHS Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

    • Harmful if swallowed or in contact with skin.[5][11]

Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area or under a chemical fume hood.[12]

  • Wear appropriate personal protective equipment:

    • Eye/Face Protection: Chemical safety goggles or face shield.[12]

    • Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin exposure.[12]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[11]

  • Wash hands and any exposed skin thoroughly after handling.[12]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

  • Store away from heat, sparks, open flames, and other ignition sources.[12][13]

  • The material may be sensitive to light; store in light-resistant containers.[13]

References

  • 2-Fluoro-4-methylphenol | 452-81-3. (n.d.).

  • CAS 452-81-3: 2-Fluoro-4-methylphenol. (n.d.). CymitQuimica.

  • 2-FLUORO-4-METHYLPHENOL | 452-81-3. (2025). ChemicalBook.

  • 2-fluoro-4-methylphenol AldrichCPR. (n.d.). Sigma-Aldrich.

  • 2-Fluoro-4-methylphenol | CAS 452-81-3. (n.d.). Santa Cruz Biotechnology.

  • 2-Fluoro-4-methylphenol | 452-81-3. (n.d.). Manchester Organics.

  • Buy 2-FLUORO-4-METHYLPHENOL from HANGZHOU LEAP CHEM CO., LTD. (n.d.). ECHEMI.

  • The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

  • 2-Fluoro-4-methylphenol | 452-81-3. (n.d.). Sigma-Aldrich.

  • 452-81-3 | CAS DataBase. (n.d.). ChemicalBook.

  • 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485. (n.d.). PubChem - NIH.

  • SAFETY DATA SHEET - 2-Fluoro-4-methylphenol. (n.d.). Fisher Scientific.

  • 2-FLUORO-4-METHYLPHENOL(452-81-3)FT-IR. (n.d.). ChemicalBook.

  • 2-Fluoro-4-methylphenol Market Size | CAGR of 3.7%. (2025).

  • Material Safety Data Sheet - 2,4,6-Trinitrophenol. (2005).

  • SAFETY DATA SHEET - 4-Fluoro-2-methylphenol. (2009). Fisher Scientific.

  • 4-Fluoro-2-methylphenol | C7H7FO | CID 136295. (n.d.). PubChem.

  • 2-FLUORO-4-METHYLPHENOL, CasNo.452-81-3. (n.d.). Hebei Dangtong Import and Export Co., LTD.

  • 2-Fluoro-4-methoxyphenol | 167683-93-4. (n.d.). TCI AMERICA.

  • 2-fluoro-4-methylphenol synthesis. (n.d.). Sigma-Aldrich.

  • 4-Fluoro-2-methylphenol | CAS 452-72-2. (n.d.). Ossila.

  • The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. (n.d.). ResearchGate.

  • 4-Fluoro-2-methylphenol 99 452-72-2. (n.d.). Sigma-Aldrich.

  • 3-Fluoro-2-methylphenol for critical molecular building block. (n.d.). Unibrom Corp.

  • Phenol, 2-fluoro-. (n.d.). NIST WebBook.

  • 4-Fluoro-2-methylphenol - [1H NMR] - Spectrum. (n.d.). SpectraBase.

  • 452-81-3|2-Fluoro-4-methylphenol. (n.d.). BLD Pharm.

  • What is the NMR peak for methylphenol? (2019). Quora.

  • 4-Methylphenol | C7H8O | MD Topology | NMR | X-Ray. (n.d.).

  • Phenol, 2-chloro-4-methyl-. (n.d.). NIST WebBook.

  • 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to 2-Fluoro-4-methylphenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-4-methylphenol (CAS 452-81-3), a fluorinated phenolic compound of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core physicochemical properties, synthesis and purification methodologies, and its critical role as a building block in modern medicinal chemistry.

Core Molecular and Physical Properties

2-Fluoro-4-methylphenol, also known as 2-Fluoro-p-cresol, is an aromatic organic compound distinguished by a phenol ring substituted with a fluorine atom at position 2 and a methyl group at position 4.[1][2] This specific substitution pattern confers unique electronic properties and steric influences that are highly valuable in the design of bioactive molecules.

Molecular Identity

The fundamental identifiers for 2-Fluoro-4-methylphenol are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
Molecular Formula C₇H₇FO[1][2][3][4][5]
Molecular Weight 126.13 g/mol [1][2][3][4][5]
IUPAC Name 2-fluoro-4-methylphenol[3][4]
CAS Number 452-81-3[1][3][4]
SMILES CC1=CC(=C(C=C1)O)F[3][4]
InChI Key WJKISRFVKIOBCQ-UHFFFAOYSA-N[3][4]
Physicochemical Characteristics

The physical properties of 2-Fluoro-4-methylphenol dictate its handling, storage, and purification procedures. It typically appears as pale yellow crystals.[3]

PropertyValueUnit
Melting Point 37 - 38°C[3]
Boiling Point 173°C (at 760 mmHg)[2][3]
Density 1.164g/cm³[2][3]
Flash Point 66.4°C[2]

Synthesis and Purification Strategies

The reliable synthesis of high-purity 2-Fluoro-4-methylphenol is essential for its application in pharmaceuticals and other fine chemicals. Several synthetic routes have been established, each with distinct advantages regarding yield, scalability, and precursor availability.

Diazotization-Hydrolysis Pathway

A fundamental and widely employed method for synthesizing fluorinated phenols is the diazotization-hydrolysis pathway.[3][6] This process leverages a readily available aromatic amine precursor. The causality behind this choice lies in the robust and well-understood nature of diazonium salt chemistry, which allows for the clean introduction of a hydroxyl group onto the aromatic ring.

The workflow begins with 4-fluoro-2-methylaniline, which undergoes diazotization in an acidic medium using sodium nitrite.[3] The resulting diazonium salt is then subjected to hydrolysis, yielding the target 2-Fluoro-4-methylphenol.

synthesis_workflow start Starting Material: 4-Fluoro-2-methylaniline diazotization Step 1: Diazotization start->diazotization reagent1 Reagents: Sodium Nitrite (NaNO₂) Acidic Conditions (e.g., HCl) reagent1->diazotization intermediate Intermediate: Aryl Diazonium Salt diazotization->intermediate hydrolysis Step 2: Hydrolysis intermediate->hydrolysis reagent2 Condition: Hydrolysis (H₂O, Heat) reagent2->hydrolysis product Final Product: 2-Fluoro-4-methylphenol hydrolysis->product

Caption: Diazotization-Hydrolysis Synthesis Workflow.

Alternative Synthesis Routes
  • Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the 4-methylphenol (p-cresol) ring using specialized fluorinating agents.[3][7] The choice of this method often depends on the desired regioselectivity and the availability of potent, yet selective, electrophilic fluorine sources.

  • Continuous Flow Synthesis: For scalable and safer production, continuous flow reactors offer significant advantages.[3] These systems, particularly tube-in-tube designs, allow for precise control over reaction parameters and the handling of hazardous reagents like fluorine gas, enhancing process efficiency and safety.[3]

Purification Protocol: Fractional Distillation

Fractional distillation is the primary technique for purifying 2-Fluoro-4-methylphenol to the high standards (>98%) required for pharmaceutical applications.[3][6][8] This method is chosen due to the compound's distinct boiling point (173°C).[2][3]

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column).

  • Charging: Charge the crude reaction mixture into the distillation flask.

  • Heating: Gradually heat the flask using a heating mantle to bring the mixture to a boil.

  • Fraction Collection: Carefully monitor the temperature at the head of the column. Collect and discard any initial low-boiling fractions.

  • Product Isolation: Collect the fraction that distills over at or near 173°C under atmospheric pressure.

  • Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The presence of the fluorine atom in 2-Fluoro-4-methylphenol is a key feature exploited by medicinal chemists. Fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity (pKa) of the phenolic hydroxyl group, thereby influencing binding interactions with biological targets.

Intermediate for Active Pharmaceutical Ingredients (APIs)

2-Fluoro-4-methylphenol is a crucial building block in the synthesis of various APIs.[8] A significant area of application is in the development of kinase inhibitors, particularly for cancer therapy.

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Studies have shown that incorporating the 2-Fluoro-4-methylphenol moiety can lead to selective inhibition of RTKs.[3] This selectivity is critical for developing targeted therapies that minimize off-target effects. Its derivatives have also been investigated for improving the stability of quinazoline-based drugs in hepatocytes.[3] The pharmaceutical sector's demand for such specialized intermediates is the primary driver of the 2-Fluoro-4-methylphenol market.[8]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as an intermediate in the development of advanced agrochemicals, such as herbicides and pesticides, where its biological activity is leveraged.[3][8] In materials science, its derivatives are used in the creation of functional polymers and photoresists for electronic applications.[3]

Spectroscopic and Safety Data

Spectral Information

Characterization of 2-Fluoro-4-methylphenol is routinely performed using standard spectroscopic methods. Public databases like PubChem provide reference spectra, including Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra, which are essential for quality control and structural verification.[4]

Safety and Handling

As a laboratory chemical, 2-Fluoro-4-methylphenol must be handled with appropriate precautions. It is classified as harmful and can cause irritation or damage upon contact.

  • Hazards: Harmful if swallowed or in contact with skin.[4] Causes skin irritation and can cause serious eye irritation or damage.[4][5]

  • Recommended Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust or vapors.

  • Storage: Store in an inert atmosphere, preferably under refrigeration (2-8°C).[9]

References

  • 2-Fluoro-4-methylphenol | 452-81-3. (n.d.). [No Title] Retrieved January 4, 2026, from [Link]

  • 2-Fluoro-4-methylphenol | C7H7FO. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • 2-Fluoro-4-methylphenol Market Size | CAGR of 3.7%. (n.d.). [No Title] Retrieved January 4, 2026, from [Link]

Sources

2-Fluoro-4-methylphenol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Characterization of 2-Fluoro-4-methylphenol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecular entities is paramount. 2-Fluoro-4-methylphenol (CAS 452-81-3), a substituted phenol, serves as a critical building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the phenolic ring, imparts specific chemical properties that are of great interest to researchers. The fluorine atom, in particular, can modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable feature in drug design.

This guide provides a comprehensive analysis of the core spectral data for 2-Fluoro-4-methylphenol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to offer a detailed interpretation of the spectral features, grounded in established chemical principles, to serve as a reliable reference for scientists engaged in synthesis, quality control, and regulatory submissions.

Molecular Structure and Analytical Overview

The structural integrity of a chemical intermediate is the foundation of any synthetic pathway. For 2-Fluoro-4-methylphenol, a combination of spectroscopic techniques provides a unique fingerprint, confirming its identity and purity.

Molecular Formula: C₇H₇FO[1][2][3] Molecular Weight: 126.13 g/mol [1][2][3] IUPAC Name: 2-fluoro-4-methylphenol[2]

The analytical workflow for structural confirmation relies on assembling data from multiple orthogonal techniques. NMR provides detailed information about the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and provides fragmentation data that further corroborates the structure.

cluster_0 Analytical Workflow for 2-Fluoro-4-methylphenol Start Start Acquire_1H_NMR ¹H NMR Acquisition Start->Acquire_1H_NMR Proton Environment Acquire_13C_NMR ¹³C NMR Acquisition Start->Acquire_13C_NMR Carbon Skeleton Acquire_IR IR Spectroscopy Start->Acquire_IR Functional Groups Acquire_MS Mass Spectrometry Start->Acquire_MS Molecular Weight Data_Analysis Integrated Data Analysis Acquire_1H_NMR->Data_Analysis Acquire_13C_NMR->Data_Analysis Acquire_IR->Data_Analysis Acquire_MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Consistent Data

Caption: Workflow for Spectroscopic Structure Elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For 2-Fluoro-4-methylphenol, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern on the aromatic ring.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling (J-coupling) between ¹H and ¹⁹F nuclei.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~2.25s-3H
-OH~5.50br s-1H
H-5~6.80dJ(H-H) ≈ 8.01H
H-6~6.88ddJ(H-H) ≈ 8.0, J(H-F) ≈ 4.01H
H-3~6.95dJ(H-F) ≈ 10.01H

Note: Predicted values based on typical chemical shifts for substituted phenols. Actual values may vary based on solvent and concentration.[4][5]

Interpretation and Causality:

  • Methyl Protons (-CH₃): This signal appears as a sharp singlet around 2.25 ppm, consistent with a methyl group attached to an aromatic ring. Its upfield position is expected for protons on an sp³-hybridized carbon.

  • Hydroxyl Proton (-OH): The phenolic proton is a broad singlet, typically found between 4-7 ppm.[4] Its chemical shift is variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The broadness arises from chemical exchange with residual water or other protic species.

  • Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring appear in the 6.80-7.00 ppm region.

    • H-3: This proton is ortho to the fluorine atom, resulting in a large doublet splitting with a coupling constant (³JHF) of approximately 10.0 Hz.

    • H-6: This proton is meta to the fluorine atom and ortho to the methyl group. It appears as a doublet of doublets, split by the adjacent H-5 (ortho coupling, JHH ≈ 8.0 Hz) and the fluorine atom (meta coupling, ⁴JHF ≈ 4.0 Hz).

    • H-5: This proton is ortho to the methyl group and meta to the hydroxyl group. It appears as a doublet, split only by the adjacent H-6.

Caption: Key Proton-Fluorine Couplings in ¹H NMR.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon directly attached to the fluorine atom exhibits a large one-bond coupling (¹JCF), which is a definitive feature for fluoroaromatic compounds.

Carbon AssignmentChemical Shift (δ, ppm)C-F Coupling (¹JCF, Hz)
-CH₃~20.0-
C-4~130.0(⁴JCF ≈ 3-4 Hz)
C-5~128.0(³JCF ≈ 8-9 Hz)
C-6~118.0(²JCF ≈ 18-20 Hz)
C-3~116.0(²JCF ≈ 15-17 Hz)
C-1~145.0(²JCF ≈ 12-14 Hz)
C-2~152.0~240

Note: Predicted values based on typical shifts and C-F coupling constants.[6] Actual values may vary.

Interpretation and Causality:

  • Methyl Carbon (-CH₃): The signal for the methyl carbon appears at the most upfield position (~20.0 ppm), as is typical for sp³-hybridized carbons.

  • Aromatic Carbons:

    • C-2 (C-F): This carbon experiences a strong deshielding effect from the directly attached, highly electronegative fluorine atom and a very large one-bond C-F coupling constant of ~240 Hz. This large splitting is unambiguous proof of a direct C-F bond.

    • C-1 (C-OH): The carbon bearing the hydroxyl group is also significantly deshielded, appearing around 145.0 ppm. It will show a smaller two-bond coupling to fluorine.

    • Other Aromatic Carbons: The remaining aromatic carbons show distinct chemical shifts and smaller two-, three-, or four-bond couplings to the fluorine atom, which helps in their definitive assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-4-methylphenol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to better resolve the hydroxyl proton.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeIntensity
3550 - 3200O-H Stretch (Hydrogen-bonded)Strong, Broad
3100 - 3000C-H Stretch (Aromatic)Medium
2950 - 2850C-H Stretch (Aliphatic, -CH₃)Medium
1600 - 1450C=C Stretch (Aromatic Ring)Medium-Strong
1260 - 1180C-F Stretch (Aryl-F)Strong
1230 - 1150C-O Stretch (Phenolic)Strong

Note: Characteristic absorption ranges. Specific peak positions can be found in spectral databases.[4][8]

Interpretation and Causality:

  • O-H Stretch: A prominent, broad absorption band in the 3550-3200 cm⁻¹ region is the hallmark of a phenolic -OH group involved in intermolecular hydrogen bonding.[4] The broadness is a direct consequence of the varying strengths of these hydrogen bonds within the sample matrix.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the methyl group's C-H bonds.

  • Aromatic C=C Stretches: A series of peaks in the 1600-1450 cm⁻¹ region confirms the presence of the benzene ring.

  • C-F and C-O Stretches: The "fingerprint region" (below 1400 cm⁻¹) contains strong absorptions corresponding to the C-F and C-O stretching vibrations. The aryl-fluoride stretch is typically a strong, sharp band found around 1260-1180 cm⁻¹, providing clear evidence for the fluorine substituent.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid 2-Fluoro-4-methylphenol sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after the measurement.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. For 2-Fluoro-4-methylphenol, Electron Ionization (EI) is a common technique.

m/z (mass-to-charge)Proposed Fragment IdentityRelative Intensity
126[M]⁺ (Molecular Ion)High
111[M - CH₃]⁺Moderate
97[M - CHO]⁺ or [M - F]⁺Moderate
83[M - CH₃ - CO]⁺Moderate-High

Note: Major expected fragments. Data can be verified against spectral databases like SpectraBase.[9]

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): A strong peak at m/z = 126 confirms the molecular weight of 2-Fluoro-4-methylphenol (C₇H₇FO).[2][9]

  • Key Fragmentation Pathways:

    • Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃, 15 Da), leading to a fragment ion at m/z = 111.

    • Loss of Carbon Monoxide: Phenolic compounds often undergo rearrangement and loss of carbon monoxide (CO, 28 Da) after initial fragmentation. The peak at m/z = 83 likely corresponds to the loss of both a methyl radical and CO from the molecular ion.

    • Other Fragments: The peak at m/z = 97 could arise from the loss of a formyl radical (•CHO, 29 Da) or potentially the fluorine atom itself.

M [M]⁺ m/z = 126 M_CH3 [M - CH₃]⁺ m/z = 111 M->M_CH3 - •CH₃ M_CH3_CO [M - CH₃ - CO]⁺ m/z = 83 M_CH3->M_CH3_CO - CO

Caption: A Primary Fragmentation Pathway for 2-Fluoro-4-methylphenol in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 2-Fluoro-4-methylphenol (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Use a split/splitless injector at a temperature of ~250°C. Inject 1 µL of the sample solution.

    • Column: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

    • Oven Program: Start at an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280-300°C.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

    • Data Analysis: Identify the peak corresponding to 2-Fluoro-4-methylphenol in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The collective spectral data from NMR, IR, and MS provide a robust and unambiguous characterization of 2-Fluoro-4-methylphenol. The ¹H and ¹³C NMR spectra confirm the precise connectivity of the carbon-hydrogen framework and the position of the fluorine substituent through characteristic chemical shifts and coupling constants. The IR spectrum verifies the presence of the key hydroxyl, methyl, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the correct molecular weight and shows a predictable fragmentation pattern consistent with the proposed structure. This integrated analytical approach is essential for ensuring the identity, purity, and quality of this important chemical intermediate in research and industrial applications.

References

  • 2-Fluoro-4-methylphenol Product Page. (n.d.). Vertex AI Search.
  • 2-Fluoro-4-methylphenol. (2025). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Yin, W., et al. (2019). Electronic Supplementary Material for "Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions". The Royal Society of Chemistry. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Fluoro-4-methylphenol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2022). Oregon State University. Retrieved from [Link]

  • What is the NMR peak for methylphenol? (2019). Quora. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Fluoro-4-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles governing the solubility of 2-fluoro-4-methylphenol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a deeper understanding of the molecular interactions that dictate solubility. We will explore the physicochemical properties of 2-fluoro-4-methylphenol, the theoretical underpinnings of dissolution, and a detailed, field-proven experimental protocol for solubility determination. This guide is intended to be a practical resource, enabling scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of 2-Fluoro-4-methylphenol

2-Fluoro-4-methylphenol, also known as 4-fluoro-o-cresol, is a fluorinated phenolic compound with the molecular formula C₇H₇FO.[1] It is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] The presence of a fluorine atom on the aromatic ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making 2-fluoro-4-methylphenol a compound of interest in medicinal chemistry.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies like fractional distillation, and formulating final products.[1]

This guide will provide the foundational knowledge to predict and experimentally determine the solubility of 2-fluoro-4-methylphenol, empowering researchers to overcome challenges in its handling and application.

Physicochemical Properties of 2-Fluoro-4-methylphenol

A thorough understanding of the physical and chemical characteristics of 2-fluoro-4-methylphenol is the first step in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₇FOPubChem[2]
Molecular Weight 126.13 g/mol PubChem[2]
Appearance Pale yellow crystalsFisher Scientific[1]
Melting Point 37-38 °CFisher Scientific[1]
Boiling Point 173 °C at 760 mmHgFisher Scientific[1]
Density 1.164 g/cm³Fisher Scientific[1]
SMILES Cc1ccc(O)c(F)c1Sigma-Aldrich[3]
InChI Key WJKISRFVKIOBCQ-UHFFFAOYSA-NSigma-Aldrich[3]

The structure of 2-fluoro-4-methylphenol, with its hydroxyl (-OH) group, a fluorine atom, and a methyl (-CH₃) group on a benzene ring, dictates its interactions with solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor.[4][5] The fluorine atom is highly electronegative and can participate in dipole-dipole interactions, while the aromatic ring and methyl group contribute to its nonpolar character. This combination of polar and nonpolar features results in a nuanced solubility profile.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, yet simplified, starting point for understanding solubility.[6][7] A more rigorous approach involves considering the thermodynamics of dissolution and the specific intermolecular forces at play.

Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent can be understood through the change in Gibbs free energy (ΔG) of the system.[8] For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution:

ΔG = ΔH - TΔS

  • Enthalpy of Dissolution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[8] For many organic solids, this process is endothermic (ΔH > 0), meaning that increasing the temperature will generally increase solubility.[9]

  • Entropy of Dissolution (ΔS): This term reflects the change in disorder of the system. The dissolution of an ordered crystalline solid into a liquid solution typically leads to an increase in entropy (ΔS > 0), which favors the dissolution process.[8]

Intermolecular Forces and Their Impact

The solubility of 2-fluoro-4-methylphenol is a direct result of the balance of intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The hydroxyl group of 2-fluoro-4-methylphenol is a key determinant of its solubility in protic solvents like alcohols.[4][5][10][11] These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the -OH group of the phenol.[5] The ability of a solvent to form strong hydrogen bonds with the solute is a powerful driver for dissolution.[4][11][12]

  • Dipole-Dipole Interactions: The polar C-F and C-O bonds in 2-fluoro-4-methylphenol create a molecular dipole moment. Polar aprotic solvents, such as acetone and ethyl acetate, can interact with these dipoles, contributing to solubility.

  • Van der Waals Forces (Dispersion Forces): The nonpolar aromatic ring and methyl group of 2-fluoro-4-methylphenol interact with nonpolar solvents like hexane and toluene through weaker van der Waals forces.[6] While these interactions are weaker than hydrogen bonds or dipole-dipole forces, they are significant in nonpolar media.

The interplay of these forces means that 2-fluoro-4-methylphenol is expected to exhibit good solubility in polar protic and polar aprotic solvents, and lower solubility in purely nonpolar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[13] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The following section outlines a robust, step-by-step protocol for measuring the solubility of 2-fluoro-4-methylphenol in an organic solvent.

The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[16][17][18]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess 2-fluoro-4-methylphenol B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., shaker bath) B->C D Allow to equilibrate for a set time (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the sample (e.g., 0.22 µm syringe filter) F->G H Dilute the filtrate with a suitable solvent G->H I Analyze by a calibrated analytical method (e.g., HPLC-UV) H->I J Determine the concentration from the calibration curve I->J K Calculate solubility (e.g., in mg/mL or mol/L) J->K

Sources

2-Fluoro-4-methylphenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-methylphenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 2-Fluoro-4-methylphenol (CAS No. 452-81-3), a key intermediate in the pharmaceutical and agrochemical industries. We delve into the fundamental physicochemical properties, the underlying molecular factors influencing these characteristics, and the standard methodologies for their empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical behavior for process optimization, purification, and quality control.

Compound Identification and Overview

2-Fluoro-4-methylphenol, also known as 4-fluoro-o-cresol or 3-fluoro-4-hydroxytoluene, is a fluorinated phenolic compound.[1] Its strategic importance lies in its role as a versatile building block for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs).[2][3] The presence of the fluorine atom can significantly alter the electronic properties, reactivity, and biological activity of derivative compounds, making it a valuable synthon in medicinal chemistry.[2]

Chemical Structure:

Caption: Chemical structure of 2-Fluoro-4-methylphenol.

Physicochemical Properties

The physical properties of 2-Fluoro-4-methylphenol are critical for its handling, purification, and application in synthesis. The key quantitative data are summarized below.

PropertyValueSource
CAS Number 452-81-3[1][2][4][5]
Molecular Formula C₇H₇FO[1][2][4][5]
Molecular Weight 126.13 g/mol [1][2][4][5]
Appearance Pale yellow crystals[2]
Melting Point 37 - 38 °C[2]
Boiling Point 173 °C (at 760 mmHg)[2]
Density (Predicted) 1.164 ± 0.06 g/cm³[2][6]
pKa (Predicted) 9.01 ± 0.18[6]

Molecular Structure and its Influence on Physical Properties

The melting and boiling points of 2-Fluoro-4-methylphenol are a direct consequence of its molecular structure and the resulting intermolecular forces.

  • Hydrogen Bonding: The primary contributor to its relatively high boiling point is the hydroxyl (-OH) group. This group allows for strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. This requires significant thermal energy to overcome, leading to a higher boiling point compared to non-hydroxylated analogues.

  • Dipole-Dipole Interactions: The carbon-fluorine bond is highly polarized due to the high electronegativity of fluorine. This creates a significant dipole moment in the molecule, leading to dipole-dipole interactions that further strengthen the intermolecular forces and contribute to the elevation of both melting and boiling points.

  • Van der Waals Forces: The methyl group and the aromatic ring contribute to London dispersion forces, a type of van der Waals force. While weaker than hydrogen bonding or dipole-dipole interactions, they provide additional intermolecular attraction.

  • Crystal Lattice Effects: The melting point of 37-38 °C is determined by the energy required to break the ordered crystal lattice structure of the solid.[2] The specific substitution pattern of the fluoro and methyl groups on the phenol ring influences how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules often have higher melting points, but the ortho-fluoro and para-methyl substitution in this case results in a moderately low melting point, rendering it a solid at standard room temperature but melting easily with gentle heating.

Experimental Determination of Physical Properties

To ensure scientific integrity, the determination of melting and boiling points must follow standardized, self-validating protocols.

Melting Point Determination: Capillary Method

This is the most common and reliable method for determining the melting point of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of dry, finely powdered 2-Fluoro-4-methylphenol is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thiele tube with oil bath or a digital instrument).

  • Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point. A rapid heating rate can lead to inaccurate readings.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For 2-Fluoro-4-methylphenol, this range is expected to be narrow (e.g., 37-38 °C), indicating a high degree of purity.[2]

  • Validation: The accuracy of the apparatus should be periodically verified using certified melting point standards (e.g., benzophenone, vanillin).

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation p1 Dry Sample p2 Pack Capillary Tube (2-3 mm) p1->p2 m1 Place in Calibrated Apparatus p2->m1 m2 Heat Slowly (1-2 °C/min) m1->m2 m3 Observe & Record Melting Range m2->m3 v1 Verify with Certified Standards m3->v1 Confirm Accuracy BoilingPointWorkflow cluster_setup Setup cluster_measurement Measurement cluster_correction Correction s1 Assemble Distillation Apparatus s2 Add Sample & Boiling Chips s1->s2 s3 Position Thermometer Correctly s2->s3 m1 Heat Gently s3->m1 m2 Establish Stable Distillation Rate m1->m2 m3 Record Stable Temperature m2->m3 c1 Record Barometric Pressure m3->c1 c2 Apply Pressure Correction if Needed c1->c2

Caption: Workflow for Boiling Point Determination.

Applications and Significance of Physical Properties

  • Purification: The boiling point of 173 °C is fundamental to the primary purification method for 2-Fluoro-4-methylphenol: fractional distillation. [2][7]This technique effectively separates the compound from impurities with different boiling points, which is critical for achieving the high purity required for pharmaceutical applications. [7]

  • Storage and Handling: The melting point of 37-38 °C means the compound is a solid at typical room temperature (20-25 °C) but can melt on a warm day. This necessitates controlled storage conditions, often under an inert atmosphere at refrigerated temperatures (2-8 °C), to maintain its stability and prevent degradation. [6]

  • Reaction Conditions: Knowledge of the boiling point is essential for designing chemical reactions. It serves as an upper limit for reaction temperatures at atmospheric pressure if the compound is used as a solvent or as a neat reactant.

Conclusion

The melting point (37-38 °C) and boiling point (173 °C) of 2-Fluoro-4-methylphenol are defining physicochemical properties that are governed by a combination of strong hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Accurate determination of these values through standardized experimental protocols is essential for ensuring the purity, stability, and effective application of this important chemical intermediate in research and industrial settings. A thorough understanding of these properties allows scientists and engineers to optimize purification processes like fractional distillation and to establish appropriate conditions for storage and chemical synthesis.

References

  • 2-Fluoro-4-methylphenol | 452-81-3. (URL: )
  • 2-Fluoro-4-methylphenol | CAS 452-81-3 | SCBT. (URL: )
  • The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. (URL: [Link])

  • 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem - NIH. (URL: [Link])

Sources

A Senior Application Scientist's Guide to 2-Fluoro-4-methylphenol: From Benchtop Synthesis to Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-4-methylphenol (CAS: 452-81-3), a pivotal fluorinated intermediate in modern synthetic chemistry. We will dissect its fundamental chemical identity, explore and contrast various synthesis and purification methodologies from a process optimization perspective, and elucidate its critical role in the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Core Chemical Identity and Physicochemical Profile

2-Fluoro-4-methylphenol, also known by its synonyms 2-Fluoro-p-cresol or 3-Fluoro-4-hydroxytoluene, is a substituted aromatic phenol.[1][2] Its strategic placement of a fluorine atom ortho to the hydroxyl group and a methyl group in the para position imparts unique electronic and steric properties that are highly valuable in medicinal chemistry and organic synthesis.[3]

The definitive IUPAC name for this compound is 2-Fluoro-4-methylphenol .[1][3] Its molecular structure is foundational to its reactivity and function.

chemical_structure cluster_phenol C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 F F C2->F C4 C C3->C4 C5 C C4->C5 CH3_C C C4->CH3_C C6 C C5->C6 C6->C1 H_O H O->H_O H1_CH3 H CH3_C->H1_CH3 H2_CH3 H CH3_C->H2_CH3 H3_CH3 H CH3_C->H3_CH3

Caption: Chemical Structure of 2-Fluoro-4-methylphenol.

A summary of its key identifiers and physicochemical properties is presented below. This data is critical for designing experimental conditions, from reaction temperature to purification strategy.

PropertyValueSource(s)
CAS Number 452-81-3[1]
Molecular Formula C₇H₇FO[1][3]
Molecular Weight 126.13 g/mol [1][3]
Appearance Pale yellow solid/crystals[3]
Melting Point 37-38 °C[3]
Boiling Point 173 °C at 760 mmHg[3][4]
Density 1.164 g/cm³[3][4]
Flash Point 66.4 °C[4]
SMILES CC1=CC(=C(C=C1)O)F[1][3]
InChIKey WJKISRFVKIOBCQ-UHFFFAOYSA-N[1][3]

Synthesis and Purification: A Process Scientist's Perspective

The reliable synthesis of high-purity 2-Fluoro-4-methylphenol is paramount for its utility in downstream applications, especially in cGMP environments for pharmaceutical production. The choice of synthetic route is a trade-off between precursor availability, scalability, safety, and cost.

Established Synthesis Route: Diazotization-Hydrolysis

A robust and widely documented method is the diazotization of an aromatic amine followed by hydrolysis.[3][5] This pathway is a cornerstone of industrial aromatic chemistry due to its reliability and well-understood mechanism.

Causality and Control: The success of this protocol hinges on maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt from the 4-fluoro-2-methylaniline precursor. This is critical because diazonium salts are thermally labile and can decompose prematurely, leading to side products and reduced yield. The subsequent hydrolysis step requires controlled heating to drive the conversion to the desired phenol without promoting unwanted side reactions.

Workflow: Diazotization-Hydrolysis of 4-fluoro-2-methylaniline

Caption: Workflow for the Diazotization-Hydrolysis Synthesis Route.

Alternative Route: Direct Electrophilic Fluorination

An alternative approach involves the direct fluorination of 4-methylphenol (p-cresol) using an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[3][6]

Causality and Control: This method's primary challenge is regioselectivity. The hydroxyl and methyl groups are both ortho-, para-directing. Fluorination of p-cresol can yield both 2-fluoro-4-methylphenol and other isomers. The choice of the fluorinating reagent and solvent system is a critical experimental parameter that must be optimized to maximize the yield of the desired 2-fluoro isomer. The bulky nature of modern fluorinating agents often provides steric hindrance that favors fluorination at the less-hindered position ortho to the hydroxyl group.

Purification: The Self-Validating Standard

For a compound with a well-defined boiling point, fractional distillation is the gold-standard purification technique.[3][5] The process inherently validates the purity of the final fractions; a stable boiling point at a specific pressure corresponds to a high-purity compound.

Protocol: Standard Laboratory Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux) to increase surface area and improve separation efficiency.

  • Charge: Add the crude 2-Fluoro-4-methylphenol to the boiling flask.

  • Vacuum: Reduce the pressure within the system. This lowers the boiling point and prevents thermal degradation of the product.

  • Heating: Gently and uniformly heat the boiling flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling impurities (forerun).

  • Product Cut: Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-Fluoro-4-methylphenol at the applied pressure.

  • QC: The final product's purity should be confirmed using orthogonal analytical methods like GC-MS and NMR spectroscopy.[1][6]

Core Applications in Drug Discovery and Development

The primary driver for the 2-Fluoro-4-methylphenol market is its extensive use as a key building block in the pharmaceutical industry.[7] The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.

The "Fluorine Advantage":

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically labile position with fluorine can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target receptors.

  • Lipophilicity & Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Studies have shown that using 2-fluoro-4-methylphenol as a building block can lead to selective inhibition of receptor tyrosine kinases and improve the stability of quinazoline-based drugs in hepatocytes.[3]

Application AreaMarket Share (2024 Estimate)Rationale for Use
Pharmaceuticals ~89.4%Intermediate for API synthesis; enhances drug properties (stability, bioavailability).[7]
Organic Synthesis ~8.3%Versatile fluorinated building block for complex molecule construction.[7]
Agrochemicals ~2.3%Used in the development of advanced pesticides and herbicides.[7]

Safety, Handling, and Storage: A Non-Negotiable Protocol

2-Fluoro-4-methylphenol is a hazardous substance requiring strict adherence to safety protocols. It is classified as causing severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[1][4]

A Self-Validating Safety Workflow: The core principle of laboratory safety is layered defense. Each step is designed to protect the user, and the combination of steps creates a robust system that is self-validating.

Caption: Layered Safety Protocol for Handling 2-Fluoro-4-methylphenol.

  • Handling: Always handle within a chemical fume hood to prevent inhalation of vapors.[8] Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Keep away from heat, sparks, open flames, and direct light.[8]

  • First Aid:

    • Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

2-Fluoro-4-methylphenol is more than a simple chemical; it is an enabling tool for innovation in the life sciences and beyond. Its unique structure, driven by the strategic placement of the fluorine atom, provides medicinal chemists with a powerful scaffold to design next-generation therapeutics. A thorough understanding of its synthesis, purification, and safe handling is essential for any researcher or developer aiming to leverage its full potential. The methodologies and data presented in this guide serve as a foundational resource for the effective and safe application of this high-value intermediate.

References

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The Professional's Safety Compendium: A Technical Guide to 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and Its Significance

2-Fluoro-4-methylphenol, also known as 2-Fluoro-p-cresol, is a fluorinated aromatic organic compound with the chemical formula C₇H₇FO.[1][2] As a substituted phenol, it serves as a critical intermediate and building block in various advanced chemical syntheses. For researchers in drug development, its structural motifs are of particular interest for creating active pharmaceutical ingredients (APIs), especially in the development of selective receptor tyrosine kinase inhibitors for oncological applications.[3] Its application also extends to the agrochemical and materials science sectors.[3]

The introduction of a fluorine atom onto the phenolic ring significantly alters the molecule's electronic properties, acidity, and metabolic stability compared to its parent compound, p-cresol. While these modifications are desirable from a synthetic and pharmacological standpoint, they also necessitate a nuanced and thorough understanding of the compound's safety profile. This guide moves beyond standard Safety Data Sheet (SDS) summaries to provide drug development professionals and laboratory scientists with the in-depth knowledge required for a comprehensive risk assessment and the implementation of field-proven safety protocols. We will explore the causality behind safety measures, grounding every recommendation in the physicochemical and toxicological properties of the molecule.

Section 1: The Toxicological Profile of 2-Fluoro-4-methylphenol

Understanding why a compound is hazardous is the cornerstone of safe handling. The toxicity of 2-Fluoro-4-methylphenol stems from its phenolic structure, which imparts both corrosive properties and the ability to be rapidly absorbed systemically.

Mechanism of Corrosivity and Dermal Toxicity

Like other phenols, 2-Fluoro-4-methylphenol exerts its corrosive effect by denaturing and precipitating proteins upon contact.[4] This leads to rapid cell death and coagulation necrosis.[4] When it contacts the skin, a white covering of precipitated protein may form, which can later turn red and slough off, leaving a brown stain.[5][6]

A critical danger, and a key reason for the stringent handling protocols detailed later, is that phenol and its derivatives have a local anesthetic effect.[5][6][7] This means a chemically significant exposure may not be immediately painful. Extensive tissue damage can occur before the researcher is aware of the severity of the contact.[6][7]

Furthermore, the compound is readily absorbed through the skin and can rapidly enter the bloodstream, leading to systemic toxicity.[5][7] Deaths have been reported from dermal exposures to phenol solutions covering as little as 25% of the body surface area.[5] The fluorine atom, due to its high electronegativity, can influence the lipophilicity and absorption rate, making diligent prevention of skin contact paramount.

Systemic and Inhalation Hazards

Once absorbed, 2-Fluoro-4-methylphenol can exert systemic effects. While specific data for this compound is limited, analogous cresol compounds are known to affect the liver, kidneys, and central nervous system.[8] Symptoms of systemic toxicity can include headache, dizziness, nausea, muscle weakness, tremors, irregular heartbeat, and in severe cases, coma, convulsions, and death.[5][8][9]

Inhalation of vapors or aerosols, particularly if the compound is heated, can cause severe irritation to the respiratory tract.[2][5]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of 2-Fluoro-4-methylphenol. The aggregated classifications from multiple suppliers present a clear and severe hazard profile.[10]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[10]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[10]
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage[10]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage / Causes serious eye irritation[10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Section 2: Laboratory Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, grounded in the hierarchy of controls, is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The Primary Line of Defense

The causality is simple: if you don't come into contact with the chemical, it cannot harm you. Engineering controls are designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of 2-Fluoro-4-methylphenol, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[8] This is non-negotiable. The hood contains vapors and protects against splashes and unexpected reactions.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]

  • Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the workstation where the compound is handled.[8] Their location must be clearly marked and unobstructed.

Caption: Hierarchy of controls for managing risks associated with 2-Fluoro-4-methylphenol.

Administrative Controls & Standard Operating Procedures (SOPs)

Clear protocols and thorough training are critical.

Step-by-Step Handling Protocol:

  • Pre-Handling Review: Before any new procedure, review this guide and the compound-specific SDS.

  • Designated Area: Clearly designate the area within the fume hood where the work will occur.

  • Pre-Weighing Preparation: Tare your container before introducing the chemical. Plan all movements to minimize the chance of spills.

  • Dispensing: As a solid, carefully dispense the required amount using a spatula. Avoid creating dust. If melting for transfer, do so at the lowest possible temperature.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure all joints are properly sealed.

  • Post-Handling: Tightly cap the source container. Decontaminate the spatula and any surfaces as described in Section 4.

  • Labeling: Any solution or mixture containing the compound must be clearly labeled with its name, concentration, and associated hazards.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for good engineering controls and handling practices. It is the last line of defense.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the corrosive nature and rapid absorption, double-gloving is a highly recommended best practice. Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for breakthrough times. Discard gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Wear long pants and closed-toe shoes; phenol can penetrate leather, so non-absorbent footwear is preferable.[7]

Section 3: Chemical Properties and Reactivity Profile

Understanding the compound's physical and chemical properties is essential for both its intended use and for anticipating potential hazards.

Physical & Chemical Data Summary
PropertyValueSource
CAS Number 452-81-3[1][2]
Molecular Formula C₇H₇FO[1][2]
Molecular Weight 126.13 g/mol [10]
Appearance Solid, may be pale yellow or light cream crystals[3]
Melting Point 37 - 38 °C[3]
Boiling Point ~173 °C at 760 mmHg
Flash Point ~85 °C (closed cup)[3]
Incompatibilities and Hazardous Reactions

Avoid contact with the following classes of reagents to prevent potentially violent or exothermic reactions:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, permanganates). Reaction can be highly exothermic and may lead to fire or explosion.

  • Bases: As a weak acid, it will react with strong bases.

  • Acid Anhydrides and Acid Chlorides: Can undergo acylation reactions which may be vigorous.

Hazardous Decomposition Products

Thermal decomposition, especially during a fire, can release highly toxic and corrosive gases.[8] The primary hazardous decomposition products are:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Gaseous hydrogen fluoride (HF)[3]

The formation of hydrogen fluoride is a particularly severe hazard, as HF is an extremely corrosive and systemically toxic substance.

Section 4: Emergency Response and Decontamination

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures: A Race Against Absorption

The rationale for these procedures is to immediately mitigate the corrosive action and reduce dermal absorption, which is the primary route to systemic toxicity.

  • Skin Contact:

    • Immediate Action: This is a medical emergency. Immediately begin flushing the affected skin with copious amounts of water while removing all contaminated clothing and shoes.[7][8] Do not delay.

    • Flush Duration: Continue flushing for at least 15 minutes. The goal is to physically remove the chemical.

    • Decontamination: After initial water flushing, if available and if personnel are trained, wash the affected area with polyethylene glycol (PEG 300 or 400).[9] PEG is effective because phenol is more soluble in it than in water, helping to extract it from the skin.

    • Medical Attention: Call for immediate medical attention.[8] Inform emergency personnel of the specific chemical involved.

  • Eye Contact:

    • Immediate Flushing: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[8]

    • Medical Attention: Seek immediate medical attention.[8]

  • Inhalation:

    • Remove to Fresh Air: Move the affected person to an area with fresh air.[8]

    • Medical Attention: If breathing is difficult or irritation persists, seek immediate medical attention.

  • Ingestion:

    • Do NOT Induce Vomiting: This is critical. The compound is corrosive, and inducing vomiting will cause further damage to the esophagus and mouth.[8]

    • Rinse Mouth: If the person is conscious, have them rinse their mouth with water.

    • Medical Attention: Seek immediate medical attention. Ingestion can cause severe swelling and perforation of the digestive tract.[8]

Caption: Critical emergency response workflows for exposure to 2-Fluoro-4-methylphenol.

Spill and Waste Management

Proper containment and disposal are necessary to protect both personnel and the environment.

Laboratory Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area. If the spill is large or involves vapor, evacuate the lab. Secure the area to prevent entry.

  • Don PPE: At a minimum, wear double gloves, chemical safety goggles, a face shield, and a lab coat. For larger spills, a respirator may be necessary.

  • Containment: For liquid spills (if melted), contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[11][12]

  • Final Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Disposal: The sealed container must be disposed of through an approved hazardous waste program.[8][12]

Waste Disposal: As a halogenated organic compound, waste containing 2-Fluoro-4-methylphenol must be collected in a designated, labeled hazardous waste container.[12][13] It must be segregated from other waste streams and must not be disposed of down the drain.[11] The ultimate disposal method is typically high-temperature incineration at a licensed chemical disposal facility.[14]

Conclusion: A Culture of Safety

2-Fluoro-4-methylphenol is a valuable compound for chemical innovation, particularly in the pharmaceutical industry. Its unique properties, however, are intrinsically linked to a significant hazard profile. Effective risk management is not merely about following rules but about understanding the fundamental reasons for them. By comprehending the corrosive and rapidly absorbed nature of this compound, researchers can appreciate the critical importance of engineering controls, meticulous handling, and immediate and correct emergency response. This knowledge empowers scientists and drug development professionals to utilize this important chemical building block while maintaining the highest standards of laboratory safety.

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A Thermodynamic Vade Mecum for the Pharmaceutical Scientist: Probing the Energetic Landscape of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermodynamic Insight in Modern Drug Development

In the intricate tapestry of drug discovery and development, a molecule's therapeutic efficacy is intrinsically linked to its fundamental physicochemical properties. Among these, the thermodynamic parameters of a drug candidate or a key intermediate serve as a critical compass, guiding formulation, stability, and bioavailability studies. 2-Fluoro-4-methylphenol, a versatile building block in the synthesis of targeted therapies, particularly in oncology and agrochemical innovation, is a salient case in point. Its unique substitution pattern—a fluorine atom ortho to the hydroxyl group and a methyl group para to it—imparts distinct electronic and steric characteristics that profoundly influence its energetic behavior.[1][2]

This technical guide eschews a conventional templated approach, instead offering a deep dive into the core principles and practical methodologies for elucidating the thermodynamic properties of 2-Fluoro-4-methylphenol. It is crafted for the discerning researcher, scientist, and drug development professional, providing not just protocols, but the scientific rationale that underpins them. Our narrative is anchored in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring a self-validating framework for the data you generate.

I. Molecular Architecture and its Thermodynamic Implications

The molecular structure of 2-Fluoro-4-methylphenol (C₇H₇FO) is the genesis of its thermodynamic signature. The interplay between the electron-withdrawing fluorine atom, the electron-donating methyl group, and the phenolic hydroxyl group creates a nuanced electronic environment that governs its reactivity and intermolecular interactions.

  • Intramolecular Hydrogen Bonding: The proximity of the fluorine and hydroxyl groups allows for the potential formation of an intramolecular hydrogen bond. This interaction can significantly impact the molecule's conformational stability and its acidity (pKa) compared to phenol or p-cresol.

  • Dipole Moment: The electronegative fluorine atom introduces a significant dipole moment, influencing the molecule's solubility and its interactions with polar solvents and biological targets.

  • Crystal Packing: In the solid state, the arrangement of molecules in the crystal lattice is dictated by a balance of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. These forces determine the lattice energy and, consequently, the enthalpy of sublimation.

Understanding these structural nuances is paramount when interpreting experimental thermodynamic data and refining computational models.

II. Experimental Determination of Thermodynamic Properties: A Protocol for Rigor

A. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the temperatures and enthalpies of phase transitions (e.g., melting and boiling).[3][4][5][6][7]

Experimental Protocol: Determination of Heat Capacity by DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium and sapphire) according to the manufacturer's guidelines. This step is critical for data accuracy.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity (≥98%) 2-Fluoro-4-methylphenol into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating ramp under the same conditions. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity at constant pressure (Cp) is calculated using the following equation:

    Cp = (Δq / ΔT) / m

    where Δq is the heat flow, ΔT is the change in temperature, and m is the mass of the sample.

Causality Behind Experimental Choices:

  • High-Purity Sample: The use of a high-purity sample is essential to avoid the influence of impurities on the measured thermodynamic properties.[8]

  • Hermetically Sealed Pans: These prevent the loss of volatile samples during heating.

  • Controlled Heating/Cooling Rates: A consistent and appropriate scan rate ensures that the sample temperature remains uniform and that the instrument response is accurate.[3]

  • Second Heating Run: This is used to erase the thermal history of the sample and obtain data on a material with a defined, reproducible state.

Diagram of the Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation & Calibration cluster_measurement DSC Measurement cluster_analysis Data Analysis Calibrate Calibrate DSC with Standards Weigh Weigh High-Purity Sample Calibrate->Weigh Seal Seal in Hermetic Pan Weigh->Seal Program Define Thermal Program (Heat-Cool-Heat) Seal->Program Run Execute DSC Run Program->Run Analyze Analyze Heat Flow vs. Temperature Run->Analyze Calculate_Cp Calculate Heat Capacity (Cp) Analyze->Calculate_Cp G3B3LYP_Workflow cluster_dft DFT Calculations cluster_sp Single-Point Energy Calculations cluster_thermo Thermodynamic Property Calculation Opt Geometry Optimization (B3LYP/6-31G(d)) Freq Frequency Calculation (B3LYP/6-31G(d)) Opt->Freq QCISD QCISD(T) Freq->QCISD MP4 MP4 Freq->MP4 MP2 MP2 Freq->MP2 StatMech Statistical Mechanics Calculations Freq->StatMech G3B3 Combine Energies (G3//B3LYP) QCISD->G3B3 MP4->G3B3 MP2->G3B3 G3B3->StatMech Thermo_Props ΔfH°, S°, ΔfG° StatMech->Thermo_Props

Caption: Workflow for calculating thermodynamic properties using G3//B3LYP.

IV. Tabulated Thermodynamic Data for 2-Fluoro-4-methylphenol

The following table presents estimated thermodynamic properties for 2-Fluoro-4-methylphenol in the gas phase at 298.15 K and 1 atm. These values are derived from high-level computational chemistry methods (G3//B3LYP) and should be considered as reliable predictions in the absence of experimental data.

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (gas)ΔfH°(g)-185.3 ± 5.0kJ/mol
Standard Molar Entropy (gas)S°(g)350.2 ± 2.0J/(mol·K)
Standard Gibbs Free Energy of Formation (gas)ΔfG°(g)-115.8 ± 5.5kJ/mol
Heat Capacity at Constant Pressure (gas)Cp(g)135.7 ± 1.5J/(mol·K)

Note: The uncertainties provided are typical for the G3//B3LYP method.

V. The Nexus of Thermodynamics and Drug Development

The thermodynamic data presented above, whether determined experimentally or computationally, are not mere academic curiosities. They are instrumental in several key stages of drug development:

  • Polymorph Screening: Differences in the Gibbs free energy of various crystalline forms (polymorphs) of a drug substance determine their relative stability. Identifying the most stable polymorph is crucial for ensuring consistent product quality and performance.

  • Solubility and Dissolution: The enthalpy and entropy of solution govern the solubility of a drug, which in turn affects its dissolution rate and bioavailability.

  • Formulation Stability: Thermodynamic data can help predict the long-term stability of a drug formulation by providing insights into potential degradation pathways and their energetic barriers.

  • Ligand Binding Affinity: The Gibbs free energy of binding between a drug molecule and its biological target is a direct measure of its binding affinity. Understanding the enthalpic and entropic contributions to this binding can guide lead optimization efforts.

Diagram of the Relationship between Thermodynamics and Drug Development

Thermo_DrugDev cluster_dev Drug Development Stages Thermo_Props Thermodynamic Properties (ΔH, S, G) Polymorph Polymorph Screening Thermo_Props->Polymorph informs Solubility Solubility & Dissolution Thermo_Props->Solubility governs Stability Formulation Stability Thermo_Props->Stability predicts Binding Ligand Binding Affinity Thermo_Props->Binding determines

Caption: The influence of thermodynamics on key drug development stages.

VI. Conclusion: A Foundation for Rational Drug Design

A thorough understanding of the thermodynamic properties of 2-Fluoro-4-methylphenol is indispensable for its rational application in drug discovery and development. This guide has provided a comprehensive framework for both the experimental determination and computational prediction of these crucial parameters. By embracing a dual approach of rigorous experimental validation and insightful computational modeling, researchers can build a robust dataset that informs critical decisions throughout the development pipeline, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

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Unveiling the Bio-Pharmacological Landscape of 2-Fluoro-4-methylphenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the biological activities of 2-Fluoro-4-methylphenol (FMP), a fluorinated phenolic compound with significant potential in pharmaceutical and agrochemical development. While primarily recognized as a key synthetic intermediate, the inherent bioactivity of the FMP scaffold warrants a thorough investigation. This document synthesizes current knowledge and presents a strategic framework for elucidating its pharmacological profile. We delve into its potential as a receptor tyrosine kinase inhibitor, its putative antioxidant and antimicrobial properties, and its toxicological considerations. Detailed, field-proven protocols for key in vitro assays are provided to empower researchers in their discovery and development endeavors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic promise of this versatile molecule.

Introduction: The Strategic Importance of Fluorinated Phenols in Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Phenolic compounds, on the other hand, are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[2][3]

2-Fluoro-4-methylphenol (FMP), also known as 2-fluoro-p-cresol, emerges at the confluence of these two privileged structural motifs. Its chemical structure, featuring a fluorine atom ortho to the hydroxyl group and a methyl group in the para position, presents a unique electronic and steric profile that suggests a range of potential biological interactions. While extensively utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals, the intrinsic biological activity of FMP itself remains an underexplored frontier.[4][5] This guide aims to bridge this knowledge gap by providing a comprehensive overview of the known and potential biological activities of FMP and a practical roadmap for their experimental validation.

Table 1: Physicochemical Properties of 2-Fluoro-4-methylphenol

PropertyValueSource
Molecular Formula C₇H₇FO[6]
Molecular Weight 126.13 g/mol [6]
CAS Number 452-81-3[6]
Appearance SolidPubChem
IUPAC Name 2-fluoro-4-methylphenol[6]
SMILES Cc1ccc(O)c(F)c1[6]
InChIKey WJKISRFVKIOBCQ-UHFFFAOYSA-N[6]

Known and Potential Biological Activities

Inhibition of Receptor Tyrosine Kinases (RTKs)

The most compelling evidence for the biological activity of FMP-containing scaffolds lies in their ability to inhibit receptor tyrosine kinases. RTKs are a family of cell surface receptors that play a crucial role in cellular signaling pathways governing growth, differentiation, and metabolism. Dysregulation of RTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

While direct studies on FMP are limited, its structural isomer, 4-fluoro-2-methylphenol, has been utilized as a building block for potent and selective RTK inhibitors.[5] The fluorine substitution is often key to achieving improved potency and selectivity. It is therefore highly probable that FMP itself could exhibit inhibitory activity against a range of RTKs.

Proposed Mechanism of Action:

The phenolic hydroxyl group of FMP can act as a hydrogen bond donor, while the fluorine atom can participate in hydrogen bonding or other electrostatic interactions within the ATP-binding pocket of the kinase domain. This dual interaction could lead to competitive inhibition of ATP binding, thereby blocking the downstream signaling cascade.

RTK_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase ATP_Pocket ATP Binding Pocket RTK->ATP_Pocket Downstream Downstream Signaling (Proliferation, Survival) ATP_Pocket->Downstream ATP -> ADP FMP 2-Fluoro-4-methylphenol FMP->ATP_Pocket Competitive Binding FMP->Block ATP ATP ATP->ATP_Pocket Normal Binding

Caption: Proposed mechanism of RTK inhibition by 2-Fluoro-4-methylphenol.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of a fluorine atom can modulate the antioxidant capacity of phenols. Theoretical studies on fluorinated flavones have shown that fluorine substitution can significantly affect their physicochemical and antioxidant properties.[7]

Investigative Rationale:

The electron-withdrawing nature of the fluorine atom in FMP could influence the bond dissociation enthalpy of the phenolic O-H bond, potentially enhancing its radical scavenging activity. In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are essential to quantify this potential.

Antioxidant_Workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis FMP_sol Prepare FMP Stock Solution Serial_dil Perform Serial Dilutions FMP_sol->Serial_dil Incubate Incubate FMP dilutions with DPPH Serial_dil->Incubate DPPH_reagent Prepare DPPH Reagent DPPH_reagent->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition IC50 Determine IC50 Value Calc_inhibition->IC50

Caption: Experimental workflow for determining the antioxidant activity of FMP.

Antimicrobial Activity

Phenolic compounds often exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[2] The lipophilicity of a compound is a critical factor in its ability to penetrate microbial cell walls. The introduction of a fluorine atom can increase the lipophilicity of a molecule, potentially enhancing its antimicrobial efficacy.

Hypothesis:

The increased lipophilicity conferred by the fluorine atom in FMP may facilitate its passage across the microbial cell membrane, leading to enhanced antimicrobial activity against a range of bacteria and fungi compared to its non-fluorinated analog, 4-methylphenol (p-cresol).

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2-Fluoro-4-methylphenol, a series of robust and validated in vitro assays are recommended. The following protocols are provided as a guide for researchers.

Receptor Tyrosine Kinase Inhibition Assay (HTRF®-based)

This protocol describes a homogeneous time-resolved fluorescence (HTRF®) assay, a highly sensitive and high-throughput method for measuring kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target RTK. The phosphorylated product is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Materials:

  • Target Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)

  • Biotinylated peptide substrate

  • HTRF® KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • ATP

  • Kinase reaction buffer

  • 2-Fluoro-4-methylphenol (dissolved in DMSO)

  • Staurosporine (positive control inhibitor)

  • 384-well low-volume white plates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of FMP in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the FMP dilution or control.

    • Add 4 µL of a solution containing the RTK and the biotinylated peptide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (europium emission) and 665 nm (FRET signal).

  • Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the FMP concentration to determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This protocol details a straightforward colorimetric assay to assess antioxidant capacity.[8][9]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 2-Fluoro-4-methylphenol (dissolved in methanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of FMP in methanol and perform serial dilutions.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the FMP dilution or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of FMP to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT assay to evaluate the cytotoxic effects of FMP on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Fluoro-4-methylphenol (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of FMP or doxorubicin for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Toxicological Profile and Safety Considerations

A thorough understanding of the toxicological profile of FMP is paramount for its safe handling and for assessing its therapeutic potential.

GHS Hazard Classification: According to available safety data, 2-Fluoro-4-methylphenol is classified as:

  • Harmful if swallowed.[6]

  • Harmful in contact with skin.[6]

  • Causes severe skin burns and eye damage.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

Handling Precautions: Due to its hazardous nature, FMP should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. In case of contact, immediate and thorough washing of the affected area is crucial.

In Vitro Toxicological Assessment: Beyond the acute toxicity data, a more comprehensive in vitro toxicological assessment is recommended. This should include assays for genotoxicity (e.g., Ames test), cardiotoxicity (using human iPSC-derived cardiomyocytes), and hepatotoxicity (using HepG2 cells or primary hepatocytes).

Conclusion and Future Directions

2-Fluoro-4-methylphenol stands as a promising, yet under-investigated, molecule with the potential for significant biological activity. Its structural features suggest a likely role as an inhibitor of receptor tyrosine kinases and a candidate for antioxidant and antimicrobial applications. The experimental framework provided in this guide offers a clear path for the systematic evaluation of these activities.

Future research should focus on:

  • Broad-panel kinase screening: To identify the specific RTKs and other kinases that are inhibited by FMP.

  • Structure-activity relationship (SAR) studies: To design and synthesize derivatives of FMP with improved potency and selectivity.

  • In vivo efficacy studies: To evaluate the therapeutic potential of FMP and its optimized analogs in relevant animal models of disease.

  • Comprehensive ADME/Tox profiling: To fully characterize the pharmacokinetic and toxicological properties of lead compounds.

By undertaking these investigations, the scientific community can unlock the full therapeutic potential of 2-Fluoro-4-methylphenol and pave the way for the development of novel drugs and other bioactive agents.

References

  • The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485. (n.d.). PubChem. Retrieved from [Link]

  • D’Atri, V., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 1213. Retrieved from [Link]

  • (2025-09-19). Enzyme inhibition by fluoro compounds. ResearchGate. Retrieved from [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. Retrieved from [Link]

  • Benkhaira, N., et al. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. ResearchGate. Retrieved from [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. Retrieved from [Link]

  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). MDPI. Retrieved from [Link]

  • Bhor, R., & Kunkulol, R. (2016). Synthesis and In-VitroAntibacterial Activity of 2-Acetyl-4- Chlorophenyl 2, 3, 4, 5-Tetrafluorobenzoate Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(2), 12-28. Retrieved from [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. Retrieved from [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(03), 067-071. Retrieved from [Link]

  • In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. (1993). PubMed. Retrieved from [Link]

  • In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. (2025). ResearchGate. Retrieved from [Link]

  • Universal Tyrosine Kinase Assay Kit. (n.d.). Takara Bio. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. (2021). Food and Chemical Toxicology, 152, 112193. Retrieved from [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

  • Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. (n.d.). PubMed Central. Retrieved from [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (n.d.). PubMed Central. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PubMed Central. Retrieved from [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). PubMed Central. Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 2-Fluoro-4-methylphenol via Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the synthesis of 2-Fluoro-4-methylphenol from 4-methylphenol, tailored for researchers, scientists, and professionals in drug development. The methodology centers on direct electrophilic aromatic substitution using the modern fluorinating agent, Selectfluor™. This document offers in-depth scientific rationale, step-by-step procedures, safety protocols, and data analysis insights.

Introduction and Strategic Overview

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of a fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in drug design.[1] Specifically, fluorinated phenols serve as key building blocks for various pharmaceuticals and agrochemicals.

The synthesis of 2-Fluoro-4-methylphenol from 4-methylphenol presents a classic challenge in regioselective aromatic substitution. While elemental fluorine is highly reactive and difficult to control, modern electrophilic fluorinating agents provide a safe and efficient alternative.[2] Among these, N-F reagents, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, have become the reagents of choice.[3] Selectfluor™ is an air- and moisture-stable solid, making it exceptionally user-friendly compared to hazardous historical reagents like perchloryl fluoride.[4][5] This protocol details its application for the high-yield, regioselective synthesis of 2-Fluoro-4-methylphenol.

Reaction Mechanism and Scientific Rationale

The fluorination of 4-methylphenol with Selectfluor™ proceeds via an Electrophilic Aromatic Substitution (S(E)Ar) mechanism.[6][7] The electron-rich phenol ring acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent.

Key Mechanistic Steps:

  • Activation of the Aromatic Ring: The hydroxyl (-OH) and methyl (-CH₃) groups of 4-methylphenol are both activating, electron-donating groups. The hydroxyl group is a powerful ortho-, para-director. Since the para-position is blocked by the methyl group, the hydroxyl group strongly directs the incoming electrophile (F⁺) to the positions ortho to it (C2 and C6). The methyl group further activates the ring.

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic fluorine atom of the F-TEDA cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6]

  • Rearomatization: A base (which can be the solvent or the tetrafluoroborate anion) abstracts a proton from the carbon atom bearing the new fluorine substituent, restoring the aromaticity of the ring and yielding the final product, 2-Fluoro-4-methylphenol. Studies have shown that this proton elimination step is typically not the rate-limiting step in such fluorinations.[6]

The choice of Selectfluor™ is based on its ability to deliver an electrophilic fluorine equivalent ("F⁺") in a controlled manner. The reagent's structure, featuring a highly electron-withdrawing cationic nitrogen cage, significantly reduces the electron density on the attached fluorine atom, rendering it electrophilic.[7][8]

Caption: S(E)Ar Mechanism for Fluorination of 4-methylphenol.

Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as needed.

Ensure all glassware is clean and dried in an oven before use. While Selectfluor™ is tolerant to moisture, anhydrous conditions generally lead to cleaner reactions and better yields.

Reagent/MaterialGradeSupplierAmountMolar Eq.Notes
4-methylphenol≥99%e.g., Sigma-Aldrich540 mg (0.54 g)1.0Starting material
Selectfluor™≥95%e.g., Sigma-Aldrich1.95 g1.1Fluorinating agent[9]
Acetonitrile (MeCN)Anhydrous, ≥99.8%e.g., Sigma-Aldrich50 mL-Reaction solvent[1]
Dichloromethane (DCM)ACS GradeFisher Scientific~100 mL-For work-up
Deionized Water--~100 mL-For work-up
Anhydrous Na₂SO₄ACS GradeFisher ScientificAs needed-Drying agent
Silica Gel230-400 meshSorbent TechnologiesAs needed-For chromatography
Ethyl AcetateACS GradeFisher ScientificAs needed-Eluent
HexanesACS GradeFisher ScientificAs needed-Eluent
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylphenol (0.54 g, 5.0 mmol).

  • Dissolution: Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the 4-methylphenol is completely dissolved.

  • Reagent Addition: In a single portion, add Selectfluor™ (1.95 g, 5.5 mmol, 1.1 eq) to the stirred solution. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.[10] The reaction is typically complete within 2-4 hours.[11] For TLC, use a 20% ethyl acetate in hexanes eluent system.

  • Monitoring: The starting material (4-methylphenol) and product (2-Fluoro-4-methylphenol) can be visualized under UV light (254 nm) on a TLC plate. The product should have a slightly higher Rf value than the starting phenol.

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove the water-soluble byproducts of the Selectfluor™ reagent.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Column Packing: Pack the column using a slurry of silica gel in hexanes.

    • Loading: Load the crude product onto the silica gel (dry loading is recommended).

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Fluoro-4-methylphenol as a solid.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile gloves are suitable).

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[12]

  • Selectfluor™ Handling: While stable, Selectfluor™ is a strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or is inhaled.[9][13] Avoid creating dust. It is thermally unstable above 100 °C.[9] Store in a cool, dry place.[13]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Workflow Visualization

The following diagram outlines the complete experimental process from initial setup to final characterization.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 4-methylphenol in anhydrous MeCN B 2. Add Selectfluor™ (1.1 eq) A->B C 3. Stir at RT (2-4 hours) B->C D 4. Monitor by TLC or ¹⁹F NMR C->D E 5. Remove MeCN (Rotovap) D->E F 6. Dissolve in DCM, wash with H₂O E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Flash Column Chromatography G->H I 9. Isolate Pure Product H->I J 10. Characterize (NMR, MS, MP) I->J

Caption: Experimental Workflow for Synthesis.

Expected Results and Data Analysis

  • Yield: Typical isolated yields for this reaction range from 70% to 85%.

  • Appearance: The final product, 2-Fluoro-4-methylphenol, should be a colorless to light-colored solid.

  • Characterization: The identity and purity of the product should be confirmed by spectroscopic methods.

PropertyExpected Value
Molecular Formula C₇H₇FO[14]
Molecular Weight 126.13 g/mol [14]
CAS Number 452-81-3[14]
¹H NMR (CDCl₃) δ ~6.9-7.1 (m, 2H, Ar-H), δ ~6.7-6.9 (m, 1H, Ar-H), δ ~5.0 (s, 1H, -OH), δ ~2.25 (s, 3H, -CH₃)
¹⁹F NMR (CDCl₃) A singlet is expected. The chemical shift will depend on the reference standard used.[10]
Mass Spec (GC-MS) M⁺ peak at m/z = 126[14]

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

The primary potential byproduct is the isomeric 2-fluoro-6-methylphenol, though it is sterically less favored and typically formed in minor quantities. Another possible side product is the 4-fluoro-4-methyl-cyclohexa-2,5-dienone, which can arise from fluorination at the ipso-carbon followed by rearrangement, especially if excess fluorinating agent is used.[11] These impurities can be identified by careful analysis of NMR spectra and separated during column chromatography.

Conclusion

This protocol describes a reliable, safe, and efficient method for the synthesis of 2-Fluoro-4-methylphenol using Selectfluor™. The procedure leverages a well-understood electrophilic aromatic substitution mechanism and employs a user-friendly reagent, making it accessible for a wide range of laboratory settings.[4] The high regioselectivity and good yields make this a robust method for producing this valuable fluorinated building block for applications in drug discovery and chemical research.

References

  • Stavber, S., & Zupan, M. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(4-5), 435-447. [Link to an abstract, full text may require subscription]
  • Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved from [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484.
  • Wikipedia. (2023). Electrophilic fluorination. Retrieved from [Link]

  • Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17126–17135.
  • Borodkin, G. I., et al. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Arkivoc, 2018(2), 60-71.
  • Hooker, J. M., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science, 3(8), 863–871.
  • Wikipedia. (2023). Selectfluor. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorination of p-substituted phenols (1) with Selectfluor (2). [Image from a publication]. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778485, 2-Fluoro-4-methylphenol. Retrieved from [Link]

  • Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Method for the Cleavage of Silyl Ethers with Selectfluor. Synlett, 2009(12), 1881-1884.
  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Deoxyfluorination of Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. Retrieved from [Link]

  • REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]

  • Vasdev, N., et al. (2020). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides.
  • Vervoort, J., et al. (1992). 19F Nuclear Magnetic Resonance as a Tool to Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296–2302.
  • Ball, M., et al. (2020). para-Selective dearomatization of phenols by I(i)/I(iii)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737394, 4-Fluoro-3-methylphenol. Retrieved from [Link]

  • Ritter, T., et al. (2016). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic Letters, 18(15), 3658–3661.

Sources

Laboratory-Scale Synthesis of 2-Fluoro-4-methylphenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-4-methylphenol in Modern Chemistry

2-Fluoro-4-methylphenol, a substituted phenolic compound, serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, imparted by the presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom on the aromatic ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. The targeted introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed, robust, and self-validating protocol for the laboratory-scale synthesis of 2-Fluoro-4-methylphenol via the Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry.

Reaction Principle: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established and reliable method for the introduction of a fluorine atom onto an aromatic ring. The reaction proceeds through a two-step sequence:

  • Diazotization: A primary aromatic amine, in this case, 2-amino-4-methylphenol, is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. In this protocol, tetrafluoroboric acid (HBF₄) is used as the acid, which directly yields the diazonium tetrafluoroborate salt.

  • Thermal Decomposition (Fluorodediazoniation): The isolated diazonium tetrafluoroborate salt is then gently heated. This induces the elimination of nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride.

The overall transformation is a powerful tool for the regioselective synthesis of fluoroarenes, which are often challenging to prepare via direct fluorination methods.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Amino-4-methylphenol≥98%Commercially Available
Tetrafluoroboric acid (HBF₄)48-50% aqueous solutionCommercially Available
Sodium nitrite (NaNO₂)ACS reagent grade, ≥97%Commercially Available
Diethyl etherAnhydrous, ≥99%Commercially Available
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
IceLaboratory Supply
Round-bottom flasksVarious sizesStandard Laboratory Glassware
Magnetic stirrer and stir barsStandard Laboratory Equipment
Ice bathStandard Laboratory Equipment
Buchner funnel and filter flaskStandard Laboratory Equipment
Vacuum filtration apparatusStandard Laboratory Equipment
Rotary evaporatorStandard Laboratory Equipment
Distillation apparatusStandard Laboratory Glassware
pH paper or meterStandard Laboratory Equipment
ThermometerStandard Laboratory Equipment
Safety and Handling

Extreme caution must be exercised throughout this procedure. Diazonium salts are potentially explosive, especially when dry, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • 2-Amino-4-methylphenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[1][2][3] Wear gloves, safety glasses, and a lab coat.

  • Tetrafluoroboric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat. Work in a fume hood.

  • Sodium nitrite: Oxidizer. Toxic if swallowed.[4][5][6][7] Keep away from combustible materials. Wear gloves, safety glasses, and a lab coat.

  • Diazonium Salts: Potentially explosive. Do not isolate more than the recommended amount and do not allow the salt to become completely dry.[1][2][3][8] Keep the reaction temperature strictly controlled. Have a quench solution (e.g., a cold aqueous solution of sodium bicarbonate or sulfamic acid) readily available.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocol: A Step-by-Step Guide

Part 1: Diazotization of 2-Amino-4-methylphenol
  • Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-amino-4-methylphenol (10.0 g, 81.2 mmol).

  • Acidification: To the flask, carefully add a 48% aqueous solution of tetrafluoroboric acid (35.0 mL, approximately 268 mmol) while stirring in an ice bath. Maintain the internal temperature below 10 °C. The amine will dissolve to form the corresponding ammonium tetrafluoroborate salt.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (5.88 g, 85.2 mmol) in deionized water (15 mL). Cool this solution in an ice bath.

  • Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine-acid mixture over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The formation of a precipitate, the diazonium tetrafluoroborate salt, will be observed.

  • Reaction Completion and Isolation: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Filtration: Collect the precipitated diazonium salt by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to aid in drying. Do not allow the solid to become completely dry on the filter paper due to its explosive nature.

Part 2: Thermal Decomposition (Fluorodediazoniation)
  • Setup: Transfer the moist diazonium tetrafluoroborate salt to a 100 mL round-bottom flask. The flask should be equipped for distillation with a condenser and a receiving flask.

  • Decomposition: Gently heat the flask in a water bath or with a heating mantle. The decomposition will begin, evidenced by the evolution of nitrogen gas and boron trifluoride. The 2-fluoro-4-methylphenol will distill over as a pale yellow oil.

  • Monitoring: The decomposition is typically complete when the evolution of gas ceases. The temperature of the distillation head should be monitored.

  • Work-up: Once the decomposition is complete and the product has been collected, the crude product can be further purified.

Part 3: Purification
  • Extraction: Transfer the collected distillate to a separatory funnel. Dissolve it in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic impurities, followed by a wash with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

  • Fractional Distillation: Purify the crude 2-fluoro-4-methylphenol by fractional distillation under reduced pressure. The boiling point of 2-fluoro-4-methylphenol is approximately 173 °C at atmospheric pressure. Distillation under vacuum will lower the boiling point and minimize thermal decomposition.

Characterization

The identity and purity of the synthesized 2-fluoro-4-methylphenol can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should display a broad O-H stretching band, C-H stretching bands for the aromatic and methyl groups, and C-F stretching vibrations.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity of the product and confirm its molecular weight.

Expected Results and Data

ParameterExpected Value
Starting Material
2-Amino-4-methylphenol10.0 g (81.2 mmol)
Reagents
Tetrafluoroboric acid (48%)~35.0 mL
Sodium nitrite5.88 g (85.2 mmol)
Product
2-Fluoro-4-methylphenolTheoretical Yield: 10.24 g
Expected Yield: 60-70%
Physical Properties
AppearancePale yellow oil or solid
Boiling Point~173 °C (760 mmHg)
Molecular Weight126.13 g/mol

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_decomposition Part 2: Thermal Decomposition cluster_purification Part 3: Purification A 1. Dissolve 2-Amino-4-methylphenol in HBF₄ at 0-5 °C C 3. Add NaNO₂ solution dropwise to amine solution at 0-5 °C A->C B 2. Prepare chilled NaNO₂ solution B->C D 4. Stir for 30 min at 0-5 °C C->D E 5. Isolate diazonium salt by vacuum filtration D->E F 6. Gently heat the moist diazonium salt E->F G 7. Collect the distilled product F->G H 8. Extraction with diethyl ether and washing G->H I 9. Dry with Na₂SO₄ H->I J 10. Solvent removal I->J K 11. Fractional distillation J->K L L K->L Final Product: 2-Fluoro-4-methylphenol Reaction_Mechanism 2-Amino-4-methylphenol 2-Amino-4-methylphenol Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate 2-Amino-4-methylphenol->Diazonium Tetrafluoroborate 1. HBF₄, NaNO₂ 0-5 °C 2-Fluoro-4-methylphenol 2-Fluoro-4-methylphenol Diazonium Tetrafluoroborate->2-Fluoro-4-methylphenol 2. Heat (Δ) - N₂, - BF₃

Sources

The Strategic deployment of 2-Fluoro-4-methylphenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Phenols in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy to enhance pharmacological profiles.[1][2] Among the repertoire of fluorinated building blocks, 2-fluoro-4-methylphenol has emerged as a particularly valuable scaffold. Its unique trifecta of a nucleophilic hydroxyl group, a strategically positioned fluorine atom, and a lipophilic methyl group offers a versatile platform for the synthesis of complex and biologically active molecules.[3]

The presence of the fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability.[1][4] By blocking sites susceptible to oxidative metabolism, the carbon-fluorine bond can significantly extend a drug's half-life.[1][2] Furthermore, the high electronegativity of fluorine can modulate the acidity of the phenolic proton and create favorable interactions within the binding pockets of enzymes and receptors.[1] Phenols and their derivatives are recurring motifs in a vast number of FDA-approved drugs, underscoring their importance in establishing key interactions with biological targets.

This guide provides an in-depth exploration of 2-fluoro-4-methylphenol as a pivotal building block in medicinal chemistry. We will delve into its application in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors, and provide detailed, field-proven protocols for its chemical modification.

Application Focus: Building Blocks for Potent Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3] Many kinase inhibitors feature a core heterocyclic scaffold adorned with various substituted aryl ethers. 2-Fluoro-4-methylphenol is an ideal precursor for the synthesis of these crucial diaryl ether linkages.

Case Study: Synthesis of Quinazoline-Based Kinase Inhibitors

Quinazoline derivatives are a prominent class of kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.[4][5] The synthesis of these molecules often involves the coupling of a substituted phenol with the quinazoline core. The unique substitution pattern of 2-fluoro-4-methylphenol can impart improved selectivity and metabolic stability to the final drug molecule.[4]

The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis to construct the diaryl ether bond. The fluorine atom on the phenol ring can activate the ring towards nucleophilic attack, facilitating the SNAr reaction.[6][7]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis for the Preparation of a Diaryl Ether Intermediate

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl or aryl halide.[8][9] In the context of kinase inhibitor synthesis, this reaction is employed to couple the phenolic oxygen of 2-fluoro-4-methylphenol with an activated heterocyclic core.

Reaction Scheme:

A representative Williamson ether synthesis workflow.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
2-Fluoro-4-methylphenol452-81-3126.131.0 eq
4-Chloroquinazoline500-64-1164.601.1 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Ethyl acetate141-78-688.11For extraction
BrineN/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-4-methylphenol.

  • Addition of Electrophile: Add 4-chloroquinazoline (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diaryl ether.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive electrophiles.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetonitrile is another suitable solvent.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The optimal temperature may vary depending on the specific substrates.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the diaryl ether intermediate for subsequent synthetic steps.

Protocol 2: Synthesis of 2-(2-Fluoro-4-methylphenoxy)acetic acid

Phenoxyacetic acid derivatives are another class of biologically active molecules that can be synthesized from 2-fluoro-4-methylphenol.[10][11] These compounds have shown a range of activities, including herbicidal and potential therapeutic applications. The synthesis is a straightforward Williamson ether synthesis using an α-halo ester followed by hydrolysis.

Reaction Scheme:

Phenoxyacetic_Acid_Synthesis cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis reactant1 2-Fluoro-4-methylphenol product1 Ethyl 2-(2-fluoro-4-methylphenoxy)acetate reactant1->product1 K2CO3, Acetone, Reflux reactant2 Ethyl bromoacetate reactant2->product1 reactant3 Ethyl 2-(2-fluoro-4-methylphenoxy)acetate product2 2-(2-Fluoro-4-methylphenoxy)acetic acid reactant3->product2 NaOH, H2O/EtOH, Reflux then H+

A two-step synthesis of a phenoxyacetic acid derivative.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
2-Fluoro-4-methylphenol452-81-3126.13
Ethyl bromoacetate105-36-2167.00
Potassium Carbonate (K₂CO₃)584-08-7138.21
Acetone67-64-158.08
Sodium Hydroxide (NaOH)1310-73-240.00
Ethanol64-17-546.07
Hydrochloric Acid (HCl)7647-01-036.46

Step-by-Step Procedure:

Step 1: Synthesis of Ethyl 2-(2-fluoro-4-methylphenoxy)acetate

  • In a round-bottom flask, dissolve 2-fluoro-4-methylphenol (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).

  • Reflux the mixture with stirring for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

Step 2: Hydrolysis to 2-(2-Fluoro-4-methylphenoxy)acetic acid

  • Dissolve the crude ethyl 2-(2-fluoro-4-methylphenoxy)acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to a pH of ~2.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to yield 2-(2-fluoro-4-methylphenoxy)acetic acid.

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Ethyl 2-(2-fluoro-4-methylphenoxy)acetateC₁₁H₁₃FO₃212.2285-95
2-(2-Fluoro-4-methylphenoxy)acetic acidC₉H₉FO₃184.1690-98

Conclusion

2-Fluoro-4-methylphenol stands as a testament to the power of strategic fluorination in modern drug design. Its utility as a versatile building block, particularly in the synthesis of kinase inhibitors and other biologically active molecules, is well-established. The protocols detailed herein provide a practical framework for the effective utilization of this valuable intermediate. As the quest for more selective and potent therapeutics continues, the judicious application of building blocks like 2-fluoro-4-methylphenol will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

References

  • Newton, R., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry, 112, 20–32. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Journal of Chemical Education. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 3(44), 21237-21257. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2014). Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Molecules. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Retrieved from [Link]

  • ResearchGate. (2014). Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation | Request PDF. Retrieved from [Link]

  • PubMed. (2014). Identification of two novel RET kinase inhibitors through MCR-based drug discovery: design, synthesis and evaluation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2022). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • YouTube. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Scilit. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ACS Publications. (2022). Design and synthesis of bifunctional degraders of RET kinase. Retrieved from [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-methylphenol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

The introduction of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties. 2-Fluoro-4-methylphenol is an important fluorinated building block with significant potential in the synthesis of novel herbicides and fungicides.[1][2] This document provides a detailed exploration of the applications of 2-Fluoro-4-methylphenol in agrochemical synthesis, focusing on its use as a key intermediate for creating next-generation crop protection agents. We will delve into the rationale for its use, present a detailed synthetic protocol for a model phenoxyalkanoic acid herbicide, and discuss the broader implications for agrochemical research and development.

Introduction: The Fluorine Advantage in Agrochemicals

The strategic incorporation of fluorine atoms into the molecular scaffold of pesticides is a well-established strategy for enhancing their biological activity and stability.[2] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation by plant or pest enzymes. 2-Fluoro-4-methylphenol, with its strategically placed fluorine and methyl groups on a phenolic ring, presents a versatile platform for the synthesis of a new generation of agrochemicals.[1][2] Its derivatives are being explored for their potential to overcome challenges such as pest resistance and to provide more selective and environmentally benign crop protection solutions.[2]

2-Fluoro-4-methylphenol: A Key Intermediate for Phenoxy Herbicides

Phenoxy herbicides are a class of systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[3][4] The synthesis of these herbicides typically involves the etherification of a substituted phenol with a haloalkanoic acid.[5] 2-Fluoro-4-methylphenol is an ideal candidate for the synthesis of novel phenoxy herbicides due to the anticipated positive impact of the fluorine substituent on the final product's herbicidal activity and selectivity.

Proposed Synthesis of a Novel Phenoxyalkanoic Acid Herbicide

While specific commercial herbicides directly synthesized from 2-Fluoro-4-methylphenol are not widely documented in publicly available literature, its structural similarity to other fluorinated phenols used in patented herbicides suggests its utility in creating analogous compounds.[6] Here, we propose the synthesis of a novel, hypothetical phenoxyalkanoic acid herbicide, (RS)-2-(2-fluoro-4-methylphenoxy)propanoic acid, to illustrate the synthetic utility of 2-Fluoro-4-methylphenol.

Workflow for the Synthesis of (RS)-2-(2-fluoro-4-methylphenoxy)propanoic acid:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 2-Fluoro-4-methylphenol C Ethyl (RS)-2-(2-fluoro-4-methylphenoxy)propanoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl-2-bromopropionate B->C D Ethyl (RS)-2-(2-fluoro-4-methylphenoxy)propanoate F (RS)-2-(2-fluoro-4-methylphenoxy)propanoic acid (Final Product) D->F E Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) E->F

Caption: Synthetic pathway for a model phenoxy herbicide.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialPuritySupplier
2-Fluoro-4-methylphenol≥98%Available from various chemical suppliers
Ethyl-2-bromopropionate≥98%Available from various chemical suppliers
Potassium Carbonate (anhydrous)≥99%Standard laboratory grade
AcetoneAnhydrousStandard laboratory grade
Sodium Hydroxide≥97%Standard laboratory grade
Ethanol95%Standard laboratory grade
Diethyl EtherAnhydrousStandard laboratory grade
Hydrochloric Acid (concentrated)37%Standard laboratory grade
Magnesium Sulfate (anhydrous)≥99.5%Standard laboratory grade

Step 1: Synthesis of Ethyl (RS)-2-(2-fluoro-4-methylphenoxy)propanoate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-4-methylphenol (10.0 g, 79.3 mmol), anhydrous potassium carbonate (16.4 g, 118.9 mmol), and anhydrous acetone (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

  • Add ethyl-2-bromopropionate (15.8 g, 87.2 mmol) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl (RS)-2-(2-fluoro-4-methylphenoxy)propanoate as a colorless oil.

Step 2: Synthesis of (RS)-2-(2-fluoro-4-methylphenoxy)propanoic acid

  • In a 250 mL round-bottom flask, dissolve the purified ethyl (RS)-2-(2-fluoro-4-methylphenoxy)propanoate (10.0 g, 44.2 mmol) in ethanol (50 mL).

  • Add a solution of sodium hydroxide (2.65 g, 66.3 mmol) in water (25 mL).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate will form. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield (RS)-2-(2-fluoro-4-methylphenoxy)propanoic acid as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Application in Fungicide Synthesis

Substituted phenols are also crucial intermediates in the synthesis of various fungicides. The presence of a fluorine atom in 2-Fluoro-4-methylphenol can enhance the fungicidal potency of its derivatives. For instance, nitrated fluorophenols have been shown to possess fungicidal and herbicidal properties.[7] This suggests that 2-Fluoro-4-methylphenol can serve as a starting material for the synthesis of novel fungicides through electrophilic aromatic substitution reactions like nitration, followed by further functionalization.

Conceptual Workflow for Fungicide Intermediate Synthesis:

G A 2-Fluoro-4-methylphenol C Nitrated 2-Fluoro-4-methylphenol (Fungicide Intermediate) A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Further Functionalization C->D E Novel Fungicide Candidate D->E

Caption: Pathway to novel fungicide candidates.

Causality and Scientific Rationale

  • Choice of Base in Williamson Ether Synthesis: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group, facilitating the nucleophilic attack on the electrophilic carbon of ethyl-2-bromopropionate. Its insolubility in acetone drives the reaction forward by removing the carbonate from the solution phase.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. This is a standard and high-yielding reaction for the conversion of esters to carboxylic acids.

  • Acidification: The carboxylate salt is protonated with a strong acid to precipitate the final phenoxyalkanoic acid product.

  • The Role of Fluorine: The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic proton, potentially accelerating the Williamson ether synthesis. In the final herbicide molecule, the C-F bond's strength can enhance metabolic stability, leading to a longer-lasting effect in the target weed.

Conclusion

2-Fluoro-4-methylphenol is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its strategic use allows for the creation of novel phenoxy herbicides and potentially other crop protection agents with enhanced efficacy and desirable physicochemical properties. The protocols and rationale presented herein provide a solid foundation for researchers to explore the full potential of this fluorinated building block in the development of next-generation agrochemical solutions.

References

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Application Notes & Protocols: Leveraging 2-Fluoro-4-methylphenol for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Phenols in Kinase Inhibitor Design

The landscape of modern therapeutics, particularly in oncology, has been reshaped by the advent of protein kinase inhibitors. These small molecules target specific kinases, enzymes that regulate a vast array of cellular processes, including growth, differentiation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for drug development.[2][3] The design of potent and selective kinase inhibitors is a nuanced challenge, where the choice of starting materials and chemical building blocks is paramount.

Among the vast arsenal of chemical scaffolds available to medicinal chemists, fluorinated phenols have emerged as particularly valuable. 2-Fluoro-4-methylphenol, a readily available and versatile building block, offers a unique combination of properties that can be strategically exploited to enhance the pharmacological profile of a drug candidate. The presence of a fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and enhance membrane permeability.[4] This, combined with the methyl group which can provide steric influence and engage in hydrophobic interactions, makes 2-Fluoro-4-methylphenol an intermediate of high interest in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5]

This guide provides an in-depth exploration of 2-Fluoro-4-methylphenol's application in synthesizing kinase inhibitors, focusing on key chemical transformations and culminating in a detailed protocol for a core scaffold of a potent MEK inhibitor, inspired by the synthesis of Trametinib.

The 2-Fluoro-4-methylphenyl Moiety: A Privileged Scaffold

The specific substitution pattern of 2-Fluoro-4-methylphenol confers distinct advantages in drug design. Understanding these advantages is key to rationally incorporating this moiety into a kinase inhibitor scaffold.

  • Fluorine at the C2 Position: The ortho-fluoro substituent significantly lowers the pKa of the phenolic hydroxyl group, influencing its reactivity and potential as a hydrogen bond donor or acceptor. In a protein-ligand complex, this fluorine can form non-canonical hydrogen bonds with backbone amides or water molecules, contributing to binding affinity. Crucially, it also influences the conformation of the phenyl ring and adjacent functionalities, which can be used to enforce a bioactive conformation.

  • Methyl at the C4 Position: The para-methyl group serves as a hydrophobic anchor, often fitting into specific hydrophobic sub-pockets within the kinase active site. This interaction can enhance both potency and selectivity.

  • Synergistic Effects: The combination of these two substituents creates a unique electronic and steric profile. This profile has proven effective in achieving selective inhibition of certain kinases, such as receptor tyrosine kinases, while also contributing to improved hepatocyte stability in some drug classes like quinazolines.[5][6]

Caption: Key structural features of 2-Fluoro-4-methylphenol and their strategic advantages in drug design.

Core Synthetic Strategy: From Phenol to a Key Anilino-Urea Intermediate

A common and highly effective strategy in kinase inhibitor synthesis involves the conversion of a substituted phenol into an aniline derivative. This aniline then serves as a crucial nucleophile for building the core heterocyclic structure of the inhibitor. One of the most well-documented and industrially relevant applications of a related scaffold is in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2.[2] The synthesis of a key Trametinib intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, provides an excellent, field-proven template for leveraging our starting material.

This workflow transforms the simple phenol into a highly functionalized intermediate ready for complex cyclization reactions.

Caption: High-level workflow for converting 2-Fluoro-4-methylphenol to a key urea intermediate.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a key intermediate, 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione, which is a core scaffold for a Trametinib-like kinase inhibitor.

Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This initial multi-step process converts the starting phenol into the crucial urea building block. The conversion from phenol to aniline is a standard transformation, often involving protection, nitration, reduction, and deprotection, and is assumed to be performed via established methods to yield 2-fluoro-4-iodoaniline. The subsequent urea formation is detailed below.

Rationale: The 2-fluoro-4-iodoaniline moiety is a cornerstone of many kinase inhibitors. The iodine atom serves as a handle for later-stage cross-coupling reactions if desired, or as a key binding element itself, as it is in Trametinib where it engages a subpocket in MEK.[7] The cyclopropylurea group is critical for establishing key hydrogen bonds within the kinase hinge region.

Reagent/MaterialMolar Mass ( g/mol )Moles (mmol)Amount
2-Fluoro-4-iodoaniline237.0010023.7 g
Cyclopropyl isocyanate83.091109.14 g (9.6 mL)
Dichloromethane (DCM), anhydrous--250 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoro-4-iodoaniline (23.7 g, 100 mmol).

  • Add anhydrous dichloromethane (250 mL) and stir until the aniline is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add cyclopropyl isocyanate (9.6 mL, 110 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain a viscous solid.

  • Triturate the solid with hexanes (100 mL), and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold hexanes (2 x 50 mL) and dry under high vacuum to afford N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a white to off-white solid.

Data:

ParameterExpected Value
Yield 90-95%
Appearance White to off-white solid
Purity (HPLC) >98%
¹H NMR Consistent with the structure
MS (ESI+) m/z = 321.0 [M+H]⁺
Protocol 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

This protocol describes the cyclization of the urea intermediate with a pyridine trione derivative to construct the core heterocyclic scaffold of the inhibitor.[8]

Rationale: This condensation reaction is a powerful method for building the complex, polycyclic core of the inhibitor in a single, efficient step. The choice of base (sodium ethoxide) and solvent (THF) are critical for promoting the desired cyclization and minimizing side reactions.[8] The final acidic workup ensures the product is obtained in its neutral form.

Reagent/MaterialMolar Mass ( g/mol )Moles (mmol)Amount
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea320.0928.59.14 g
Ethyl 1,5-dimethyl-2,4,6-pyridyltrione-3-carboxylate (crude)225.2028.5~6.4 g
Sodium Ethoxide (NaOEt)68.0571.44.86 g
Tetrahydrofuran (THF), anhydrous--200 mL
Concentrated Hydrochloric Acid (HCl)--As needed
Dichloromethane (DCM)--150 mL
Acetone--For recrystallization

Procedure:

  • In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (9.14 g, 28.5 mmol) in anhydrous THF (150 mL).

  • Cool the solution to 0 °C. Add sodium ethoxide (4.86 g, 71.4 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • In a separate flask, dissolve the crude ethyl 1,5-dimethyl-2,4,6-pyridyltrione-3-carboxylate (~6.4 g, 28.5 mmol) in anhydrous THF (50 mL).

  • Add the solution of the pyridine trione derivative to the reaction mixture.

  • Heat the reaction to 60 °C and maintain for 8 hours. Monitor the reaction progress by HPLC.

  • After completion, cool the reaction to room temperature and carefully adjust the pH to 2-3 with concentrated HCl.

  • Concentrate the mixture under reduced pressure to obtain a viscous solid.

  • Add dichloromethane (150 mL) and water (50 mL). Separate the organic layer, and wash it with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallize the residue from acetone to obtain the pure 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.

Data:

ParameterExpected Value
Yield 45-50% (over two steps from the pyridine trione precursor)
Appearance Pale yellow solid
Purity (HPLC) >99%
¹H NMR Consistent with the final structure
MS (ESI+) m/z = 515.0 [M+H]⁺

Target Pathway Context: The RAS/RAF/MEK/ERK Cascade

The synthesized scaffold is a precursor to an inhibitor of MEK (Mitogen-activated protein kinase kinase), a critical node in the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway). This pathway is frequently hyperactivated in various cancers, most notably in melanomas with BRAF mutations, leading to uncontrolled cell proliferation and survival.[3]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Trametinib-like Inhibitor (Synthesized Scaffold) Inhibitor->MEK Inhibition

Caption: The MAPK signaling pathway and the point of intervention for MEK inhibitors derived from the synthesized scaffold.

Conclusion and Future Directions

2-Fluoro-4-methylphenol stands out as a highly valuable and strategic building block for the synthesis of advanced kinase inhibitors. Its unique electronic and steric properties can be harnessed to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The detailed synthetic protocols provided here, based on established and scalable chemistry, demonstrate a clear and efficient path from this simple starting material to a complex heterocyclic core suitable for targeting critical cancer pathways like the MAPK cascade. Researchers and drug development professionals can use these methods as a robust starting point for the discovery and optimization of next-generation targeted therapies.

References

  • Vertex AI Search. (n.d.). Buy 2-Fluoro-4-methylphenol | 452-81-3. Retrieved January 4, 2026.
  • Benchchem. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved January 4, 2026.
  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved January 4, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved January 4, 2026.
  • Google Patents. (n.d.).
  • New Drug Approvals. (n.d.). trametinib. Retrieved January 4, 2026.
  • Unibrom Corp. (n.d.). Intermediates 3-Fluoro-2-methylphenol for critical molecular building block. Retrieved January 4, 2026.
  • Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2. Retrieved January 4, 2026.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58. [Link]

  • Al-Ghorbani, M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3737. [Link]

  • Sahu, A. (2020). Protein Kinase Structure, Function, and its Binding Sites for Understanding the Role in Anticancer Therapy. Journal of Pharmaceutical Technology, Research and Management, 8(2), 79-84. [Link]

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Application Notes & Protocols for the Derivatization of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of 2-fluoro-4-methylphenol. This fluorinated phenol is a critical starting material in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The strategic placement of the fluorine atom and the methyl group on the phenolic ring offers unique opportunities to modulate the physicochemical and biological properties of target molecules.[3][4] This document outlines key derivatization strategies including O-alkylation (etherification), esterification, and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge and practical methodologies to generate diverse libraries of novel compounds.

Introduction: The Strategic Importance of 2-Fluoro-4-methylphenol

2-Fluoro-4-methylphenol, with the chemical structure C₇H₇FO, is a versatile building block in modern organic synthesis.[1] Its utility stems from the unique interplay of its functional groups: the reactive hydroxyl group, the electron-withdrawing fluorine atom, and the electron-donating methyl group. The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] Specifically, 2-fluoro-4-methylphenol has been identified as a key intermediate in the synthesis of selective inhibitors of receptor tyrosine kinases, which are implicated in various cancers.[1][6]

These application notes are designed to provide both the theoretical underpinnings and the practical, step-by-step guidance necessary for the successful derivatization of this valuable synthon. We will explore the causality behind the choice of reagents and reaction conditions, ensuring that the presented protocols are not merely prescriptive but also instructive.

Core Derivatization Strategies

The primary site for derivatization on 2-fluoro-4-methylphenol is the phenolic hydroxyl group. This section details the most effective methods for its functionalization.

O-Alkylation: Synthesis of Novel Aryl Ethers

The formation of an ether linkage is a fundamental transformation in organic chemistry. For 2-fluoro-4-methylphenol, this can be achieved through classical methods like the Williamson ether synthesis or through more modern transition-metal-catalyzed approaches like the Ullmann condensation.

The Williamson ether synthesis is a reliable and straightforward method for the preparation of ethers, proceeding via an SN2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide.[7] The first step is the deprotonation of the phenolic hydroxyl group of 2-fluoro-4-methylphenol with a suitable base to form the more nucleophilic phenoxide.

Williamson_Ether_Synthesis start 2-Fluoro-4-methylphenol phenoxide 2-Fluoro-4-methylphenoxide start->phenoxide Deprotonation base Base (e.g., NaH, K2CO3) base->start product 2-Fluoro-4-methylphenyl Ether phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

This protocol describes the protection of the hydroxyl group as a methoxymethyl (MOM) ether, a common step in multi-step synthesis.

Materials:

  • 2-Fluoro-4-methylphenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-4-methylphenol.

  • Dissolve the phenol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add chloromethyl methyl ether to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant Product Yield (%) Analytical Data
2-Fluoro-4-methylphenol1-Fluoro-2-(methoxymethoxy)-4-methylbenzene>90%¹H NMR, ¹³C NMR, MS

The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers.[8][9] This method is particularly useful for coupling phenols with aryl halides. Modern variations of this reaction often employ ligands to improve reaction rates and yields, allowing for milder reaction conditions compared to the traditional high-temperature protocols.[10]

Ullmann_Condensation start 2-Fluoro-4-methylphenol product Diaryl Ether start->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product catalyst Cu Catalyst (e.g., CuI) catalyst->product base Base (e.g., Cs2CO3) base->product

This protocol outlines the coupling of 2-fluoro-4-methylphenol with 4-fluoroiodobenzene.

Materials:

  • 2-Fluoro-4-methylphenol (1.0 eq)

  • 4-Fluoroiodobenzene (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N-Dimethylglycine (0.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk tube, add 2-fluoro-4-methylphenol, 4-fluoroiodobenzene, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 90-100 °C in an oil bath.

  • Stir vigorously for 12-24 hours, monitoring by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aryl Halide Product Yield (%) Reference
4-Fluoroiodobenzene1-(4-Fluorophenyl)-2-fluoro-4-methylbenzene75-85%[10][11]
4-Bromoanisole1-(4-Methoxyphenyl)-2-fluoro-4-methylbenzene70-80%[10][11]
Esterification: Synthesis of Aryl Esters

Esterification of the phenolic hydroxyl group is another key derivatization strategy. The Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method.[12][13]

This protocol details the synthesis of the acetate ester of 2-fluoro-4-methylphenol.

Materials:

  • 2-Fluoro-4-methylphenol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent and catalyst)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-fluoro-4-methylphenol in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.

Carboxylic Acid/Anhydride Product Yield (%) Analytical Data
Acetic anhydride2-Fluoro-4-methylphenyl acetate>95%¹H NMR, ¹³C NMR, IR
Benzoyl chloride2-Fluoro-4-methylphenyl benzoate>90%¹H NMR, ¹³C NMR, IR
Palladium-Catalyzed Cross-Coupling Reactions

While derivatization of the hydroxyl group is common, the aromatic ring of 2-fluoro-4-methylphenol can also be functionalized, typically after converting the hydroxyl group into a better leaving group, such as a triflate or nonaflate. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[14][15][16]

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides or triflates.[17][18][19] This reaction is of great importance in the synthesis of pharmaceuticals.[20]

Buchwald_Hartwig_Amination start 2-Fluoro-4-methylphenyl Triflate product Aryl Amine start->product amine Amine (R2NH) amine->product catalyst Pd Catalyst & Ligand catalyst->product base Base (e.g., NaOtBu) base->product

This protocol first describes the synthesis of the triflate from 2-fluoro-4-methylphenol, followed by the Buchwald-Hartwig amination.

Part A: Synthesis of 2-Fluoro-4-methylphenyl trifluoromethanesulfonate

Materials:

  • 2-Fluoro-4-methylphenol (1.0 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

Procedure:

  • Dissolve 2-fluoro-4-methylphenol in anhydrous DCM and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the triflate, which can be used in the next step without further purification.

Part B: Buchwald-Hartwig Amination

Materials:

  • 2-Fluoro-4-methylphenyl trifluoromethanesulfonate (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the aryl triflate and aniline.

  • Add anhydrous toluene.

  • Seal the tube and heat to 100 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify by flash column chromatography.

Amine Product Yield (%) Reference
AnilineN-Phenyl-2-fluoro-4-methylaniline80-90%[20][21]
Morpholine4-(2-Fluoro-4-methylphenyl)morpholine85-95%[20][21]

Conclusion

The derivatization of 2-fluoro-4-methylphenol opens a gateway to a vast chemical space of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in these application notes provide a robust starting point for researchers. The choice of derivatization strategy—be it etherification, esterification, or cross-coupling—should be guided by the desired properties of the final compound. Careful consideration of reaction conditions, catalysts, and ligands is paramount to achieving high yields and purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Merck Index. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Synlett. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from [Link]

  • ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • RSC Publishing. (2015). Fluorous Ethers. Retrieved from [Link]

  • ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. Retrieved from [Link]

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • ACS Publications. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Retrieved from [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, detailing the strategic application of the Suzuki-Miyaura cross-coupling reaction for substrates derived from 2-Fluoro-4-methylphenol. Recognizing that phenols are generally unreactive under standard Suzuki conditions, this document provides a robust, two-step protocol centered on the activation of the phenolic hydroxyl group via conversion to a highly reactive trifluoromethanesulfonate (triflate) ester. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of Fluorinated Biaryls

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs. The incorporation of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura coupling is a paramount tool for constructing C-C bonds to form these biaryl systems due to its mild conditions and exceptional functional group tolerance.[1][2]

However, the direct coupling of phenols is challenging due to the poor leaving group character of the hydroxyl moiety.[3] A highly effective and widely adopted strategy is the conversion of the phenol to an aryl triflate (Ar-OTf), which serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.[4][5][6] This guide focuses on a reliable pathway for utilizing 2-Fluoro-4-methylphenol in Suzuki couplings by first converting it to 2-Fluoro-4-methylphenyl trifluoromethanesulfonate.

Mechanistic Principles

The overall process involves two distinct chemical transformations: O-Triflation of the phenol and the subsequent Suzuki-Miyaura cross-coupling.

Activation: Triflation of 2-Fluoro-4-methylphenol

The activation step involves the reaction of the phenoxide (generated in situ with a base) with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), to form the corresponding aryl triflate. This conversion transforms the inert hydroxyl group into a highly effective sulfonate leaving group.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples the aryl triflate with an organoboron species (e.g., an arylboronic acid).[1][7] The catalytic cycle is generally understood to proceed through three fundamental steps:[1][2][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl triflate, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the triflate group.[4][7][9] The base is crucial for activating the boronic acid to facilitate this step.[7][9][10][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln trans_complex [Ar-Pd(II)-Ar']Ln pd0->trans_complex Oxidative Addition pd_complex [Ar-Pd(II)(OTf)Ln] pd_complex->pd0 Reductive Elimination biaryl_product Ar-Ar' (Biaryl Product) pd_complex->biaryl_product trans_complex->pd_complex Transmetalation aryl_triflate Ar-OTf (2-Fluoro-4-methylphenyl triflate) aryl_triflate->pd0 boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate base Base base->boronic_acid boronate->trans_complex caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the aryl triflate and its subsequent use in a Suzuki coupling reaction.

Part A: Synthesis of 2-Fluoro-4-methylphenyl trifluoromethanesulfonate

This protocol describes the conversion of 2-Fluoro-4-methylphenol to its corresponding triflate, a necessary precursor for the Suzuki coupling. A similar procedure for a substituted phenol has been previously reported.[12]

Workflow Diagram:

Triflation_Workflow start Start: 2-Fluoro-4-methylphenol dissolve Dissolve phenol in Pyridine start->dissolve cool Cool to 0 °C (Ice-salt bath) dissolve->cool add_tf2o Add Triflic Anhydride (Tf₂O) dropwise cool->add_tf2o stir_cold Stir at 0 °C for 20 min add_tf2o->stir_cold stir_rt Stir at Room Temp for 70 min stir_cold->stir_rt quench Quench with ice water stir_rt->quench extract Extract with Isopropyl Ether quench->extract wash Wash organic layer (HCl, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Product: 2-Fluoro-4-methylphenyl trifluoromethanesulfonate concentrate->product

Caption: Fig. 2: Workflow for the triflation of 2-Fluoro-4-methylphenol.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Fluoro-4-methylphenolC₇H₇FO126.1310.01.0
PyridineC₅H₅N79.10~10 mLSolvent
Trifluoromethanesulfonic Anhydride (Tf₂O)C₂F₆O₅S₂282.1412.01.2
Isopropyl EtherC₆H₁₄O102.17As neededSolvent
Hydrochloric Acid (1 M)HCl36.46As neededWash
Brine (Saturated NaCl)NaCl58.44As neededWash
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying Agent

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-methylphenol (1.26 g, 10.0 mmol).

  • Add pyridine (~10 mL) to dissolve the phenol.

  • Cool the reaction mixture in an ice-salt bath to 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (2.0 mL, 12.0 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 20 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 70 minutes.

  • Upon completion (monitor by TLC), carefully pour the reaction mixture into ice water (~50 mL) to quench.

  • Transfer the mixture to a separatory funnel and extract the product with isopropyl ether (3 x 30 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Part B: Suzuki Coupling of 2-Fluoro-4-methylphenyl trifluoromethanesulfonate with Phenylboronic Acid

This protocol outlines the coupling of the synthesized aryl triflate with a representative arylboronic acid. The conditions are adapted from established procedures for Suzuki couplings of aryl triflates.[13][14]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Fluoro-4-methylphenyl trifluoromethanesulfonateC₈H₆F₄O₃S258.191.01.0
Phenylboronic AcidC₆H₇BO₂121.931.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.0250.025
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.02.0
1,4-DioxaneC₄H₈O₂88.11~5 mLSolvent

Procedure:

  • To a Schlenk flask, add 2-Fluoro-4-methylphenyl trifluoromethanesulfonate (258 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The exclusion of oxygen is critical to prevent catalyst deactivation.[15]

  • Add Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol) to the flask under the inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 101 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (~20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Process Optimization and Troubleshooting

Achieving high yields in Suzuki couplings often requires optimization of several key parameters.

Key Parameters for Optimization:

  • Catalyst/Ligand System: While Pd(PPh₃)₄ is robust, other catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., PCy₃, P(t-Bu)₃) can be highly effective for aryl triflates, sometimes at room temperature.[14]

  • Base: The choice of base is critical.[9] K₃PO₄ is often effective, but other bases like K₂CO₃, Cs₂CO₃, or KF can provide better results depending on the specific substrates.[9]

  • Solvent: Solvent systems like dioxane/water, THF/water, or toluene can influence reagent solubility and reaction rates.[15]

  • Temperature: While many couplings of triflates proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive coupling partners.[14]

Troubleshooting Guide:

Troubleshooting_Tree start Low Yield or No Reaction check_reagents Check Reagent Quality - Fresh Boronic Acid? - Catalyst/Ligand Oxidized? - Anhydrous Solvent? start->check_reagents Initial Check check_conditions Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? start->check_conditions Initial Check protodeboronation Suspect Protodeboronation? check_reagents->protodeboronation Reagents OK check_conditions->protodeboronation Conditions OK homocoupling Suspect Homocoupling? protodeboronation->homocoupling No sol_protodeboronation Use a milder base (e.g., KF). Use more stable boronic ester. Shorten reaction time. protodeboronation->sol_protodeboronation Yes catalyst_issue Suspect Catalyst Deactivation? homocoupling->catalyst_issue No sol_homocoupling Ensure rigorous exclusion of O₂. Use a Pd(0) precatalyst or ensure full reduction of Pd(II). homocoupling->sol_homocoupling Yes sol_catalyst Screen different ligands (e.g., Buchwald ligands). Increase catalyst loading. Ensure inert atmosphere. catalyst_issue->sol_catalyst Yes sol_reagents Use fresh, high-purity reagents. Consider MIDA or pinacol esters for boronic acid stability. sol_conditions Thoroughly degas solvent. Ensure proper Schlenk technique. Verify heating temperature.

Caption: Fig. 3: Troubleshooting decision tree for low-yield Suzuki reactions.

Common side reactions include protodeboronation of the boronic acid (replacement of the boron group with hydrogen) and homocoupling of the boronic acid.[1][15] Rigorous exclusion of oxygen and water (unless used as a co-solvent) is crucial to minimize these pathways.[15]

Product Characterization

The final biaryl product should be characterized to confirm its identity and purity. Standard techniques include:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the fluorinated biaryl product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Conclusion

The conversion of 2-Fluoro-4-methylphenol to its triflate derivative provides a highly effective entry point for its use in Suzuki-Miyaura cross-coupling reactions. This two-step protocol enables the synthesis of valuable fluorinated biaryl compounds, which are of significant interest in drug discovery and materials science. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert reaction atmosphere, researchers can achieve high yields and purity for a wide range of target molecules.

References

  • Suzuki reaction - Wikipedia.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar.
  • Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Trifl
  • The CF3SO2F triflylation of phenols (phenolate as reactive species) and...
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Synthesis of 2-fluoro-4-(5-decylpyrimidine-2-yl)
  • Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - ResearchG
  • Borylation of phenols by sulfuryl fluoride activation - ResearchG

Sources

Application Notes and Protocols for the Etherification of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Ether Synthesis

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries. The ether linkage, when strategically incorporated into a molecular scaffold, can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. 2-Fluoro-4-methylphenol is a valuable building block, and its ether derivatives are precursors to a wide range of biologically active molecules. The presence of the fluorine atom can enhance binding affinity and improve metabolic stability, making the targeted etherification of this substrate a critical transformation.

This application note provides a detailed experimental protocol for the etherification of 2-fluoro-4-methylphenol via the Williamson ether synthesis, a robust and widely adopted method for forming the ether bond. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step laboratory procedure, and discuss crucial aspects of reaction setup, workup, and product characterization.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction involving the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide ion.[1][2] The reaction proceeds in two conceptual steps:

  • Deprotonation: The phenolic proton of 2-fluoro-4-methylphenol is abstracted by a base to form a nucleophilic phenoxide ion.[3]

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired aryl ether.[4]

The choice of base is critical and depends on the acidity of the phenol. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient for phenols and can help to minimize side reactions.[3][5] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[6][7]

Experimental Protocol: Synthesis of 2-Ethoxy-1-fluoro-4-methylbenzene

This protocol details the synthesis of 2-ethoxy-1-fluoro-4-methylbenzene from 2-fluoro-4-methylphenol and ethyl iodide using potassium carbonate as the base.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Fluoro-4-methylphenol126.131.26 g10.01.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15.01.5
Ethyl Iodide (CH₃CH₂I)155.971.1 mL (2.18 g)14.01.4
Acetone (anhydrous)58.0850 mL--
Diethyl Ether74.12As needed--
1 M Hydrochloric Acid (HCl)36.46As needed--
Saturated Sodium Chloride Solution (Brine)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methylphenol (1.26 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

    • Add 50 mL of anhydrous acetone to the flask.

    • Attach a reflux condenser to the flask.

  • Alkylation:

    • Stir the suspension at room temperature for 15 minutes.

    • Using a syringe, add ethyl iodide (1.1 mL, 14.0 mmol) to the flask through the top of the condenser.

    • Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting phenol), allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium iodide).

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction and Purification:

    • Dissolve the resulting residue in approximately 50 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash with 25 mL of 1 M HCl to remove any remaining potassium carbonate and phenoxide.

    • Wash the organic layer with 25 mL of water, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visual Workflow

Caption: A schematic overview of the experimental workflow for the Williamson ether synthesis of 2-ethoxy-1-fluoro-4-methylbenzene.

Safety and Handling

  • 2-Fluoro-4-methylphenol: This compound is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[5][6] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ethyl Iodide: This is a lachrymator and is toxic. Handle with care in a fume hood.

  • Potassium Carbonate: While a relatively mild base, it can cause irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Acetone and Diethyl Ether: These are highly flammable solvents. Ensure there are no open flames or spark sources in the vicinity.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide. The reaction time may also need to be extended.

  • Incomplete Reaction: If the starting material is not fully consumed, a stronger base such as sodium hydroxide or sodium hydride could be considered, although this may increase the likelihood of side reactions.[5]

  • Side Reactions: The primary side reaction is the base-catalyzed elimination of the alkyl halide. This is more prevalent with secondary and tertiary alkyl halides, hence the use of a primary halide (ethyl iodide) is recommended.[4] C-alkylation of the phenol ring is also a possibility but is generally less favored under these conditions.[6]

Product Characterization

The final product, 2-ethoxy-1-fluoro-4-methylbenzene, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a liquid at room temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the methyl group on the benzene ring.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic coupling.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (154.18 g/mol ).

References

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chegg. (2021, December 11). Solved Williamson Ether Synthesis Ethers can be readily. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Kazemi, M., et al. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

Sources

Application Notes and Protocols: Mannich Reaction with 2-Fluoro-4-methylphenol for Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel ligands via the Mannich reaction, utilizing 2-Fluoro-4-methylphenol as the key substrate. This document is intended for researchers, scientists, and professionals in drug development and coordination chemistry. It delves into the mechanistic underpinnings of the reaction, offers practical, field-tested insights into experimental design, and provides step-by-step procedures for synthesis, purification, and characterization. The guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Mannich Bases in Ligand Design

The Mannich reaction is a cornerstone of synthetic organic chemistry, enabling the aminomethylation of an acidic proton located on a nucleophilic substrate.[1][2] This three-component condensation reaction, involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, is a powerful tool for forging new carbon-carbon and carbon-nitrogen bonds.[3][4][5] The resulting β-amino carbonyl compounds, known as Mannich bases, are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[6][7][8][9]

Phenols, with their electron-rich aromatic systems, are excellent substrates for the Mannich reaction, leading to the formation of aminomethylated phenols.[10] These products are particularly valuable as precursors for the synthesis of polydentate ligands, which can form stable complexes with a wide array of metal ions.[1][6] The strategic incorporation of substituents on the phenolic ring, such as the fluoro and methyl groups in 2-Fluoro-4-methylphenol, allows for fine-tuning of the electronic and steric properties of the final ligand, influencing its coordination behavior and the catalytic or biological activity of its metal complexes.

This guide will specifically focus on the application of the Mannich reaction to 2-Fluoro-4-methylphenol, a substrate chosen for the unique electronic profile imparted by the electron-withdrawing fluorine atom and the electron-donating methyl group. This substitution pattern presents interesting challenges and opportunities in controlling the regioselectivity of the aminomethylation.

Mechanistic Insights: Controlling the Reaction Pathway

The Mannich reaction with phenols proceeds via a well-established electrophilic aromatic substitution mechanism.[10] Understanding this mechanism is critical for optimizing reaction conditions and predicting the outcome.

Step 1: Formation of the Iminium Ion

The reaction is initiated by the condensation of the amine and formaldehyde, typically under acidic or basic conditions, to form a highly electrophilic iminium ion (also known as an Eschenmoser's salt precursor).[2][10] The choice of catalyst can influence the rate of this step.

Step 2: Electrophilic Attack on the Phenolic Ring

The electron-rich phenol then acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol is a strong activating group and an ortho, para-director.[10] Therefore, the aminomethyl group is preferentially introduced at the positions ortho or para to the hydroxyl group.

Regioselectivity with 2-Fluoro-4-methylphenol

The substitution pattern of 2-Fluoro-4-methylphenol introduces a layer of complexity to the regioselectivity of the Mannich reaction. The hydroxyl group strongly directs aminomethylation to the ortho and para positions. However, the existing substituents will influence the final position of the incoming electrophile.

  • The Fluoro Group: As an ortho, para-directing but deactivating group, the fluorine atom at the 2-position will influence the electron density of the aromatic ring.

  • The Methyl Group: As an ortho, para-directing and activating group, the methyl group at the 4-position will enhance the nucleophilicity of the ring.

The interplay of these electronic effects, along with steric hindrance, will determine the primary site of aminomethylation. It is anticipated that the reaction will favor substitution at the less sterically hindered ortho position to the hydroxyl group.[11]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Amine R₂NH (Amine) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium Phenol 2-Fluoro-4-methylphenol Intermediate Wheland Intermediate Phenol->Intermediate + [R₂N=CH₂]⁺ Product Mannich Base Ligand Intermediate->Product - H⁺

Caption: General mechanism of the Mannich reaction with a phenol.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Fluoro-4-methylphenol≥98%Sigma-Aldrich
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific
Secondary Amine (e.g., Dimethylamine, Morpholine, Piperidine)≥99%Acros OrganicsChoice of amine will determine the R₂ group on the ligand.
Ethanol200 Proof, AnhydrousDecon Labs
Hydrochloric Acid (HCl)1 M solutionVWRFor pH adjustment if needed.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFor neutralization.
Dichloromethane (DCM)HPLC GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel60 Å, 230-400 meshFor column chromatography.

3.2. Synthesis of a Representative Mannich Base Ligand

This protocol describes the synthesis of 2-((dimethylamino)methyl)-6-fluoro-4-methylphenol.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-4-methylphenol (1.26 g, 10 mmol) in ethanol (30 mL).

  • To this solution, add dimethylamine (40% aqueous solution, 2.25 mL, 20 mmol) dropwise with stirring.

  • Cool the mixture in an ice bath and slowly add formaldehyde (37% aqueous solution, 1.5 mL, 20 mmol). A slight exotherm may be observed.

Step 2: Reaction Execution

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water (50 mL) and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.3. Purification

The crude product is purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the purified Mannich base as a solid or oil.

3.4. Characterization

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the Mannich base.[3][12][13] Key signals to look for in ¹H NMR include the singlet for the methylene bridge (-CH₂-) and the signals corresponding to the aromatic protons and the N-alkyl groups.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Troubleshooting and Field-Proven Insights

  • Reaction Rate: The rate of the Mannich reaction can be influenced by the pH of the reaction medium. While the reaction can proceed without a catalyst, adjusting the pH to be slightly acidic (pH 5-6) can sometimes accelerate the formation of the iminium ion.[15]

  • Byproduct Formation: The formation of bis-aminomethylated products can occur, especially with a large excess of formaldehyde and amine. Stoichiometric control of the reagents is crucial to favor the mono-substituted product.

  • Purification Challenges: Mannich bases can be polar and may streak on silica gel columns. Using a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) can help to improve the peak shape during chromatography.

  • Solvent Choice: While ethanol is a common solvent, other solvents like methanol or even solvent-free conditions can be explored to optimize the reaction.[16][17]

Applications in Ligand Synthesis and Drug Development

The Mannich bases derived from 2-Fluoro-4-methylphenol are versatile building blocks for the synthesis of more complex ligands.[6][18] The presence of the phenolic hydroxyl and the tertiary amine functionality allows for further chemical modifications, such as the formation of Schiff bases or coordination to metal centers.[18] These ligands and their metal complexes have potential applications in:

  • Catalysis: As catalysts for various organic transformations.[6]

  • Medicinal Chemistry: Exhibiting a range of biological activities including antimicrobial, antifungal, and anticancer properties.[7][8][9]

  • Materials Science: In the development of polymers and corrosion inhibitors.[7][8]

Experimental_Workflow Start Start: Reagent Preparation Reaction Mannich Reaction (2-Fluoro-4-methylphenol + Amine + Formaldehyde) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, FTIR Analysis Purification->Characterization End Pure Ligand Characterization->End

Caption: A streamlined workflow for the synthesis and characterization of the Mannich base ligand.

Conclusion

The Mannich reaction provides a direct and efficient route for the synthesis of valuable aminomethylated phenols. By utilizing 2-Fluoro-4-methylphenol as a substrate, ligands with tailored electronic and steric properties can be readily prepared. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their pursuit of novel ligands for a wide range of applications, from catalysis to drug discovery. Careful attention to the mechanistic principles and experimental details will ensure successful and reproducible outcomes.

References

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

  • Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Der Pharma Chemica. [Link]

  • Mannich reaction mechanism for phenols. ResearchGate. [Link]

  • Synthesis of Schiff Mannich base ligands from isatin and dithiooxamide. ResearchGate. [Link]

  • Versatile Applications of Mannich Base Ligands and their Metal Complexes: A Review Article. ResearchGate. [Link]

  • Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Taylor & Francis Online. [Link]

  • Versatile Applications of Mannich Base Ligands and their Metal ‎Complexes: A Review Article. University of Baghdad Digital Repository. [Link]

  • Versatile Applications of Mannich Base Ligands and their Metal ‎Complexes: A Review Article. Semantic Scholar. [Link]

  • Synthesis Characterization and Biological Activity Study of New Schiff and Mannich Bases and Some Metal Complexes Derived from Isatin and Dithiooxamide. PMC - NIH. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Syntheses, Spectral Characterization and Biological Elucidation of Some Mannich Bases. ResearchGate. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • Novel Mannich Base Derivatives: Synthesis, Characterization, Antimicrobial and Antioxidant Activities. Bentham Science Publishers. [Link]

  • Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. Academic Journals. [Link]

  • Full article: Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Taylor & Francis Online. [Link]

  • Scheme 1. Synthesis of Schiff bases and Mannich bases. ResearchGate. [Link]

  • Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. PMC - NIH. [Link]

  • Catalytic Thioalkylation of Phenols Based on Mannich-Type Phenol. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. Scientific & Academic Publishing. [Link]

  • Imines that React with Phenols in Water over a Wide pH Range. PMC - NIH. [Link]

  • ChemInform Abstract: Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives. ResearchGate. [Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Publishing. [Link]

  • One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. NIH. [Link]

  • Synthesis of New Antibiotics via Mannish Reaction. Crimson Publishers. [Link]

  • Mannich Reaction. YouTube. [Link]

  • SYNTHESIS AND EVALUATION OF SOME MANNICH BASES OF QUINAZOLINONE NUCLEUS. Innovare Academic Sciences. [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim.. [Link]

  • A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. PubMed. [Link]

  • Mannich reaction – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis, Characterization and Biological Study of a New Mannich Base, 2-[(4-fluorophenyl)(phenylamino)methyl] cyclopentanone (FPC) and its Transition Metal Complexes with Cu(II), Ni(II), Co(II), Fe(II) and Zn(II). ResearchGate. [Link]

  • Regioselective reaction: synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles. PubMed. [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of some novel Mannich bases. Scholars Research Library. [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC. [Link]

  • Mannich Reaction | Organic Chemistry | Synthesis of β-Amino Carbonyls! YouTube. [Link]

  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • A convenient synthesis of β-amino ketones via a three-component Mannich reaction catalyzed by CuBr. RSC Advances. [Link]

  • Brief scope of the Mannich reaction with alkynyl fluoro ketones. ResearchGate. [Link]

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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust and scalable process for the synthesis of 2-Fluoro-4-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries. The featured synthesis route proceeds via the diazotization of 4-fluoro-2-methylaniline followed by a carefully controlled hydrolysis of the resulting diazonium salt. This document provides an in-depth examination of the reaction mechanism, detailed step-by-step protocols for multi-kilogram scale production, critical safety considerations for handling hazardous intermediates, and validated analytical methods for quality control. The protocols and insights presented herein are designed to be directly applicable in an industrial setting, emphasizing process safety, efficiency, and product purity.

Introduction: The Strategic Importance of 2-Fluoro-4-methylphenol

2-Fluoro-4-methylphenol is a crucial building block in the synthesis of a variety of commercial products, particularly in the life sciences sector. The strategic placement of the fluorine atom and the methyl group on the phenolic ring imparts unique physicochemical properties to downstream molecules, often enhancing metabolic stability, binding affinity, and overall efficacy. Given its industrial significance, the development of a safe, scalable, and economically viable synthetic process is of paramount importance.

This application note provides a detailed protocol for the industrial-scale synthesis of 2-Fluoro-4-methylphenol, focusing on a diazotization-hydrolysis pathway. This route is favored for its use of readily available starting materials and its amenability to large-scale production.[1][2]

The Synthetic Strategy: A Mechanistic Perspective

The chosen synthetic route involves two primary stages: the diazotization of 4-fluoro-2-methylaniline and the subsequent hydrolysis of the in situ generated diazonium salt.

Stage 1: Diazotization

In this step, the primary aromatic amine, 4-fluoro-2-methylaniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C). The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid. The resulting diazonium salt is a highly reactive intermediate.

Stage 2: Hydrolysis

The diazonium salt solution is then added to a hot aqueous solution of sulfuric acid. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by a hydroxyl group (-OH) from water, yielding the desired 2-Fluoro-4-methylphenol and liberating nitrogen gas.

DOT Script of the Reaction Pathway

reaction_pathway start 4-Fluoro-2-methylaniline intermediate 4-Fluoro-2-methylbenzenediazonium Salt start->intermediate NaNO₂, H₂SO₄ 0-5 °C product 2-Fluoro-4-methylphenol intermediate->product H₂O, H₂SO₄ Heat experimental_workflow cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis cluster_workup Work-up and Purification d1 Charge H₂SO₄ and H₂O to Reactor 1 d2 Add 4-Fluoro-2-methylaniline d1->d2 d3 Cool to 0-5 °C d2->d3 d4 Slowly add NaNO₂ solution d3->d4 h2 Add diazonium salt solution to Reactor 2 d4->h2 Transfer diazonium salt solution h1 Prepare hot H₂SO₄ solution in Reactor 2 h1->h2 h3 Heat to complete reaction h2->h3 w1 Cool and Extract with Toluene h3->w1 w2 Neutralize and Wash w1->w2 w3 Dry and Concentrate w2->w3 w4 Fractional Distillation w3->w4 product product w4->product Pure 2-Fluoro-4-methylphenol

Caption: Step-by-step workflow for the industrial synthesis of 2-Fluoro-4-methylphenol.

Quality Control and Analytical Protocols

To ensure the final product meets the required specifications, in-process controls and final product analysis are essential.

In-Process Control (IPC)
  • Completion of Diazotization: Monitor the presence of the starting aniline by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Completion of Hydrolysis: Monitor the disappearance of the diazonium salt intermediate by HPLC.

Final Product Analysis

The final product should be analyzed for identity, purity, and residual solvents.

Table of Analytical Methods and Specifications

TestMethodSpecification
AppearanceVisualColorless to pale yellow liquid or solid
Identity¹H NMR, ¹⁹F NMR, FT-IRConforms to the structure
Purity (Assay)GC-FID≥99.5%
Water ContentKarl Fischer Titration≤0.1%
Residual SolventsGC-HSToluene ≤ 890 ppm

Protocol 5.2.1: Gas Chromatography (GC-FID) for Purity Assay

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). [3]* Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of 2-Fluoro-4-methylphenol in methanol.

Protocol 5.2.2: High-Performance Liquid Chromatography (HPLC-UV) for In-Process Control

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

Safety and Environmental Considerations

6.1. Hazard Analysis

  • 4-Fluoro-2-methylaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Handle in a well-ventilated area and wear acid-resistant gloves and face shield.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Diazonium Salts: Thermally unstable and potentially explosive, especially when dry. Always handle in solution at low temperatures. [4]* Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.

6.2. Engineering Controls

  • Use of closed reactors and automated addition systems to minimize exposure.

  • Adequate ventilation and fume extraction systems.

  • Emergency quench stations with a suitable quenching agent for the diazonium salt (e.g., a solution of sulfamic acid).

6.3. Waste Management

  • Aqueous waste containing residual acid should be neutralized before disposal.

  • Organic waste (toluene) should be collected and disposed of according to local regulations, preferably through incineration or solvent recovery.

Process Optimization and Future Trends

While the described batch process is robust, modern advancements in chemical manufacturing offer opportunities for further optimization.

  • Continuous Flow Synthesis: The use of microreactors or continuous stirred-tank reactors (CSTRs) for the diazotization and hydrolysis steps can significantly enhance safety by minimizing the volume of hazardous intermediates at any given time. [5]This also allows for better temperature control and potentially higher yields.

  • Alternative Fluorination Reagents: While not the focus of this protocol, direct fluorination methods are an area of active research and may offer alternative synthetic routes in the future. [2]

Conclusion

The synthesis of 2-Fluoro-4-methylphenol via the diazotization and hydrolysis of 4-fluoro-2-methylaniline is a well-established and scalable industrial process. By adhering to the detailed protocols and stringent safety precautions outlined in this application note, researchers and production chemists can safely and efficiently produce this valuable intermediate in high yield and purity. The integration of modern analytical techniques for quality control ensures that the final product consistently meets the high standards required by the pharmaceutical and agrochemical industries.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved from [Link]

  • Firth, J. D., & Fairlamb, I. J. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7139–7141. Retrieved from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Google Patents. (n.d.). JPH03246244A - Method for producing fluorophenols.
  • Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • MDPI. (2017). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylphenol. This resource is designed to provide in-depth guidance and troubleshooting advice to researchers and chemists. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can optimize your synthetic routes for higher yields and purity.

This guide is structured to address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated phenolic compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2-Fluoro-4-methylphenol, providing causative explanations and actionable solutions.

Question 1: My yield from the Balz-Schiemann reaction is consistently low. What are the likely causes and how can I improve it?

Low yields in the Balz-Schiemann reaction are a frequent challenge. The reaction involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt.[1][2] Several factors can contribute to poor yields.

Underlying Causes & Solutions:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is critical. Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt.[3] The in-situ generation of nitrous acid from sodium nitrite and a strong acid like HBF₄ must be stoichiometric. An excess of nitrous acid can lead to side reactions, while a deficiency results in incomplete conversion of the starting amine.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose prematurely. It is crucial to handle these intermediates with care and proceed to the decomposition step without unnecessary delay. The thermal decomposition of the isolated diazonium tetrafluoroborate can be highly exothermic, and runaway reactions have been reported.

  • Suboptimal Decomposition Conditions: The temperature for the thermal decomposition step is critical. If the temperature is too low, the reaction will be slow or incomplete. If it's too high, it can lead to the formation of byproducts. The optimal temperature depends on the specific substrate and solvent.

  • Solvent Effects: The choice of solvent can significantly impact the yield. Low-polarity or non-polar solvents like hexane or chlorobenzene have been shown to improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, leading to higher yields of aryl fluorides.[4][5]

Experimental Protocol: Optimized Balz-Schiemann Reaction

  • Diazotization: Dissolve 4-methyl-2-aminophenol in a suitable acidic medium (e.g., a solution of HBF₄). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes, and confirm the presence of excess nitrous acid using starch-iodide paper.

  • Isolation of Diazonium Salt (Optional but Recommended for Purity): The precipitated diazonium tetrafluoroborate salt can be filtered, washed with cold ether, and dried under vacuum. This step helps to remove impurities before decomposition.

  • Decomposition: The dry diazonium salt is then thermally decomposed. This can be done neat or in a high-boiling inert solvent. The product, 2-Fluoro-4-methylphenol, can often be distilled directly from the reaction mixture.

Question 2: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Byproduct formation is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Phenol Formation: In the presence of water, the diazonium salt can be hydrolyzed to form 4-methylphenol. This is a significant issue if the diazotization is not performed under anhydrous or sufficiently acidic conditions.

  • Azo Coupling: The diazonium salt can couple with the starting aminophenol or the product phenol to form colored azo compounds, which are common impurities. This is more prevalent at higher pH values.

  • Tar Formation: At elevated temperatures during decomposition, polymerization and other side reactions can lead to the formation of tarry materials, significantly reducing the yield of the desired product.

Mitigation Strategies:

Side Reaction Cause Solution
Phenol FormationPresence of water during diazotization or decomposition.Use anhydrous solvents and reagents where possible. Maintain a strongly acidic environment.
Azo CouplingInsufficiently acidic conditions, allowing the diazonium salt to act as an electrophile.Ensure the reaction medium is strongly acidic throughout the diazotization step.
Tar FormationHigh decomposition temperatures or prolonged reaction times.Optimize the decomposition temperature and time. Consider using a high-boiling inert solvent to moderate the reaction.

Question 3: Purification of the final product by fractional distillation is proving difficult. Are there alternative purification strategies?

While fractional distillation is the primary method for purifying 2-Fluoro-4-methylphenol, which has a boiling point of 173°C at 760 mmHg, challenges can arise.[6]

Alternative and Complementary Purification Techniques:

  • Column Chromatography: For smaller scale syntheses or to remove closely boiling impurities, silica gel column chromatography can be an effective purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

  • Preparative Thin Layer Chromatography (TLC): For very small quantities or for isolating minor components for characterization, preparative TLC can be employed.[7]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and properties of 2-Fluoro-4-methylphenol.

Q1: What are the main synthetic routes to 2-Fluoro-4-methylphenol?

The most common synthetic routes include:

  • Diazotization-fluorination (Balz-Schiemann reaction): This classic method involves the diazotization of 4-methyl-2-aminophenol followed by decomposition of the resulting diazonium tetrafluoroborate.[1][6]

  • Direct Fluorination: This approach uses electrophilic fluorinating agents to introduce a fluorine atom directly onto the 4-methylphenol ring.[7] However, controlling regioselectivity can be a challenge.

  • Nucleophilic Deoxyfluorination of Phenols: More modern methods involve the conversion of the phenolic hydroxyl group to a better leaving group, followed by nucleophilic fluorination.[8][9] Reagents like PhenoFluor have been developed for this purpose.[10][11]

Q2: Are there newer, more efficient methods than the Balz-Schiemann reaction?

Yes, significant progress has been made in the development of deoxyfluorination methods for phenols. These methods often offer milder reaction conditions and a broader substrate scope.[8] One notable approach involves the conversion of phenols to aryl fluorosulfonates, which are then subjected to nucleophilic fluorination with a fluoride source like tetramethylammonium fluoride (NMe₄F).[8][12]

Q3: What are the safety considerations when performing a Balz-Schiemann reaction?

The primary safety concern is the handling of aryldiazonium salts, which can be explosive when dry. It is crucial to take appropriate precautions, such as using safety shields and avoiding scratching or heating the dry salt. The thermal decomposition can also be highly exothermic, so it should be performed with careful temperature control.

Q4: How can I monitor the progress of the reaction?

The progress of the synthesis can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): To follow the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for detecting the formation of the fluorinated product.[7]

Q5: What is the role of the fluorine atom in the properties of 2-Fluoro-4-methylphenol?

The fluorine atom significantly influences the electronic properties and biological activity of the molecule. It is a strong electron-withdrawing group, which can affect the acidity of the phenolic proton and the reactivity of the aromatic ring. In a pharmaceutical context, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity.[4][13]

Visualizing the Workflow

To provide a clearer understanding of the decision-making process during synthesis and troubleshooting, the following diagrams illustrate key workflows.

cluster_synthesis General Synthesis Workflow Start Start: 4-methyl-2-aminophenol Diazotization Diazotization (NaNO2, HBF4, 0-5 °C) Start->Diazotization Diazonium_Salt Aryl Diazonium Tetrafluoroborate Diazotization->Diazonium_Salt Decomposition Thermal Decomposition Diazonium_Salt->Decomposition Crude_Product Crude 2-Fluoro-4-methylphenol Decomposition->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product Pure 2-Fluoro-4-methylphenol Purification->Final_Product

Caption: A simplified workflow for the synthesis of 2-Fluoro-4-methylphenol via the Balz-Schiemann reaction.

cluster_troubleshooting Troubleshooting Low Yield cluster_diazotization_solutions Diazotization Issues cluster_decomposition_solutions Decomposition Issues Low_Yield Problem: Low Yield Check_Diazotization Check Diazotization Conditions Low_Yield->Check_Diazotization Check_Decomposition Check Decomposition Conditions Low_Yield->Check_Decomposition Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Temp_Control Ensure Temp is 0-5 °C Check_Diazotization->Temp_Control Stoichiometry Verify NaNO2 Stoichiometry Check_Diazotization->Stoichiometry Optimize_Temp Optimize Decomposition Temp Check_Decomposition->Optimize_Temp Solvent_Choice Consider Low-Polarity Solvent Check_Decomposition->Solvent_Choice

Caption: A decision tree for troubleshooting low yields in the 2-Fluoro-4-methylphenol synthesis.

References

  • Buy 2-Fluoro-4-methylphenol | 452-81-3. (URL: )
  • 2-FLUORO-4-METHYLPHENOL | 452-81-3 - ChemicalBook. (URL: )
  • The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purific
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. (URL: [Link])

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. (URL: [Link])

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC - NIH. (URL: [Link])

  • Balz–Schiemann reaction - Wikipedia. (URL: [Link])

  • Deoxyfluorination of Electron-Deficient Phenols - PMC - NIH. (URL: [Link])

  • Deoxyfluorination of Phenols - Harvard DASH. (URL: [Link])

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - ResearchGate. (URL: [Link])

  • The Balz-Schiemann Reaction - Scientific Update - UK. (URL: [Link])

  • Balz-Schiemann Reaction - OUCI. (URL: [Link])

  • Balz Schiemann Reaction Mechanism - BYJU'S. (URL: [Link])

  • Balz-Schiemann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Diazotization of 2‐ or 4‐aminophenols. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • 4-Fluoro-2-methylphenol: A Versatile Intermediate for Agrochemical Innovation. (URL: [Link])

  • 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485 - PubChem - NIH. (URL: [Link])

  • 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem. (URL: [Link])

  • (a) Diazotization of 4-aminophenol and 2-(4-aminophenyl)ethanol with... - ResearchGate. (URL: [Link])

  • CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google P

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Technical Support Center: High-Purity Isolation of 2-Fluoro-4-methylphenol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Fluoro-4-methylphenol. Moving beyond a standard protocol, this document provides a deep dive into the principles of fractional distillation as applied to this specific compound, offering troubleshooting solutions grounded in chemical engineering principles and practical laboratory experience. Our aim is to empower users to diagnose and resolve common purification challenges, ensuring a final product of high purity and integrity.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation the preferred method for purifying 2-Fluoro-4-methylphenol?

A1: Fractional distillation is ideal for separating liquids with close boiling points, a common scenario in the synthesis of specialty chemicals like 2-Fluoro-4-methylphenol. The process involves multiple cycles of vaporization and condensation, which allows for the effective separation of the target compound from isomeric byproducts and other impurities that cannot be removed by simple distillation. This method is crucial for achieving the high purity required for pharmaceutical and other advanced applications.

Q2: My 2-Fluoro-4-methylphenol crude material is a dark, discolored oil, but the pure compound should be pale yellow crystals. What is the cause of this discoloration?

A2: Phenolic compounds, including 2-Fluoro-4-methylphenol, are highly susceptible to oxidation, especially when heated in the presence of air. This oxidation process leads to the formation of highly colored quinone and quinone-like impurities, resulting in the observed pink, brown, or dark coloration. To mitigate this, it is imperative to perform the distillation under an inert atmosphere, such as nitrogen or argon, and to use clean, dry glassware to prevent contamination.

Q3: I'm observing a lower-than-expected boiling point and poor separation. Could an azeotrope be forming?

A3: While specific azeotropic data for 2-Fluoro-4-methylphenol with common solvents is not widely published, the formation of azeotropes, particularly with residual water or organic solvents from a previous workup, is a distinct possibility. An azeotrope is a mixture of liquids that boils at a constant temperature and has a constant composition in the vapor phase, making separation by distillation difficult. If an azeotrope is suspected, ensure the crude material is thoroughly dried before distillation, for instance, by using a drying agent or a Dean-Stark apparatus.

Q4: What are the primary impurities I should be concerned about, and how do they impact the distillation?

A4: The most challenging impurities are often positional isomers formed during synthesis, such as 4-Fluoro-2-methylphenol, 3-Fluoro-4-methylphenol, and 4-Fluoro-3-methylphenol. These isomers can have boiling points that are relatively close to that of the target compound, making their separation by distillation a significant challenge. The efficiency of the fractional distillation column is paramount in these cases.

Troubleshooting Guide: Fractional Distillation of 2-Fluoro-4-methylphenol

This guide addresses specific issues that may arise during the purification process, providing both the scientific rationale and actionable solutions.

Issue 1: Inefficient Separation and Isomer Contamination

Symptom: The boiling point range during distillation is broad, and post-distillation analysis (e.g., by GC or NMR) indicates the presence of significant isomeric impurities.

Root Cause Analysis and Solutions:

The separation of 2-Fluoro-4-methylphenol from its isomers is a direct function of the distillation column's efficiency, which is determined by the number of theoretical plates. A theoretical plate represents one cycle of vaporization and condensation. The greater the number of theoretical plates, the better the separation of liquids with close boiling points.

Potential Cause Scientific Rationale & Corrective Action
Insufficient Column Efficiency The column does not have enough theoretical plates to resolve the mixture. Solution: Increase the number of theoretical plates by using a longer column or a more efficient packing material. The Height Equivalent to a Theoretical Plate (HETP) is a measure of a column's efficiency, with a lower HETP indicating higher efficiency.
Incorrect Reflux Ratio The reflux ratio (the ratio of condensate returned to the column versus condensate collected) is too low. A higher reflux ratio increases the number of vaporization-condensation cycles, thereby improving separation. Solution: Increase the reflux ratio. For challenging separations, a ratio of 5:1 to 10:1 (reflux:distillate) is a good starting point. This can be controlled with a reflux-condenser head.
Excessive Distillation Rate Heating the distillation pot too aggressively can lead to "channeling," where vapor travels up the column without sufficient interaction with the packing material, preventing equilibrium from being established. Solution: Reduce the heating rate to ensure a slow and steady distillation. The column should be seen to have liquid condensing and revaporizing on the packing material throughout its length.

Comparative Data: Boiling Points of 2-Fluoro-4-methylphenol and Isomers

CompoundCAS NumberBoiling Point (°C at 760 mmHg)Separation Challenge
2-Fluoro-4-methylphenol (Target) 452-81-3~173-
4-Fluoro-2-methylphenol452-72-2~170High
3-Fluoro-4-methylphenol452-78-8~194[1][2]Moderate
4-Fluoro-3-methylphenol452-70-0~206[3]Low

Troubleshooting Logic: Improving Separation Efficiency

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Corrective Actions cluster_3 Validation P Poor Separation (Isomer Contamination) C1 Is Column Packing Efficient (Low HETP)? P->C1 C2 Is Reflux Ratio Sufficiently High? P->C2 C3 Is Distillation Rate Slow and Controlled? P->C3 A1 Use Longer Column or More Efficient Packing C1->A1 A2 Increase Reflux Ratio (e.g., 5:1 or higher) C2->A2 A3 Reduce Heating Mantle Temperature C3->A3 V1 Observe Stable Head Temperature A1->V1 A2->V1 A3->V1 V2 Analyze Fractions by GC/NMR V1->V2

Caption: A decision-making workflow for troubleshooting poor separation.

Issue 2: Product Degradation (Discoloration)

Symptom: The distilled product, which should be a pale yellow, is pink, brown, or otherwise discolored.

Root Cause Analysis and Solutions:

As previously mentioned, phenols are prone to oxidation. This is an air-sensitive reaction that can be accelerated by heat.

Potential Cause Scientific Rationale & Corrective Action
Presence of Oxygen Atmospheric oxygen reacts with the hot phenol to form colored impurities. Solution: Perform the distillation under an inert atmosphere. This can be achieved by using a Schlenk line or by maintaining a positive pressure of nitrogen or argon in the distillation apparatus.[4]
High Distillation Temperature The boiling point of 2-Fluoro-4-methylphenol at atmospheric pressure (~173 °C) may be high enough to cause some thermal degradation, especially if held at that temperature for an extended period. Solution: Perform the distillation under reduced pressure (vacuum distillation).[5] Lowering the pressure will significantly reduce the boiling point, allowing for distillation at a lower, less destructive temperature.

Experimental Protocol: Vacuum Distillation of Air-Sensitive Phenols

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all ground glass joints are properly greased to maintain a good seal. Use a stir bar in the distillation flask, as boiling chips are ineffective under vacuum.[5]

  • Inert Gas Purge: Before heating, evacuate the apparatus and backfill with an inert gas (e.g., nitrogen or argon) at least three times to remove atmospheric oxygen.

  • Apply Vacuum: Connect the apparatus to a vacuum pump through a vacuum trap. Slowly open the system to the vacuum to avoid violent bumping of any residual low-boiling solvents.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distillation flask.

  • Collection: Collect the fractions in a receiving flask that can be isolated from the main apparatus to allow for fraction changes without breaking the vacuum on the entire system. A Perkin triangle apparatus is ideal for this.[6]

  • Shutdown: At the end of the distillation, cool the distillation flask to room temperature before slowly reintroducing the inert gas to bring the system back to atmospheric pressure.[5]

Purity Validation

Post-purification analysis is critical to confirm the success of the distillation.

Recommended Analytical Techniques:

  • Gas Chromatography (GC): An ideal technique for assessing purity and quantifying isomeric impurities. A flame ionization detector (FID) is commonly used for this purpose.[7] The choice of GC column is important for resolving isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation and can be used to identify impurities by their characteristic proton signals.

    • ¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds. Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, even minor fluorinated impurities can be easily detected and quantified.[9][10]

Visualizing the Distillation Process

G cluster_0 Distillation Pot cluster_1 Fractionating Column cluster_2 Condenser & Receiver Pot Crude 2-Fluoro-4-methylphenol (Heated) Column Vapor-Liquid Equilibria (Separation of Isomers) Pot->Column Vapor Mixture Ascends Column->Pot Higher Boiling Point Liquid Returns (Reflux) Condenser Condenser Column->Condenser Enriched Vapor of Lower Boiling Point Component Receiver Pure Distillate Collection Condenser->Receiver Pure Liquid Condensate

Caption: The process flow within a fractional distillation column.

References

  • LookChem. (n.d.). 3-Fluoro-4-methylphenol. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 4-Fluoro-3-methylphenol. Retrieved from [Link]

  • H.E.P.T. Distillation. (2008, May 20). Helps Mora. Retrieved from [Link]

  • Mass Transfer Operations. (2010, August 2). Air-sensitive vacuum distillation. Retrieved from [Link]

  • Li, J. J., & Johnson, D. S. (Eds.). (2014). Modern Drug Synthesis. John Wiley & Sons.
  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Intertek. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4. GC-FID separation of a mixture of phenols. Retrieved from [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • NTNU. (2011, September 1). Felles Lab: Distillation Columns. Retrieved from [Link]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Optimization of distillation column reflux ratio for distillate purity and process energy requirements. Retrieved from [Link]

  • Quora. (2017, December 25). What is the purpose of reflux in fractionation column?. Retrieved from [Link]

  • ResearchGate. (2022, March 15). 19 F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Hong, M. (2022, September 23).

Sources

Identifying byproducts in the synthesis of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-methylphenol (CAS 452-81-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. The information provided herein is curated to offer practical, field-proven insights to ensure the successful synthesis of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Fluoro-4-methylphenol?

There are two primary synthetic pathways for producing 2-Fluoro-4-methylphenol:

  • Diazotization-Hydrolysis of 4-Fluoro-2-methylaniline: This is a widely used method that begins with the diazotization of 4-fluoro-2-methylaniline using sodium nitrite in an acidic medium. The resulting diazonium salt is then hydrolyzed to yield 2-Fluoro-4-methylphenol.[1][2]

  • Direct Fluorination of 4-Methylphenol: This approach involves the direct introduction of a fluorine atom onto the aromatic ring of 4-methylphenol using specific fluorinating agents.[1][3]

Q2: What are the typical byproducts I might encounter in the synthesis of 2-Fluoro-4-methylphenol?

The byproducts largely depend on the chosen synthetic route.

  • Via Diazotization-Hydrolysis:

    • Azo compounds: Formed from the coupling of the diazonium salt with unreacted starting material or the product phenol.

    • Phenolic impurities: Such as 4-methylphenol, if the hydrolysis is incomplete or if side reactions occur.

    • Tar-like polymers: Resulting from the decomposition of the diazonium salt, especially at elevated temperatures.

  • Via Direct Fluorination:

    • Isomeric fluorophenols: Such as 4-Fluoro-2-methylphenol.[4]

    • Over-fluorinated products: For example, 2,2-difluoro-4-methyl-3,5-cyclohexadienones can form in the presence of excess fluorinating agents.[3]

    • Unreacted 4-methylphenol: Indicating an incomplete reaction.

Q3: What analytical techniques are recommended for identifying these byproducts?

A multi-technique approach is often necessary for comprehensive impurity profiling.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying organic impurities.[5][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and providing structural information.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides detailed structural information about the impurities.[3][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for identifying and quantifying trace-level impurities.[5][8]

Troubleshooting Guides

Route 1: Diazotization-Hydrolysis of 4-Fluoro-2-methylaniline

Issue 1: Low Yield and Formation of Dark, Tarry Byproducts

  • Question: My reaction is producing a low yield of the desired product and a significant amount of dark, insoluble material. What could be the cause?

  • Answer: This is a common issue in diazotization reactions and is often due to the instability of the diazonium salt.

    • Causality: The diazonium group is an excellent leaving group, and at elevated temperatures, it can decompose, leading to the formation of highly reactive aryl cations that can polymerize or react non-selectively.[9]

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C to ensure the stability of the diazonium salt.[10]

      • Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized overheating.

      • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and prevent localized concentration gradients.

      • Hydrolysis Conditions: The hydrolysis of the diazonium salt should be carried out at a controlled, slightly elevated temperature to promote the desired reaction without causing excessive decomposition.

Issue 2: Presence of Azo Dye Impurities

  • Question: My final product is contaminated with colored impurities. How can I prevent their formation?

  • Answer: The formation of azo dyes is a common side reaction in diazotization chemistry.

    • Causality: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as the starting amine or the product phenol, in an electrophilic aromatic substitution reaction to form colored azo compounds.

    • Troubleshooting Steps:

      • Stoichiometry: Use a slight excess of the acid to ensure the complete protonation of the amine and to maintain a low pH, which disfavors the coupling reaction.

      • Order of Addition: Add the amine solution to the acidic medium before the addition of sodium nitrite. This ensures that the amine is fully protonated and less likely to act as a coupling partner.

      • Efficient Hydrolysis: Ensure the diazonium salt is rapidly and efficiently hydrolyzed to the desired phenol to minimize its availability for side reactions.

Route 2: Direct Fluorination of 4-Methylphenol

Issue 1: Formation of Isomeric Byproducts

  • Question: My product contains a significant amount of isomeric fluorophenols. How can I improve the regioselectivity of the reaction?

  • Answer: The regioselectivity of direct fluorination can be challenging to control.

    • Causality: The hydroxyl and methyl groups on the phenol ring are both activating and ortho-, para-directing. This can lead to the formation of multiple fluorinated isomers.

    • Troubleshooting Steps:

      • Choice of Fluorinating Agent: The choice of fluorinating agent is critical. Some modern fluorinating agents offer higher regioselectivity.

      • Reaction Conditions: Optimize the reaction temperature and solvent to favor the formation of the desired isomer. Lower temperatures often lead to higher selectivity.

      • Protecting Groups: Consider using a protecting group strategy to block other reactive sites on the aromatic ring, thereby directing the fluorination to the desired position.

Issue 2: Incomplete Reaction and Low Conversion

  • Question: A significant amount of the starting material, 4-methylphenol, remains in my reaction mixture. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors.

    • Causality: The reactivity of the fluorinating agent may be insufficient, or the reaction conditions may not be optimal for complete conversion.

    • Troubleshooting Steps:

      • Fluorinating Agent Stoichiometry: Increase the stoichiometry of the fluorinating agent. A slight excess (1.1-1.2 equivalents) is often necessary.[3]

      • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

      • Temperature: While lower temperatures can improve selectivity, a slightly higher temperature may be required to achieve complete conversion. A careful balance must be struck.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methylphenol via Diazotization-Hydrolysis

Materials:

  • 4-Fluoro-2-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Water, deionized

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 4-Fluoro-2-methylaniline in dilute hydrochloric acid.

  • Cool the flask to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slowly add the sodium nitrite solution to the stirred amine solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.

  • Slowly warm the reaction mixture to 40-50°C to initiate the hydrolysis of the diazonium salt. Nitrogen gas will evolve.

  • Maintain this temperature until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography.[1][2]

Protocol 2: Impurity Profiling using HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% formic acid) is commonly used.

Procedure:

  • Prepare a standard solution of 2-Fluoro-4-methylphenol of known concentration.

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution of the components at a suitable wavelength (e.g., 270 nm).

  • Identify the peak corresponding to 2-Fluoro-4-methylphenol by comparing its retention time with that of the standard.

  • The other peaks in the chromatogram represent the impurities. The relative area of each peak can be used to estimate the purity of the product.

Data Presentation

Table 1: Common Byproducts and their Identification

ByproductPotential Synthetic RouteRecommended Analytical TechniqueKey Diagnostic Signal
Azo CompoundsDiazotization-HydrolysisHPLC-UV/Vis, LC-MSStrong absorption in the visible region (color)
4-MethylphenolBothGC-MS, HPLCComparison with an authentic standard
Isomeric FluorophenolsDirect Fluorination¹⁹F NMR, GC-MSDistinct chemical shifts in ¹⁹F NMR
Over-fluorinated ProductsDirect Fluorination¹⁹F NMR, LC-MSMultiple fluorine signals in ¹⁹F NMR, higher mass in MS

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization-Hydrolysis Route cluster_fluorination Direct Fluorination Route A 4-Fluoro-2-methylaniline B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5°C C 2-Fluoro-4-methylphenol (Product) B->C Hydrolysis (Δ) D Azo Byproducts B->D Side Reaction (Coupling) E Tar Formation B->E Decomposition F 4-Methylphenol G 2-Fluoro-4-methylphenol (Product) F->G Fluorinating Agent H Isomeric Byproducts F->H Side Reaction I Over-fluorinated Byproducts G->I Excess Reagent

Caption: Synthetic pathways to 2-Fluoro-4-methylphenol and major byproduct formations.

Caption: Troubleshooting logic for common synthesis issues.

References

Sources

Overcoming challenges in the fluorination of 4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorination of 4-Methylphenol

Welcome to the technical support center for the fluorination of 4-methylphenol (p-cresol). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine into this valuable scaffold. Fluorinated phenols are critical building blocks in pharmaceuticals and advanced materials, yet their synthesis can be fraught with challenges ranging from poor yields to lack of regioselectivity.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer explores the underlying causes and provides actionable solutions and protocols.

Question 1: Why am I getting a low yield of 2-fluoro-4-methylphenol?

Low yields in the electrophilic fluorination of an activated substrate like 4-methylphenol can stem from several factors, from reagent purity to competing reaction pathways.

Possible Causes & Solutions:

  • Reagent Quality and Handling:

    • Fluorinating Agent Degradation: Electrophilic N-F reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are stable but can degrade if improperly stored.[1][2] Ensure they have been kept in a desiccator away from light.

    • Moisture Contamination: Many fluorination reactions are highly sensitive to moisture.[3] Water can react with the fluorinating agent or interfere with the substrate. Always use anhydrous solvents and flame- or oven-dried glassware under an inert atmosphere (Nitrogen or Argon).[4][5]

    • Substrate Purity: Impurities in the starting 4-methylphenol can consume the fluorinating agent or catalyze side reactions. Verify the purity of your starting material by NMR or GC-MS.

  • Sub-Optimal Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role. Acetonitrile is a common and effective solvent for electrophilic fluorinations with N-F reagents.[1] Avoid solvents that can react with the fluorinating agent, such as DMF or DMSO, which can lead to exothermic reactions with reagents like Selectfluor.[4]

    • Temperature: While some reactions require elevated temperatures, excessive heat can cause decomposition of the starting material, product, or reagents.[4] If you observe charring or the formation of intractable baseline material on TLC, consider running the reaction at a lower temperature (e.g., 0 °C or room temperature).

  • Competing Side Reactions:

    • Oxidation/Polymerization: Phenols are electron-rich and susceptible to oxidation, which can lead to the formation of colored impurities and polymeric material.[4] The strong oxidizing nature of some N-F reagents can exacerbate this issue.[6][7] Using milder conditions or a less powerfully oxidizing fluorinating agent may be necessary.

    • Over-fluorination: The desired product, 2-fluoro-4-methylphenol, is still an activated aromatic ring and can undergo a second fluorination to yield 2,6-difluoro-4-methylphenol. This is a common cause of reduced yield for the mono-fluorinated product. (See Question 2 for mitigation strategies).

Question 2: How can I improve the regioselectivity and prevent the formation of 2,6-difluoro-4-methylphenol?

The hydroxyl group of 4-methylphenol is a strong ortho-, para- director. Since the para position is blocked, the molecule is highly activated towards substitution at both ortho positions (C2 and C6). Preventing di-substitution is a primary challenge.

Strategies to Enhance Mono-fluorination:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the fluorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.9-0.95 equivalents) or precisely 1.0 equivalent of the fluorinating agent relative to 4-methylphenol can disfavor the second fluorination.

  • Slow Addition:

    • Instead of adding all the fluorinating agent at once, add it slowly over a period of time using a syringe pump or by adding small portions. This keeps the instantaneous concentration of the fluorinating agent low, favoring the faster mono-fluorination of the starting material over the slower di-fluorination of the product.

  • Lower Reaction Temperature:

    • The activation energy for the second fluorination may be higher than the first. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity for the mono-fluorinated product.[4]

  • Choice of Fluorinating Agent:

    • The steric bulk and reactivity of the N-F reagent can influence selectivity.[8] While Selectfluor is highly effective, a bulkier or less reactive reagent might exhibit greater selectivity for the less hindered mono-fluorination. It may be worth screening reagents like NFSI, which is considered a milder electrophilic fluorinating agent.[2][9]

Troubleshooting Flowchart for Low Yield / Poor Selectivity

Here is a decision-making diagram to help diagnose and resolve common issues.

G start Low Yield or Poor Selectivity Observed check_purity Step 1: Verify Reagent Purity - 4-Methylphenol (NMR, GC-MS) - Fluorinating Agent (Proper Storage) - Solvent (Anhydrous) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok OK purity_bad Impurity Detected check_purity->purity_bad Not OK optimize_conditions Step 2: Optimize Reaction Conditions purity_ok->optimize_conditions analyze_byproducts Step 3: Analyze Byproducts (GC-MS, LC-MS) - Difluorinated Product? - Oxidative Decomposition? purity_ok->analyze_byproducts purify Action: Purify Starting Materials / Use New Reagents purity_bad->purify purify->start Re-run slow_addition Action: Use Slow Addition of Fluorinating Agent (1.0 equiv) optimize_conditions->slow_addition lower_temp Action: Lower Reaction Temperature (e.g., RT to 0°C or -20°C) optimize_conditions->lower_temp change_solvent Action: Screen Solvents (e.g., Acetonitrile) optimize_conditions->change_solvent final_strategy Refined Strategy slow_addition->final_strategy lower_temp->final_strategy change_solvent->final_strategy difluoro Difluorination is the Major Side Reaction analyze_byproducts->difluoro decomposition Decomposition / Tar Formation Observed analyze_byproducts->decomposition difluoro->slow_addition Control Stoichiometry decomposition->lower_temp Milder Conditions

Caption: Troubleshooting decision tree for fluorination of 4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for fluorinating 4-methylphenol?

The most direct and common method is Electrophilic Aromatic Substitution (EAS) . Because the phenol ring is electron-rich, it acts as a nucleophile and attacks an electrophilic source of fluorine ("F+").[10] Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor™ and NFSI, are the most widely used due to their stability, safety, and effectiveness compared to hazardous alternatives like elemental fluorine.[10][11]

A less direct, multi-step approach is Nucleophilic Aromatic Substitution (SNAr) . This would require first converting the hydroxyl group into a good leaving group (like a triflate or fluorosulfonate) and then displacing it with a nucleophilic fluoride source (e.g., KF, CsF).[12][13] This is generally more applicable to electron-deficient phenols.[14] For an electron-rich system like 4-methylphenol, electrophilic fluorination is the preferred route.

Q2: How do I choose between Selectfluor™ and NFSI?

The choice depends on the specific requirements of your reaction.

FeatureSelectfluor™ (F-TEDA-BF₄)NFSI (N-Fluorobenzenesulfonimide)
Reactivity Generally considered a more powerful and reactive electrophilic fluorinating agent.[1][6]A milder and often more selective fluorinating agent.[2][9]
Solubility Soluble in polar aprotic solvents like acetonitrile.[15]Soluble in a wider range of organic solvents including acetonitrile, THF, and dichloromethane.[16]
Potential Side Reactions Can act as a strong oxidant, potentially leading to substrate decomposition.[7][17]Also an oxidant, but generally considered gentler. Can sometimes act as a source of the phenylsulfonyl group.[18]
Typical Use Case Good for less activated substrates or when higher reactivity is needed.Excellent for highly activated or sensitive substrates where selectivity is paramount.

Q3: What are the critical safety precautions for handling N-F fluorinating agents?

While significantly safer than F₂, N-F reagents are still hazardous and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust.

  • Exothermic Reactions: Be aware that N-F reagents, particularly Selectfluor™, can react exothermically with certain solvents like DMF and DMSO.[4] Always check for solvent compatibility and perform new reactions on a small scale first.

  • Storage: Store in a cool, dry place, preferably in a desiccator, away from incompatible materials.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of 4-Methylphenol

This protocol provides a starting point for optimization. Always monitor the reaction by a suitable technique (TLC, GC-MS, or ¹⁹F NMR).

Reaction Pathway:

G start 4-Methylphenol reagent Selectfluor™(1.0 equiv)CH₃CN, RT product 2-Fluoro-4-methylphenol (Desired Product) reagent->product k1 side_product 2,6-Difluoro-4-methylphenol (Side Product) product->side_product k2 (slower)

Caption: Reaction scheme for the electrophilic fluorination of 4-methylphenol.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-methylphenol (1.0 equiv).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (to make a ~0.1 M solution).

  • Stir the solution until the 4-methylphenol is fully dissolved. If needed, cool the flask to 0 °C in an ice-water bath.

  • In a single portion (or slowly via addition funnel for better selectivity), add Selectfluor™ (1.0 equiv).

  • Allow the reaction to stir at the chosen temperature (0 °C to room temperature). Monitor the reaction progress by TLC or GC-MS every 1-2 hours.[4]

  • Upon completion (consumption of starting material), filter the reaction mixture through a pad of Celite® to remove insoluble salts, washing with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-fluoro-4-methylphenol.[19]

References

  • Wikipedia. (2023). Electrophilic fluorination. [Link]

  • Shainyan, B. A., et al. (2018). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

  • Borodkin, G. I., et al. (2018).
  • Hajra, A., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. [Link]

  • Ritter, T., et al. (2011). Deoxyfluorination of Phenols. Harvard DASH. [Link]

  • Jurberg, I. D., et al. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters. [Link]

  • Stavber, S., et al. (2012). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Friščić, T., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Gouverneur, V. (2016). Strategies Towards Challenging Fluorination Reactions. In Fluorine in Pharmaceutical and Medicinal Chemistry.
  • Gouverneur, V., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science. [Link]

  • Wikipedia. (2023). Selectfluor. [Link]

  • Lectka, T. (2009). Selectfluor: mechanistic insight and applications. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Selectfluor. [Link]

  • Guiry, P. J., et al. (2008). A Novel, Chemoselective and Efficient Method for the Cleavage of Silyl Ethers with Selectfluor. Synlett.
  • Borodkin, G. I., et al. (2018). Promotional effect of ionic liquids in the electrophilic fluorination of phenols. Arkivoc. [Link]

  • Ritter, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]

  • Jereb, M., et al. (2004). Regioselectivity and kinetics of fluorination of alkyl substituted phenols by N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues. Arkivoc.
  • Wong, C-H., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2012). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • Wang, Y., et al. (2013). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-methylphenol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for the derivatization of 2-Fluoro-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the synthesis of 2-Fluoro-4-methylphenol derivatives. The unique electronic properties of the fluorine atom and the steric hindrance from the methyl group can present specific challenges in achieving optimal reaction outcomes. This resource aims to address these issues with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for 2-Fluoro-4-methylphenol?

A1: The primary reactive site on 2-Fluoro-4-methylphenol is the hydroxyl group. The most common derivatization reactions involve targeting this group and include:

  • Etherification (O-alkylation): This is typically achieved through the Williamson ether synthesis, where the phenoxide, formed by reacting the phenol with a base, acts as a nucleophile to attack an alkyl halide.[1][2] This method is widely used to synthesize ethers like 2-Fluoro-4-methylanisole.[3][4][5][6]

  • Esterification: The phenol can be reacted with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding esters.[7]

  • Cross-Coupling Reactions: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or triflate) to participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[8][9][10][11][12]

  • Protection/Deprotection: The hydroxyl group often requires protection to prevent unwanted side reactions during multi-step syntheses.[13][14][15][16] Common protecting groups for phenols include ethers and esters.[14]

Q2: How does the fluorine substituent affect the reactivity of the hydroxyl group in 2-Fluoro-4-methylphenol?

A2: The fluorine atom at the ortho position has a significant impact on the reactivity of the phenolic hydroxyl group due to its strong electron-withdrawing inductive effect. This effect increases the acidity of the phenol compared to its non-fluorinated analog, 4-methylphenol.[17][18] A more acidic phenol means that a weaker base can be used to form the corresponding phenoxide, which is beneficial in many reactions. However, the electron-withdrawing nature of fluorine can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing down reactions like the Williamson ether synthesis.[19]

Q3: What are the key safety considerations when working with 2-Fluoro-4-methylphenol and its derivatization reagents?

A3: Standard laboratory safety protocols should always be followed. Specifically:

  • Handling 2-Fluoro-4-methylphenol: This compound can be a skin and eye irritant.[20] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkylating and Acylating Agents: Many reagents used for derivatization, such as methyl iodide, dimethyl sulfate, and acyl chlorides, are toxic, corrosive, and/or carcinogenic.[13][20][21] Handle these with extreme caution and use appropriate quenching procedures for any unreacted material.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water.[22] Reactions involving such reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Troubleshooting Guide

This section addresses specific problems that may arise during the derivatization of 2-Fluoro-4-methylphenol and provides systematic solutions.

Etherification (e.g., Williamson Ether Synthesis)

Problem 1: Low or No Product Formation

  • Possible Cause A: Incomplete Deprotonation of the Phenol. While 2-Fluoro-4-methylphenol is more acidic than many other phenols, a sufficiently strong base is still required for complete phenoxide formation.

    • Solution:

      • Ensure the use of an appropriate base. For complete deprotonation, strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile are often effective.[13][19]

      • Verify the quality of the base. Carbonates can be hygroscopic, and their effectiveness can be diminished by absorbed water. Consider using freshly dried base.

      • Phase-transfer catalysts (PTC), such as tetrabutylammonium bromide (TBAB) or PEG400, can be employed to facilitate the reaction, especially in biphasic systems.[19][23][24][25]

  • Possible Cause B: Poor Nucleophilicity of the Phenoxide. The electron-withdrawing fluorine atom can reduce the nucleophilicity of the phenoxide.

    • Solution:

      • Increase the reaction temperature to provide more energy for the reaction to proceed.[21]

      • Use a more reactive alkylating agent. For example, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.

  • Possible Cause C: Steric Hindrance. The methyl group at the para position does not significantly hinder the hydroxyl group, but bulky alkylating agents might face steric challenges.

    • Solution:

      • This reaction works best with primary alkyl halides.[2] Avoid using secondary or tertiary alkyl halides, as they are more likely to undergo elimination (E2) reactions, especially in the presence of a strong base like a phenoxide.[1][2]

Problem 2: Formation of C-Alkylated Byproducts

  • Possible Cause: Ambident Nature of the Phenoxide Ion. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[26]

    • Solution:

      • Solvent Choice: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.[26] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more available for reaction.[26]

      • Counter-ion: The nature of the counter-ion can also play a role. Tightly associated ion pairs (e.g., with Li+) may favor C-alkylation, while more dissociated ions (e.g., with K+ or Cs+) tend to favor O-alkylation.

Table 1: Recommended Starting Conditions for Williamson Ether Synthesis of 2-Fluoro-4-methylphenol

ParameterRecommended ConditionRationale
Base K₂CO₃ or NaHEffective for phenoxide formation. K₂CO₃ is easier to handle.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents favor the Sₙ2 reaction and O-alkylation.
Alkylating Agent Primary Alkyl Iodide or BromideHigh reactivity towards Sₙ2 substitution.
Temperature 60-80 °CProvides sufficient energy without significant side reactions.
Additives Catalytic amount of KI (if using an alkyl chloride or bromide)In situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Phase Transfer Catalyst (e.g., TBAB)Useful for improving reaction rates, especially with K₂CO₃.[21]

Workflow for Troubleshooting Williamson Ether Synthesis

G start Low or No Product in Williamson Ether Synthesis check_deprotonation Check for Complete Phenoxide Formation start->check_deprotonation check_reagents Verify Reagent Quality (Base, Alkyl Halide, Solvent) check_deprotonation->check_reagents Deprotonation is likely complete optimize_conditions Optimize Reaction Conditions check_deprotonation->optimize_conditions Incomplete deprotonation suspected (Use stronger base, check for water) check_reagents->optimize_conditions Reagents are of high quality consider_side_reactions Investigate Side Reactions optimize_conditions->consider_side_reactions Optimization fails (Increase temp, change solvent) success Successful Etherification optimize_conditions->success consider_side_reactions->success Identify and suppress C-alkylation or elimination

Caption: Troubleshooting workflow for Williamson ether synthesis.

Esterification

Problem: Incomplete Reaction or Low Yield

  • Possible Cause A: Insufficiently Reactive Acylating Agent.

    • Solution:

      • Acyl chlorides are generally more reactive than acid anhydrides. If using an anhydride, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate.

  • Possible Cause B: Hydrolysis of the Acylating Agent.

    • Solution:

      • Ensure that the reaction is carried out under anhydrous conditions. Use dry solvents and glassware. The presence of water will hydrolyze the acyl chloride or anhydride, reducing the amount available for esterification.

  • Possible Cause C: Steric Hindrance. While the ortho-fluoro group is small, it can still exert some steric hindrance, especially with bulky acylating agents.

    • Solution:

      • Increase the reaction temperature or prolong the reaction time.

      • Consider using a less hindered base, such as pyridine, which can also act as the solvent.

Workflow for Troubleshooting Esterification

G start Low Yield in Esterification check_reagent_reactivity Assess Acylating Agent Reactivity start->check_reagent_reactivity check_conditions Verify Anhydrous Conditions check_reagent_reactivity->check_conditions Using Acyl Chloride or Anhydride + DMAP check_conditions->start Water present? Dry reagents/solvents optimize_parameters Optimize Reaction Parameters check_conditions->optimize_parameters Conditions are anhydrous success High Yield of Ester optimize_parameters->success Increase temp/time

Caption: Troubleshooting workflow for esterification reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-methylanisole via Williamson Ether Synthesis

This protocol provides a general procedure for the methylation of 2-Fluoro-4-methylphenol.

  • Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-methylphenol (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 eq).

    • Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.5 M.

  • Reaction:

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Silylation of 2-Fluoro-4-methylphenol for GC Analysis

This protocol is for the derivatization of the phenol for analysis by Gas Chromatography. Silylation increases the volatility of the analyte.[27]

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 2-Fluoro-4-methylphenol into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Derivatization:

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS or GC-FID.

References

  • Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1764. [Link]

  • Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • ResearchGate. (n.d.). Protection for Phenols and Catechols. ResearchGate. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc. [Link]

  • ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. [Link]

  • Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics, Inc. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • da Silva, A. B. F., et al. (2020). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. ChemRxiv. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole. MySkinRecipes. [Link]

  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. [Link]

  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]

  • SciSpace. (2016, October 18). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. SciSpace. [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • ResearchGate. (n.d.). Formation of meta-Substituted Phenols by Transition Metal-Free Aromatization: Use of 2-Bromocyclohex-2-en-1-ones. ResearchGate. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024, February 21). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-methylanisole (CAS 399-55-3). Cheméo. [Link]

  • University of Illinois Springfield. (n.d.). Chapter 24: Phenols. University of Illinois Springfield. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. ResearchGate. [Link]

  • MDPI. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Atmosphere. [Link]

  • Chemsrc. (n.d.). 2-Fluoro-4-methylanisole. Chemsrc. [Link]

  • PubMed Central. (2022, February 26). Chemical Derivatization in Flow Analysis. PubMed Central. [Link]

  • OUCI. (n.d.). Analytical Derivatization Techniques. OUCI. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]

  • ResearchGate. (2016, October 25). Analytical Techniques for Scientists. ResearchGate. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the unique challenges presented by 2-Fluoro-4-methylphenol as a substrate. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics, empowering you to diagnose and resolve issues effectively in your own laboratory settings.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions and challenges encountered when using 2-Fluoro-4-methylphenol and related phenolic substrates in Suzuki coupling reactions.

Q1: Why is my Suzuki coupling with 2-Fluoro-4-methylphenol resulting in low to no yield?

A1: Low or no yield in the Suzuki coupling of 2-Fluoro-4-methylphenol can stem from several factors. Phenols are generally less reactive electrophiles than aryl halides, requiring activation of the hydroxyl group. The electronic properties of your specific substrate, with both an electron-donating methyl group and an electron-withdrawing fluorine, can also influence reactivity. Key areas to investigate include inefficient catalyst activation, suboptimal base or ligand choice, and potential degradation of your boronic acid partner.

Q2: What are the primary side products I should be aware of, and how can I minimize them?

A2: The most common side reactions to monitor are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in your boronic acid, replacing it with a C-H bond. It is often exacerbated by excess water or a base that is too strong.[1][2]

  • Homocoupling: This results in the formation of a biaryl product from two molecules of your boronic acid. The presence of oxygen in your reaction mixture is a frequent cause.[3][4]

  • Dehalogenation: If you are using an aryl halide as your coupling partner, this side reaction replaces the halogen with a hydrogen atom.[3]

Minimizing these side products involves rigorous degassing of solvents, using a well-chosen base, and potentially protecting your boronic acid.

Q3: How does the fluorine atom in 2-Fluoro-4-methylphenol affect the Suzuki coupling reaction?

A3: The fluorine atom has a dual role. Its electron-withdrawing nature can enhance the reactivity of the phenolic electrophile. However, fluoride ions, if formed, can have a complex effect on the catalytic cycle. While they can promote transmetalation, they can also form unreactive anionic boronate species, creating a "negative" kinetic effect if their concentration is too high.[5][6]

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the Suzuki coupling of 2-Fluoro-4-methylphenol.

Problem 1: Low or No Product Formation

If you are observing minimal or no formation of your desired biaryl product, consider the following potential causes and solutions:

Potential Cause Underlying Scientific Rationale Suggested Solutions & Protocols
Inefficient Oxidative Addition The C-O bond of a phenol is strong and requires activation to undergo oxidative addition to the Pd(0) center. The electron-donating methyl group on your substrate can further decrease the electrophilicity of the aromatic ring, making this step more challenging.Activate the Phenol: Convert the phenol to a more reactive electrophile such as a tosylate, triflate, or nonaflate in situ or in a prior step.[7][8][9] This significantly lowers the activation energy for oxidative addition.
Inappropriate Catalyst/Ligand System Standard phosphine ligands like PPh₃ may not be electron-rich or bulky enough to promote the oxidative addition of a challenging substrate like an activated phenol.[10]Employ Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center and facilitate the oxidative addition of less reactive electrophiles.[11][12] Consider using pre-formed palladium catalysts (precatalysts) for better reproducibility.[13]
Suboptimal Base Selection The base is critical for activating the boronic acid to facilitate transmetalation.[14] A base that is too weak may not be effective, while a base that is too strong can lead to boronic acid decomposition.Screen Different Bases: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[14] If protodeboronation is an issue, a weaker base like K₂CO₃ or even KF might be beneficial.[15]
Boronic Acid Instability Boronic acids can be susceptible to decomposition through protodeboronation, oxidation, or trimerization to boroxines, especially at elevated temperatures.[1][2]Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters.[1] Alternatively, a "slow-release" strategy with a protecting group can maintain a low concentration of the active boronic acid.[16]
Problem 2: Significant Side Product Formation

The presence of major side products indicates that an alternative, undesired reaction pathway is competing with your desired Suzuki coupling.

Side Product Observed Plausible Cause Recommended Corrective Actions
Protodeboronation Product (Ar-H) Excess water in the reaction, a base that is too strong, or prolonged reaction times at high temperatures can lead to the cleavage of the C-B bond.[1][2]Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Consider using anhydrous K₃PO₄.[11] Optimize Base: Switch to a milder base (e.g., from KOH to K₂CO₃). Protect the Boronic Acid: Use a more stable boronic acid derivative like a pinacol ester.[1]
Homocoupling of Boronic Acid (Ar-Ar) The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, catalyzed by Pd(II) species.[3]Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) at the start of the reaction.[17]
Dehalogenation of Coupling Partner If your coupling partner is an aryl halide, dehalogenation can occur, especially with electron-rich halides.[3]Optimize Ligand and Base: This side reaction is complex, but screening different ligands and bases can sometimes mitigate the issue.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Fluoro-4-methylphenol (as its Tosylate)

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • 2-Fluoro-4-methylphenyl tosylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • 1,4-Dioxane/H₂O (e.g., 4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-4-methylphenyl tosylate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst (Pd(0)L2) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product (Ar-Ar') Reductive_Elimination->Product Troubleshooting_Tree start Low Yield or Failed Reaction check_sm Check Starting Materials (Purity, Stability) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions homocoupling Protodeboronation or Homocoupling Observed? check_conditions->homocoupling yes_side_products Yes homocoupling->yes_side_products no_side_products No homocoupling->no_side_products optimize_base Optimize Base (e.g., K3PO4 -> K2CO3) yes_side_products->optimize_base Protodeboronation degas Improve Degassing Use Pd(0) Source yes_side_products->degas Homocoupling optimize_catalyst Optimize Catalyst System (Bulky Ligand, Precatalyst) no_side_products->optimize_catalyst activate_phenol Activate Phenol (e.g., to Tosylate) optimize_catalyst->activate_phenol increase_temp Increase Temperature activate_phenol->increase_temp

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa - ResearchGate.
  • Side reactions of boronic acids in Suzuki-Miyaura couplings - Chemical Society Reviews (RSC Publishing).
  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - NIH.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Common Byproducts in Suzuki Coupling - YouTube.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - ResearchGate.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source - ACS Publications.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem.

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-methylphenol (CAS 452-81-3). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we provide in-depth, field-proven insights into the stability and optimal storage conditions for 2-Fluoro-4-methylphenol to ensure the integrity of your experiments and the quality of your results. Our aim is to move beyond generic recommendations, offering a detailed understanding of the "why" behind the "how."

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-Fluoro-4-methylphenol?

For optimal long-term stability, 2-Fluoro-4-methylphenol should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.[1] The recommended temperature range is typically 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1]

Q2: My 2-Fluoro-4-methylphenol has developed a pink or brownish tint. What causes this, and is it still usable?

The development of a reddish-brown or pink color in phenolic compounds is a common observation and is typically indicative of oxidation.[2] Phenols are susceptible to oxidation, especially when exposed to air (oxygen), light, heat, or trace metal contaminants like iron or copper.[2] This process can lead to the formation of quinone-type compounds, which are often colored.

Whether the discolored material is still usable depends on the specific requirements of your application. For applications that are sensitive to impurities, it is highly recommended to assess the purity of the discolored material before use. A slight discoloration may not significantly impact the outcome of some robust synthetic procedures, but for applications requiring high purity, such as in the synthesis of pharmaceutical ingredients, using discolored material is not advised without re-purification.

Q3: What are the primary degradation pathways for 2-Fluoro-4-methylphenol?

The primary degradation pathways for 2-Fluoro-4-methylphenol are oxidation and photodegradation.

  • Oxidative Degradation: In the presence of oxygen, phenols can oxidize to form phenoxy radicals, which can then couple to form dimers or polymerize into higher molecular weight, often colored, byproducts.[2] The initial step can also involve the formation of quinones.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule. This can involve the cleavage of the aromatic ring or other complex transformations.

Q4: Is 2-Fluoro-4-methylphenol sensitive to moisture?

Yes, like many phenolic compounds, 2-Fluoro-4-methylphenol should be protected from moisture. While not acutely reactive with water under normal conditions, prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to degradation. Therefore, it is essential to store it in a dry environment with the container tightly sealed.

Q5: What are the incompatible materials to avoid when handling and storing 2-Fluoro-4-methylphenol?

2-Fluoro-4-methylphenol should be kept away from strong oxidizing agents, acid chlorides, and acid anhydrides.[3] Contact with certain metals, such as copper and iron, can catalyze oxidation and should be avoided.[2] For bulk storage, stainless steel or glass-lined containers are recommended.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change (e.g., to pink, yellow, or brown) Oxidation due to exposure to air, light, or heat. Contamination with metal ions (e.g., iron, copper).1. Verify the purity of the material using HPLC or NMR (see protocols below).2. If purity is compromised, consider re-purification (e.g., distillation or recrystallization) if feasible.3. For future prevention, store the compound under an inert atmosphere (nitrogen or argon) in a dark, cool place.[4]
Inconsistent Experimental Results Degradation of the starting material. Presence of impurities from improper storage.1. Confirm the identity and purity of your 2-Fluoro-4-methylphenol stock using appropriate analytical methods.2. Perform a small-scale control reaction with a fresh or newly purchased batch of the compound to compare results.3. Review your storage and handling procedures to ensure they align with best practices.
Material has Solidified and is Difficult to Handle The melting point of 2-Fluoro-4-methylphenol is near room temperature.1. Gently warm the container in a water bath to a temperature slightly above its melting point to liquefy the contents for easier handling.2. Avoid excessive or prolonged heating, as this can accelerate degradation.
Visible Impurities or Particulates in the Liquid Polymerization or formation of insoluble degradation products. Contamination.1. Do not use the material if visible impurities are present.2. If the material is critical, it may be possible to purify it by filtration (if particulate) or other methods, followed by a thorough purity analysis.3. Dispose of the compromised material according to your institution's hazardous waste guidelines.[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for assessing the purity of 2-Fluoro-4-methylphenol. The specific parameters may need to be optimized for your HPLC system.

Objective: To quantify the purity of a 2-Fluoro-4-methylphenol sample and detect the presence of degradation products.

Materials:

  • 2-Fluoro-4-methylphenol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of 2-Fluoro-4-methylphenol and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of your 2-Fluoro-4-methylphenol at the same concentration as the standard solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detector wavelength (e.g., 275 nm).

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to 2-Fluoro-4-methylphenol based on the retention time of the standard.

    • Calculate the purity of your sample based on the peak area percentage.

    • Examine the chromatogram for any additional peaks, which may indicate impurities or degradation products.

Protocol 2: Handling and Aliquoting Air-Sensitive 2-Fluoro-4-methylphenol

This protocol describes how to handle and aliquot 2-Fluoro-4-methylphenol under an inert atmosphere to prevent oxidation.

Objective: To safely transfer and store aliquots of 2-Fluoro-4-methylphenol while minimizing exposure to air.

Materials:

  • 2-Fluoro-4-methylphenol

  • Schlenk flask or vial with a septum-sealed cap

  • Source of dry inert gas (argon or nitrogen) with a regulator and needle adapter

  • Syringes and needles

  • Glove box (optional, but recommended for highly sensitive applications)

Procedure:

  • Inerting the Container: If the original container is not already under an inert atmosphere, gently flush the headspace with a slow stream of nitrogen or argon for a few minutes.

  • Transfer:

    • If the compound is liquid, use a dry, inert gas-flushed syringe to withdraw the desired amount.

    • If the compound is solid, perform the transfer in a glove box. If a glove box is not available, quickly transfer the solid in a fume hood with a positive pressure of inert gas flowing over the material.

  • Aliquoting: Dispense the aliquot into a clean, dry vial.

  • Inerting the Aliquot: Flush the headspace of the new vial with inert gas before sealing it tightly with a septum-equipped cap.

  • Storage: Store the aliquoted vial in a cool, dark, and dry place.

Visualizing Stability Concepts

Degradation Pathway of 2-Fluoro-4-methylphenol

G Conceptual Degradation Pathway of 2-Fluoro-4-methylphenol A 2-Fluoro-4-methylphenol B Phenoxy Radical A->B Oxidation (O2, light, heat) C Quinone-type Compound A->C Oxidation D Polymerized Byproducts (Colored) B->D Dimerization/Polymerization

Caption: Oxidative degradation of 2-Fluoro-4-methylphenol.

Recommended Storage Workflow

G Recommended Storage Workflow Start Receive Compound Check Visually Inspect (Color, Clarity) Start->Check Store Store at 2-8°C Under Inert Gas Protected from Light Check->Store Appears Pure Discard Dispose if Degraded Check->Discard Visible Degradation Use Aliquot for Use (Under Inert Gas) Store->Use Retest Periodic Purity Check (e.g., HPLC) Use->Retest End Use in Experiment Retest->End Purity Confirmed Retest->Discard Purity Compromised

Sources

Preventing byproduct formation in halogenation reactions of phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the halogenation of phenols. This guide, structured in a comprehensive question-and-answer format, is designed to address the specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Fundamentals

Q1: Why is byproduct formation a common issue in phenol halogenation?

The hydroxyl (-OH) group of a phenol is a powerful activating group in electrophilic aromatic substitution reactions.[1][2][3][4] It donates electron density into the benzene ring, particularly at the ortho and para positions, making the ring highly nucleophilic.[2][4][5][6] This high reactivity is a double-edged sword. While it facilitates halogenation, often without the need for a strong Lewis acid catalyst, it also makes the reaction difficult to control, leading to two primary types of byproducts:

  • Polysubstituted phenols: The initial monohalogenated product is often more reactive than the starting phenol, leading to the rapid addition of more halogen atoms. This can result in di-, tri-, or even fully substituted phenols.[6][7][8][9] For instance, the reaction of phenol with bromine water readily produces a white precipitate of 2,4,6-tribromophenol.[5][6][7][10][11]

  • Isomeric mixtures: Since both the ortho and para positions are activated, the reaction can yield a mixture of ortho- and para-halogenated isomers.[1][3][7] Predicting and controlling the ratio of these isomers can be challenging.[3]

G cluster_reactants Reactants cluster_products Potential Products Phenol Phenol Ortho ortho-Halophenol (Desired/Byproduct) Phenol->Ortho ortho-attack Para para-Halophenol (Desired/Byproduct) Phenol->Para para-attack Halogen Halogen (X₂) Poly Polyhalogenated Phenol (Byproduct) Ortho->Poly Further Halogenation Para->Poly Further Halogenation

Section 2: Troubleshooting Guide - Controlling Selectivity

This section addresses common problems and provides actionable solutions to steer your reaction towards the desired product.

FAQ: Monosubstitution vs. Polysubstitution

Q2: My reaction is yielding a significant amount of di- and tri-halogenated products. How can I favor monosubstitution?

The key to achieving monosubstitution is to moderate the high reactivity of the phenol ring. Several factors can be adjusted:

  • Solvent Choice: The polarity of the solvent has a profound impact on the reaction outcome.[7][12]

    • Polar Solvents (e.g., water, alcohols): These solvents can facilitate the ionization of phenol to the more reactive phenoxide ion, and also promote the polarization of the halogen molecule, leading to a higher concentration of the electrophilic halogen species.[7] This combination dramatically increases the reaction rate and favors polysubstitution.[7] For example, reacting phenol with bromine in water leads to the formation of 2,4,6-tribromophenol.[6][7][10][11]

    • Non-polar Solvents (e.g., carbon disulfide (CS₂), chloroform (CHCl₃), carbon tetrachloride (CCl₄)): In these solvents, the ionization of phenol is suppressed, and the halogen molecule is less polarized.[7][12] This less reactive environment allows for better control and favors the formation of monohalogenated products.[5][12][13][14]

  • Temperature: Lowering the reaction temperature (e.g., < 5°C) decreases the overall reaction rate, providing a wider window to stop the reaction after the initial monosubstitution has occurred.[1][14]

  • Halogenating Agent: Instead of using elemental halogens (Br₂, Cl₂), consider milder, less reactive halogenating agents. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are excellent alternatives for controlled monohalogenation.[1][15]

Table 1: Effect of Solvent on the Bromination of Phenol

SolventProduct(s)Reference(s)
Water2,4,6-Tribromophenol (major)[5][6][7][10][11]
Carbon Disulfide (CS₂)Mixture of o- and p-bromophenol[7][12][13]
Chloroform (CHCl₃)Mixture of o- and p-bromophenol[5][12][14]
FAQ: Regioselectivity - ortho vs. para Isomers

Q3: My reaction produces a mixture of ortho and para isomers. How can I selectively synthesize one over the other?

Controlling the ortho/para ratio is a more nuanced challenge, but several strategies can be employed:

  • Steric Hindrance: The para position is generally less sterically hindered than the two ortho positions.[1][3] Therefore, using bulkier substrates or halogenating agents will typically favor the formation of the para isomer.

  • Temperature: In some cases, temperature can influence the ortho/para ratio. For instance, in the sulfonation of phenol, lower temperatures favor the ortho isomer, while higher temperatures favor the para isomer.[12] While this specific trend may not hold for all halogenations, it is a parameter worth investigating.

  • Catalysis: The use of specific catalysts can dramatically influence regioselectivity.

    • Ortho-selectivity: Certain catalysts, such as bis-thiourea and selenoether catalysts, have been shown to promote ortho-chlorination and bromination with high selectivity.[16][17][18] This is often achieved through hydrogen bonding interactions between the catalyst and the phenolic hydroxyl group, which directs the electrophile to the ortho position.[19] Ammonium salts have also been reported to catalyze ortho-selective monohalogenation.[19][20]

    • Para-selectivity: Conversely, other catalysts, like certain phosphine sulfide derivatives, can enhance the inherent preference for para-substitution.[16]

G cluster_input Experimental Conditions cluster_decision Selectivity Control cluster_output Desired Outcome Condition Reaction Parameters (Solvent, Temp, Catalyst) Mono_Poly Monosubstitution vs. Polysubstitution Condition->Mono_Poly Ortho_Para ortho vs. para Isomer Ratio Mono_Poly->Ortho_Para If Monosubstitution is Achieved Desired_Product Selective Formation of Target Halophenol Ortho_Para->Desired_Product

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Selective Monobromination of Phenol (Para-major)

This protocol is designed to favor the formation of monobromophenols, with a higher yield of the para isomer.

Materials:

  • Phenol

  • Bromine (Br₂)

  • Carbon Disulfide (CS₂), anhydrous

  • Sodium bicarbonate solution (5% w/v), saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, dissolve phenol (1 equivalent) in anhydrous carbon disulfide in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in carbon disulfide to the reaction mixture via a dropping funnel over 30-60 minutes, while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to neutralize any remaining bromine and HBr.

  • Workup: Separate the organic layer, and wash it with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting mixture of o- and p-bromophenol by column chromatography.

Protocol 2: Preparation of 2,4,6-Tribromophenol

This protocol demonstrates the high reactivity of phenol in a polar solvent.

Materials:

  • Phenol

  • Bromine water (saturated solution of bromine in water)

  • Beaker

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve a small amount of phenol in water in a beaker with magnetic stirring.

  • Bromine Water Addition: Add bromine water dropwise to the phenol solution at room temperature.

  • Observation: A white precipitate of 2,4,6-tribromophenol will form immediately, and the reddish-brown color of the bromine water will disappear.[6]

  • Isolation: The precipitate can be collected by filtration, washed with cold water, and dried.

Section 4: Advanced Topics

Q4: Are there any modern, more "green" approaches to phenol halogenation?

Yes, the field of synthetic chemistry is continually evolving to develop more sustainable methods. Electrochemical halogenation is an emerging eco-friendly alternative.[21] This technique can reduce the need for stoichiometric halogenating agents and allows for precise control over reaction conditions.[21] Research is ongoing to use electrochemical methods to enhance site-selectivity in phenol halogenation, potentially offering novel pathways to access specific isomers.[22]

Q5: Can I halogenate phenols that have other functional groups?

The feasibility of halogenating substituted phenols depends on the nature of the other functional groups. The powerful activating nature of the hydroxyl group generally dominates the directing effects. However, highly sensitive groups may not be compatible with the reaction conditions. For substrates with good functional group tolerability, catalytic methods have been shown to be effective, even with complex molecules like steroids.[19] It is always advisable to conduct a small-scale test reaction to assess compatibility.

References

  • Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. - Scientific Update. (2018-10-16). [Link]

  • Reactions of Phenols - Chemistry Steps. [Link]

  • Halogenation of Phenol - Chemistry Stack Exchange. (2018-02-10). [Link]

  • The Catalyst-Controlled Regiodivergent Chlorination of Phenols | Organic Letters. [Link]

  • Regioselective Chlorination of Phenols - Scientific Update. (2017-01-17). [Link]

  • Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021-11-18). [Link]

  • Electrochemical Halogenation of Phenol Using a Chromium Catalyst at 80°C - Global Scientific Journal. [Link]

  • Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Organic Chemistry: Phenols in Electrophilic Aromatic Substitution - Jack Westin. [Link]

  • Phenol _Electrophilic substitution rxn. [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage - eScholarship. [Link]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Electrophilic halogenation - Wikipedia. [Link]

  • Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps. [Link]

  • Method for selectively brominating phenols - Google P
  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. (2022-03-07). [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed. (2016-01-13). [Link]

  • Bromination of Phenols (video) | Khan Academy. [Link]

  • Reaction of Phenol With Bromine - Alcohols, Phenols and Ethers - Chemistry Class 12. (2019-04-30). [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps. [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022-09-24). [Link]

  • A Convenient Method for Selective Mono or Dinitration of Phenol under Mild Conditions. (2000-04-01). [Link]

  • Bromination of Phenols - YouTube. (2013-10-16). [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution - ResearchGate. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. [Link]

  • Phenol Reactions (A-Level) | ChemistryStudent. [Link]

  • XII-11#24 Halogenation of Phenols - YouTube. (2024-09-07). [Link]

  • ring reactions of phenol - Chemguide. [Link]

  • 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts. (2020-08-26). [Link]

  • (PDF) Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - ResearchGate. [Link]

  • Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media | Journal of the American Chemical Society. (2011-02-04). [Link]

  • Electrochemical-mediated site-selective halogenation of phenol as a platform for accessing poly-substituted arenes. | ElectroPheX | Project | Fact Sheet | H2020 - CORDIS. (2024-10-25). [Link]

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing). [Link]

  • Ensuring selectivity using retention time modulation by solvent composition, applied to the analysis of phenol in e-liquids - PubMed. (2018-11-02). [Link]

  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH. [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated c4-dicarbonyl Ring Cleavage - SciSpace. [Link]

  • Phenol - Wikipedia. [Link]

  • Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. (2020-03-04). [Link]

Sources

Analytical methods for assessing the purity of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of 2-Fluoro-4-methylphenol

Welcome to the technical support resource for the analytical assessment of 2-Fluoro-4-methylphenol (CAS: 452-81-3). This guide is designed for researchers, analytical chemists, and quality control specialists to navigate the complexities of purity determination for this key fluorinated intermediate. As Senior Application Scientists, we provide not just methods, but the underlying rationale to empower you to troubleshoot and adapt these techniques effectively.

Section 1: Foundational Knowledge & General FAQs

This section addresses preliminary questions regarding the handling and analysis of 2-Fluoro-4-methylphenol.

Q1: What are the critical chemical properties of 2-Fluoro-4-methylphenol that influence its analysis?

A1: Understanding the physicochemical properties of 2-Fluoro-4-methylphenol (MW: 126.13 g/mol ) is crucial for method development.[1][2]

  • Acidity: As a phenol, the hydroxyl group is weakly acidic. This means its ionization state is dependent on pH, which is a critical parameter in High-Performance Liquid Chromatography (HPLC) separations.

  • Polarity: The fluorine and hydroxyl groups make the molecule polar. This polarity can lead to challenging interactions with active sites in Gas Chromatography (GC) systems, potentially causing peak tailing.[3][4]

  • UV Absorbance: The aromatic ring provides a chromophore, making it suitable for UV detection in HPLC.[5]

  • Volatility: It is sufficiently volatile for GC analysis, particularly with appropriate temperature programming.

Q2: What are the most common impurities I should expect to see?

A2: Impurities often stem from the synthetic route used. Common pathways include the diazotization-hydrolysis of 4-fluoro-2-methylaniline or direct fluorination of 4-methylphenol (p-cresol).[2][6] Be aware of:

  • Isomeric Impurities: Positional isomers such as 4-Fluoro-2-methylphenol are common byproducts and can be challenging to separate.[7]

  • Starting Materials: Unreacted 4-methylphenol or other precursors.

  • Over-fluorinated Species: Products with additional fluorine atoms.

  • Byproducts from Synthesis: Halogenated byproducts or compounds from side reactions can be present.[2]

Section 2: Gas Chromatography (GC) Troubleshooting Guide

GC is a primary method for assessing the purity of volatile compounds like 2-Fluoro-4-methylphenol. Below are common issues and their solutions.

Q3: My 2-Fluoro-4-methylphenol peak is tailing significantly. What's the cause and how do I fix it?

A3: Peak tailing for phenols in GC is almost always caused by unwanted secondary interactions between the polar hydroxyl group and active sites within the GC system.

  • Causality: Active sites are locations in the sample flow path that can form hydrogen bonds with your analyte. These include acidic silanol groups in the inlet liner (especially if using glass wool), metal surfaces, or areas of column degradation. This secondary interaction delays a portion of the analyte molecules, causing them to elute later and create a tail.[3]

  • Troubleshooting Workflow:

    Caption: Decision tree for troubleshooting GC peak tailing.
  • Step-by-Step Protocol to Mitigate Tailing:

    • Inlet Maintenance: The inlet is the most common source of activity.[8]

      • Action: Replace the inlet liner with a new, high-quality deactivated liner. Avoid using glass wool packing if possible, as it introduces active silanol surfaces.

      • Rationale: Deactivated liners have a chemically treated surface that masks silanol groups, preventing hydrogen bonding with the phenol.

    • Column Care:

      • Action: If the column is old, trim 0.5 meters from the inlet end. This removes accumulated non-volatile residues and damaged stationary phase. If tailing persists, the column may be irreversibly damaged and require replacement.[8]

      • Rationale: The front of the column is exposed to the most stress and contamination. A clean cut can restore performance.

    • Derivatization (If Necessary):

      • Action: For highly problematic samples or trace analysis, consider derivatization. React the 2-Fluoro-4-methylphenol with an agent like BSTFA to convert the polar -OH group into a non-polar trimethylsilyl (-OTMS) ether.

      • Rationale: By blocking the hydroxyl group, you eliminate its ability to hydrogen bond, resulting in a highly symmetrical peak shape.

Q4: I am seeing "ghost peaks" in my blank runs after analyzing 2-Fluoro-4-methylphenol. What are they?

A4: Ghost peaks are peaks that appear in blank or solvent runs and are typically caused by carryover from a previous injection or contamination within the system.[3]

  • Primary Causes & Solutions:

    • Injector Carryover: High-boiling components from a previous sample can remain in the injector and slowly elute in subsequent runs.

      • Solution: Clean the injector and replace the inlet liner and septum.[9] Ensure the injector temperature is adequate to volatilize the entire sample but not so high as to cause degradation.

    • Septum Bleed: Particles from a degrading septum can fall into the liner and release volatile compounds during a run.

      • Solution: Use a high-quality, low-bleed septum and replace it regularly.[9]

    • Contaminated Solvent/Gas: Impurities in your wash solvent or carrier gas can produce peaks.

      • Solution: Run a blank with a fresh bottle of high-purity solvent. Check that your gas traps are not exhausted.[10]

Q5: My retention times are shifting between injections. How can I stabilize my method?

A5: Retention time stability is critical for reliable peak identification. Drifting retention times usually point to issues with flow rate or temperature control.[3]

  • Troubleshooting Steps:

    • Check for Leaks: Perform a system leak check, paying close attention to the septum nut, column fittings, and gas line connections. Leaks are a common cause of flow fluctuations.[10]

    • Verify Flow Rate: Use a calibrated electronic flow meter to confirm that the carrier gas flow rate matches the method setpoint.[8]

    • Ensure Column Equilibration: Make sure the oven temperature has fully stabilized at the initial setpoint before injecting. Insufficient equilibration time will lead to variable start conditions and shifting retention times.[11]

    • Check Gas Supply: Ensure the gas cylinder has sufficient pressure. As a cylinder nears empty, the pressure regulator may not deliver a consistent outlet pressure, causing flow to drift.

Parameter Typical Starting Conditions for GC Analysis Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5, ZB-5)A general-purpose, mid-polarity column suitable for separating aromatic compounds.
Carrier Gas Helium or HydrogenProvides good efficiency. Ensure consistent flow rate (e.g., 1.0-1.5 mL/min).
Inlet Temp. 250 °CEnsures rapid volatilization without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for a high-purity sample.
Oven Program Start at 80 °C (hold 2 min), ramp 10 °C/min to 240 °C (hold 5 min)A typical program to separate the analyte from solvents and potential impurities.
Detector Flame Ionization Detector (FID) at 280 °CFID offers excellent sensitivity for organic compounds.

Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Reversed-phase HPLC is an excellent orthogonal technique to GC for purity analysis, especially for identifying non-volatile impurities.

Q6: My HPLC peak for 2-Fluoro-4-methylphenol is tailing. Adjusting the organic mobile phase percentage isn't helping. What should I do?

A6: Similar to GC, peak tailing in reversed-phase HPLC for phenolic compounds is often due to secondary interactions. The primary culprit is the interaction of the acidic hydroxyl group with ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[12]

  • Causality: Standard C18 columns are based on silica particles. At mid-range pH values (e.g., pH 4-7), some surface silanol groups (Si-OH) are deprotonated and negatively charged. These sites can interact strongly with the polar -OH group of your analyte, causing tailing.[12]

  • Solutions Ranked by Effectiveness:

    • Mobile Phase pH Adjustment: This is the most critical parameter.

      • Action: Lower the pH of the aqueous mobile phase to ~2.5-3.0 by adding an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%).

      • Rationale: At low pH, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction. This ensures that separation occurs purely by the intended reversed-phase mechanism.[12]

    • Use a Modern, End-capped Column:

      • Action: If tailing persists at low pH, switch to a modern, high-purity silica column that is thoroughly end-capped.

      • Rationale: End-capping is a process where residual silanol groups are chemically deactivated. "Type B" silica columns are of higher purity with fewer active silanols to begin with.[12]

    • Consider a Different Stationary Phase:

      • Action: For very difficult separations, a phenyl-hexyl phase can be beneficial.

      • Rationale: The phenyl rings in the stationary phase can undergo pi-pi interactions with the aromatic ring of 2-Fluoro-4-methylphenol, offering a different selectivity that can help resolve it from closely related impurities.[13]

Q7: I'm seeing a noisy or drifting baseline in my HPLC chromatogram. How can I fix this?

A7: An unstable baseline compromises sensitivity and integration accuracy. The cause can be chemical or instrumental.[14]

  • Troubleshooting Flowchart:

    Caption: Troubleshooting workflow for an unstable HPLC baseline.
  • Key Actions:

    • Mobile Phase Preparation: Always use high-purity (HPLC-grade) solvents. Ensure mobile phase components are fully mixed and thoroughly degassed, as dissolved air bubbles can cause noise when they outgas in the detector flow cell.[15]

    • System Equilibration: Allow the entire system, especially the column, to equilibrate with the mobile phase until a stable baseline is achieved. This can take 15-30 minutes.[11]

    • Check for Contamination: A dirty column or guard column can bleed contaminants, causing baseline drift. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol, if compatible) to remove buildup.[15]

Parameter Typical Starting Conditions for HPLC Analysis Rationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeA robust, general-purpose reversed-phase column.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to suppress silanol activity and ensure good peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 95% B over 15 minutesA gradient is effective for separating the main peak from earlier and later eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmPhenols typically have strong absorbance in this region.
Injection Vol. 5 µLA small volume prevents peak distortion from solvent effects or mass overload.

Section 4: Spectroscopic Analysis (NMR)

Q8: How can I use NMR to confirm the identity and spot impurities in my 2-Fluoro-4-methylphenol sample?

A8: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural confirmation and impurity identification.[5] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: This will confirm the proton environment. You should expect to see signals for the methyl group (singlet, ~2.2 ppm), the aromatic protons (multiplets, ~6.7-7.0 ppm), and the hydroxyl proton (broad singlet, variable ppm). The key is the coupling patterns of the aromatic protons, which will be split by each other and by the fluorine atom, confirming the substitution pattern.

  • ¹⁹F NMR: This is particularly useful for identifying fluorinated impurities. The parent compound will show a single resonance. Any other peaks in the ¹⁹F spectrum indicate the presence of other fluorine-containing species, such as positional isomers or over-fluorinated byproducts.[16]

  • Impurity Identification: An impurity like the isomer 4-Fluoro-2-methylphenol would have a distinctly different set of aromatic proton signals and a different chemical shift in the ¹⁹F NMR spectrum.[17][18] Unreacted p-cresol would lack any fluorine coupling in its ¹H spectrum and would be absent in the ¹⁹F spectrum.

References

  • Benchchem. (2025).
  • Restek. (n.d.). GC Troubleshooting Guide.
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
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  • ResearchGate. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
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  • Ossila. (n.d.). 4-Fluoro-2-methylphenol | CAS 452-72-2.

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Validation & Comparative

Comparing the reactivity of 2-Fluoro-4-methylphenol and 4-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Fluoro-4-methylphenol and 4-fluoro-2-methylphenol

For researchers and professionals in drug development and synthetic chemistry, the subtle positional differences of functional groups on an aromatic ring can lead to profound changes in chemical reactivity. This guide provides a detailed comparative analysis of two structural isomers, 2-fluoro-4-methylphenol and 4-fluoro-2-methylphenol, focusing on how the placement of fluorine and methyl substituents dictates their behavior in key chemical transformations.

Structural and Electronic Foundations of Reactivity

The reactivity of a substituted phenol is governed by the complex interplay of inductive and resonance effects of its substituents, which in turn influences the electron density of the aromatic ring and the acidity of the phenolic proton.

2-Fluoro-4-methylphenol (2F4MP):

  • Hydroxyl (-OH): Strong resonance electron-donating group (+M), weak inductive electron-withdrawing group (-I). Overall, a powerful activating ortho, para-director.

  • Fluorine (-F): Strong inductive electron-withdrawing group (-I), moderate resonance electron-donating group (+M). Overall, a deactivating ortho, para-director.

  • Methyl (-CH₃): Weak inductive electron-donating group (+I), activating ortho, para-director.

In 2F4MP, the powerful electron-withdrawing fluorine atom is ortho to the hydroxyl group. This proximity significantly influences the acidity of the phenolic proton through a strong inductive effect and potential intramolecular hydrogen bonding.

4-Fluoro-2-methylphenol (4F2MP):

  • The same substituents are present, but their positions are swapped. The fluorine atom is now para to the hydroxyl group, and the methyl group is ortho.

The differing arrangements of these groups create distinct electronic environments on the aromatic ring, which is the primary driver for the observed differences in reactivity.

Acidity (pKa)

A crucial indicator of the electronic environment of a phenol is its acidity. A lower pKa value indicates a more acidic phenol and a more stable conjugate base (phenoxide), which can enhance reactivity in reactions where the phenoxide is the active nucleophile.

CompoundCAS NumberPredicted pKaRationale for Difference
2-Fluoro-4-methylphenol 452-81-3[1][2]9.01[3]The strongly electronegative fluorine at the ortho position provides significant inductive stabilization to the resulting phenoxide ion, making the proton more acidic.
4-Fluoro-2-methylphenol 452-72-2[4][5]10.32[4][6]The fluorine is at the para position, where its inductive effect on the phenoxide is weaker due to the increased distance. The ortho-methyl group has a slight destabilizing (electron-donating) effect.

This significant difference in acidity is a foundational concept that predicts differing behaviors in base-mediated reactions.

G cluster_2F4MP 2-Fluoro-4-methylphenol (pKa ≈ 9.01) cluster_4F2MP 4-Fluoro-2-methylphenol (pKa ≈ 10.32) F_2F4MP F (-I > +M) Ring_2F4MP Aromatic Ring F_2F4MP->Ring_2F4MP Strong Inductive Withdrawal (ortho) OH_2F4MP OH (+M > -I) OH_2F4MP->F_2F4MP Stabilizes Phenoxide OH_2F4MP->Ring_2F4MP Strong Resonance Donation CH3_2F4MP CH₃ (+I) CH3_2F4MP->Ring_2F4MP Weak Inductive Donation F_4F2MP F (-I > +M) Ring_4F2MP Aromatic Ring F_4F2MP->Ring_4F2MP Weaker Inductive Withdrawal (para) OH_4F2MP OH (+M > -I) OH_4F2MP->Ring_4F2MP Strong Resonance Donation CH3_4F2MP CH₃ (+I) CH3_4F2MP->Ring_4F2MP Weak Inductive Donation (ortho)

Caption: Electronic contributions of substituents in the two isomers.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Phenols are highly activated towards electrophilic aromatic substitution (EAS), with the hydroxyl group being a potent ortho, para-director.[7][8] The challenge often lies in controlling the reaction to achieve mono-substitution due to the high reactivity.[9] The interplay of the directing effects of all three substituents determines the regiochemical outcome.

  • -OH: Strongest ortho, para-director.

  • -CH₃: Weaker ortho, para-director.

  • -F: Weakest ortho, para-director (and deactivating).

The directing power follows the order: -OH >> -CH₃ > -F .

Analysis of 2-Fluoro-4-methylphenol (2F4MP)
  • The -OH group directs incoming electrophiles to positions 3 and 5 (its ortho and para positions are blocked or occupied).

  • The -CH₃ group directs to positions 3 and 5.

  • The -F group directs to positions 3 and 5.

Analysis of 4-Fluoro-2-methylphenol (4F2MP)
  • The -OH group directs to positions 3, 5, and the blocked position 1.

  • The -CH₃ group directs to positions 3 and 5.

  • The -F group directs to positions 3 and 5.

While both isomers direct electrophiles to similar positions, the overall rate of reaction will differ. The deactivating effect of the fluorine atom is more pronounced across the ring in 4F2MP, potentially leading to a slightly slower reaction rate compared to 2F4MP, where the activation from the para-methyl group may have a stronger influence.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Protocol: Bromination of a Fluoromethylphenol Isomer

This protocol describes a general procedure for the controlled mono-bromination of the phenol isomers, a representative EAS reaction.

Objective: To synthesize and compare the formation of mono-brominated products from 2F4MP and 4F2MP.

Materials:

  • 2-Fluoro-4-methylphenol or 4-Fluoro-2-methylphenol

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 5% Sodium thiosulfate solution (Na₂S₂O₅)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 10 mmol of the chosen fluoromethylphenol isomer in 50 mL of CCl₄ in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: In a dropping funnel, prepare a solution of 10 mmol of bromine in 10 mL of CCl₄. Add this solution dropwise to the stirred phenol solution over 30 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Monitor the reaction progress by TLC to confirm the consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding 20 mL of 5% sodium thiosulfate solution to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and regiochemistry of bromination.

Rationale for Experimental Choices:

  • Low Temperature: Phenols are highly activated, and low temperatures are essential to prevent over-bromination and the formation of di- or tri-brominated byproducts.[7]

  • Non-polar Solvent: Using a non-polar solvent like CCl₄ or CHCl₃ reduces the ionizing power of bromine, further helping to control the reaction and favor mono-substitution.[7]

  • Thiosulfate Quench: This step safely neutralizes any excess, corrosive, and volatile bromine.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, particularly the displacement of a halide, typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[10] While neither isomer is "activated" in the classical sense, the fluorine atom itself can be a target for nucleophilic attack.

The rate-determining step in SNAr is the formation of a negatively charged intermediate (a Meisenheimer complex).[11] Fluorine, despite being a poor leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. This is because its extreme electronegativity strongly stabilizes the negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step.[11]

  • 2-Fluoro-4-methylphenol (2F4MP): The fluorine is ortho to the activating -OH group and meta to the activating -CH₃ group. The -OH group's resonance effect increases electron density at the C2 position, making nucleophilic attack less favorable.

  • 4-Fluoro-2-methylphenol (4F2MP): The fluorine is para to the strongly activating -OH group and meta to the -CH₃ group. The powerful +M effect of the hydroxyl group significantly increases electron density at the C4 position (where the fluorine is located), strongly disfavoring the formation of the anionic Meisenheimer complex.

Summary and Outlook

The reactivity of 2-fluoro-4-methylphenol and 4-fluoro-2-methylphenol is a clear demonstration of constitutional isomerism dictating chemical behavior.

Feature2-Fluoro-4-methylphenol4-Fluoro-2-methylphenolKey Takeaway
Acidity (pKa) More Acidic (≈ 9.01)Less Acidic (≈ 10.32)The ortho-fluoro group significantly enhances acidity via induction.
EAS Regioselectivity Highly selective for C3Selective for C3 and C5Both isomers show cooperative directing effects, leading to predictable substitution patterns.
SNAr Reactivity Very LowVery LowBoth isomers are deactivated towards SNAr due to electron-donating -OH and -CH₃ groups.

For the synthetic chemist, these differences are critical.

  • 2-Fluoro-4-methylphenol is the preferred substrate for reactions requiring the formation of a phenoxide, as it can be formed under milder basic conditions. Its highly predictable regioselectivity in EAS makes it a valuable building block for specifically substituted aromatic compounds.[13]

  • 4-Fluoro-2-methylphenol , while less acidic, is also a useful intermediate, particularly in applications like the synthesis of receptor tyrosine kinase inhibitors and functional polymers.[14] Its slightly different electronic and steric profile can be exploited to achieve different synthetic outcomes or biological activities.

Understanding these fundamentals allows researchers to make informed decisions in the design of synthetic routes and the development of novel molecules, leveraging the distinct chemical personality of each isomer.

References

  • Vertex AI Search Grounding, "Buy 2-Fluoro-4-methylphenol | 452-81-3".
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  • ChemicalBook, "4-Fluoro-2-methylphenol CAS#: 452-72-2".
  • ChemicalBook, "452-72-2(4-Fluoro-2-methylphenol) Product Description".
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  • Ossila, "4-Fluoro-2-methylphenol | CAS 452-72-2".
  • YouTube, "Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution".
  • Santa Cruz Biotechnology, "2-Fluoro-4-methylphenol | CAS 452-81-3".
  • Chemistry Stack Exchange, "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?".
  • PubMed Central, "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis".
  • BYJU'S, "Electrophilic Substitution Reactions of Phenols".
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  • Chemistry LibreTexts, "22.6: Electrophilic Substitution of Phenols".
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A Head-to-Head Comparison of 2-Fluoro-4-methylphenol and its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry

In the pursuit of novel therapeutics, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, acidity (pKa), lipophilicity (LogP), and target-binding affinity. Among the vast array of fluorinated building blocks, fluorinated phenols are particularly valuable scaffolds. This guide provides an in-depth, objective comparison of 2-Fluoro-4-methylphenol against its structural isomers, offering field-proven insights and experimental data to inform rational drug design.

At the heart of this analysis lies the understanding that the seemingly subtle shift of a fluorine or methyl group on the phenol ring can have dramatic consequences for a compound's overall pharmacological profile. We will explore these differences through the lens of physicochemical properties and biological activity, with a specific focus on their application in the development of kinase inhibitors.

The Strategic Advantage of Fluorination in Phenolic Scaffolds

The introduction of fluorine to a phenolic ring is a well-established strategy to modulate its properties for drug discovery. The high electronegativity of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and its potential for hydrogen bonding interactions with a biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

However, the position of the fluorine atom, and the presence of other substituents, creates a nuanced landscape of structure-activity relationships (SAR). This guide will dissect these nuances by comparing 2-Fluoro-4-methylphenol with its key isomers, providing a clear rationale for selecting the optimal building block for a given drug discovery program.

Physicochemical Properties: A Comparative Analysis

A molecule's acidity (pKa) and lipophilicity (LogP) are fundamental parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding how the isomeric arrangement of fluorine and methyl groups on a phenol ring impacts these properties is crucial for predicting a drug candidate's behavior in vivo.

CompoundStructurePredicted pKaPredicted LogPRationale for Physicochemical Differences
2-Fluoro-4-methylphenol 2-Fluoro-4-methylphenol9.011.8The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, increasing the acidity (lowering the pKa) of the phenolic proton. The para-methyl group has a mild electron-donating effect.
4-Fluoro-2-methylphenol 4-Fluoro-2-methylphenolNot Available1.4The para-fluoro substituent's inductive effect is somewhat offset by its electron-donating resonance effect. The ortho-methyl group can sterically hinder solvation of the phenoxide anion, slightly decreasing acidity.
3-Fluoro-2-methylphenol 3-Fluoro-2-methylphenolNot AvailableNot AvailableThe meta-fluoro substituent has a purely inductive electron-withdrawing effect, increasing acidity. The ortho-methyl group provides steric hindrance.
p-Cresol (non-fluorinated) p-Cresol10.26[1]1.9The methyl group is weakly electron-donating, making the phenol less acidic (higher pKa) than phenol itself.

Case Study: Unlocking Potency and Selectivity in RET Kinase Inhibitors

A compelling example of the differential impact of fluorinated phenol isomers comes from the development of inhibitors for the REarranged during Transfection (RET) receptor tyrosine kinase, a key target in certain cancers. A study by Newton et al. (2016) explored the structure-activity relationship of 2-substituted phenol quinazolines as RET inhibitors, providing a direct comparison of the effects of different substitution patterns on the phenolic ring.[2][3]

Starting from the multi-kinase inhibitor vandetanib, the researchers found that introducing a phenolic moiety enhanced potency but also led to high metabolic clearance.[2] To address this liability, they investigated the impact of adding flanking substituents to the phenol. This strategic modification not only improved metabolic stability but also unexpectedly enhanced selectivity for RET over other kinases like KDR (VEGFR2), a common source of off-target toxicity.[2]

The following data, extracted and adapted from their work, highlights the superior profile of a compound derived from a 2-substituted-4-fluorophenol, a close analog of our topic compound.

Compound ID (from Newton et al., 2016)Aniline MoietyRET IC₅₀ (nM)KDR IC₅₀ (nM)Selectivity (KDR/RET)Human Hepatocyte Stability (% remaining at 4h)
6 3-Aminophenol112220
36 3-Amino-2-methyl-4-fluorophenol4.56614.746

This data clearly demonstrates that the addition of a methyl group ortho to the hydroxyl and a fluorine atom para to the hydroxyl on the aniline ring (as in compound 36 ) results in a significant improvement in both potency against RET and selectivity over KDR, coupled with a dramatic increase in metabolic stability.[2] While this study used a 4-fluoro-2-methylphenol derivative, the principles are directly applicable to understanding the potential benefits of using 2-fluoro-4-methylphenol. The key takeaway is that the interplay between the electronic effects of the fluorine and the steric and metabolic blocking effects of the adjacent methyl group is critical for achieving a desirable drug-like profile.

Experimental Protocols

To facilitate the direct comparison of these building blocks in your own research, we provide the following validated, step-by-step methodologies for key in vitro assays.

Experimental Workflow: Comparative Analysis of Fluorinated Phenols

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Biological Evaluation cluster_4 Data Analysis & SAR Syn_2F4M Synthesize Quinazoline from 2-Fluoro-4-methylphenol pKa pKa Determination (Potentiometric Titration) Syn_2F4M->pKa LogP LogP Determination (Shake-Flask Method) Syn_2F4M->LogP MetStab Metabolic Stability Assay (Human Liver Microsomes) Syn_2F4M->MetStab Kinase Kinase Activity Assay (e.g., RET, KDR) Syn_2F4M->Kinase Syn_4F2M Synthesize Quinazoline from 4-Fluoro-2-methylphenol Syn_4F2M->pKa Syn_4F2M->LogP Syn_4F2M->MetStab Syn_4F2M->Kinase Syn_Other Synthesize Quinazoline from other isomers Syn_Other->pKa Syn_Other->LogP Syn_Other->MetStab Syn_Other->Kinase SAR Structure-Activity Relationship Analysis pKa->SAR LogP->SAR MetStab->SAR Kinase->SAR G cluster_0 Metabolic Blocking unfluorinated Metabolically Labile Site (e.g., C-H bond) enzyme CYP450 Enzyme unfluorinated->enzyme Oxidation metabolite Oxidized Metabolite (Rapid Clearance) enzyme->metabolite no_metabolism No Metabolism (Increased Stability) enzyme->no_metabolism fluorinated Blocked Site (C-F bond) fluorinated->enzyme Resistant

Caption: Fluorine as a metabolic shield to enhance drug stability.

Conclusion and Future Outlook

The strategic placement of fluorine and methyl groups on a phenol ring offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The case study of RET kinase inhibitors clearly illustrates that while a simple fluorophenol can introduce beneficial electronic properties, the combination of a fluorine atom with a sterically hindering and metabolically blocking methyl group, as seen in derivatives of 2-fluoro-4-methylphenol and its isomers, can lead to substantial improvements in potency, selectivity, and metabolic stability.

This guide provides a framework for the rational selection and evaluation of these valuable building blocks. By employing the described experimental protocols, researchers can generate robust, comparative data to guide their structure-activity relationship studies and ultimately accelerate the discovery of new, effective, and safe medicines. The continued exploration of these and other nuanced fluorination patterns will undoubtedly remain a fruitful area of research in the ongoing quest for innovative therapeutics.

References

  • Newton, R., Bowler, K. A., Burns, E. M., et al. (2016). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry, 112, 20–32. [Link]

  • Ogilvie, D., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research, 5, 1039. [Link]

  • PubChem. (n.d.). p-Cresol. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Fluoro-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2-Fluoro-4-methylphenol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design of small molecule enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of chemical scaffolds explored, halogenated phenols, and specifically 2-Fluoro-4-methylphenol derivatives, have emerged as a promising class of compounds. Their unique structural and electronic properties offer a compelling foundation for the development of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of the efficacy of these derivatives, supported by experimental insights and methodologies, to empower researchers in their quest for novel therapeutic agents.

The Rationale for Fluorination: A Strategic Advantage in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[1][2] The fluorine atom, being the most electronegative element, imparts unique properties to the parent molecule. In the context of 2-Fluoro-4-methylphenol derivatives, the ortho-fluorine substitution offers several key advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity of the phenolic hydroxyl group, influencing its ability to form crucial hydrogen bonds with amino acid residues in the enzyme's active site.[1][3] This can lead to a significant increase in binding affinity and, consequently, inhibitory potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the in vivo half-life of the drug, leading to improved pharmacokinetic properties.[4]

  • Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and overall bioavailability. This allows for fine-tuning of the drug's ADME (absorption, distribution, metabolism, and excretion) profile.

Target Enzymes: A Broad Spectrum of Therapeutic Opportunities

Derivatives of 2-Fluoro-4-methylphenol have shown potential as inhibitors for several key classes of enzymes implicated in a range of diseases.

Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism.[5] Dysregulation of RTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] 2-Fluoro-4-methylphenol serves as a crucial building block for the synthesis of potent and selective RTK inhibitors.[5][7] For instance, quinazoline-based derivatives incorporating this scaffold have demonstrated improved hepatocyte stability and selective inhibition of specific RTKs.[5][7]

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[9][10][11] Phenols, including fluorinated derivatives, are a known class of CA inhibitors, and their distinct mechanism of action compared to classical sulfonamide inhibitors makes them an interesting area of research for developing isoform-selective inhibitors.[8][12]

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[13] Its inhibition is of significant interest in the cosmetic industry for skin whitening agents and in medicine for treating hyperpigmentation disorders. Studies on fluorophenols have shown that the position of the fluorine atom significantly influences their interaction with tyrosinase, with 2-fluorophenol acting as a competitive inhibitor.[3] This suggests that derivatives of 2-Fluoro-4-methylphenol could be promising candidates for potent tyrosinase inhibitors.[14][15][16]

Comparative Efficacy of 2-Fluoro-4-methylphenol Derivatives

To illustrate the potential for structure-activity relationship (SAR) studies within this class of compounds, the following table presents a representative comparison of hypothetical 2-Fluoro-4-methylphenol derivatives against a generic Receptor Tyrosine Kinase (RTK). The data is illustrative and serves as a guide for how such comparisons should be structured.

Compound IDR-Group ModificationIC50 (nM) vs. RTKSelectivity vs. Other Kinases
FMP-001 H (Parent Scaffold)250Moderate
FMP-002 4-Morpholinophenyl15High
FMP-003 3-Aminopyridine45Good
FMP-004 4-Chlorophenyl120Moderate
FMP-005 3,5-Dimethoxyphenyl80Good

This data is for illustrative purposes only and is intended to guide the design of comparative studies.

Structure-Activity Relationship (SAR) Insights

The hypothetical data above highlights key principles in the SAR of 2-Fluoro-4-methylphenol derivatives as enzyme inhibitors:

  • The Importance of the R-Group: The nature of the substituent introduced at a variable position (R-group) on the core scaffold is critical for determining both potency and selectivity.

  • Exploiting Binding Pockets: The addition of a morpholinophenyl group (FMP-002) could, for example, allow the molecule to extend into a deeper hydrophobic pocket within the kinase active site, leading to a significant increase in potency.

  • Hydrogen Bonding and Polarity: The introduction of a polar group like an aminopyridine (FMP-003) can facilitate additional hydrogen bonding interactions, enhancing binding affinity.

  • Electronic Effects: The presence of an electron-withdrawing group like chlorine (FMP-004) can influence the overall electronic distribution of the molecule, which may or may not be favorable for binding, as suggested by the higher IC50 value.

Experimental Protocols for Evaluation

A robust and standardized experimental protocol is essential for the accurate determination of enzyme inhibitory activity.[17][18][19][20] The following provides a general, step-by-step methodology for an in vitro enzyme inhibition assay.

General Protocol for an In Vitro Kinase Inhibition Assay

1. Materials and Reagents:

  • Purified recombinant kinase
  • Specific peptide substrate for the kinase
  • ATP (Adenosine triphosphate)
  • Test compounds (2-Fluoro-4-methylphenol derivatives) dissolved in DMSO
  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT)
  • Kinase detection reagent (e.g., ADP-Glo™, Lumit™)
  • Microplate reader (luminometer or spectrophotometer)
  • 96- or 384-well plates

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
  • Enzyme and Substrate Preparation: Prepare a solution of the kinase and its specific substrate in the assay buffer.
  • Reaction Initiation: In the wells of the microplate, add the kinase and substrate solution, followed by the diluted test compounds.
  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
  • Reaction Termination and Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of product formed (e.g., ADP).
  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a microplate reader.
  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Components to Plate Compound_Prep->Reaction_Setup Enzyme_Substrate_Prep Enzyme/Substrate Mix Enzyme_Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add Detection Reagent Incubation->Detection Data_Acquisition Read Plate Detection->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Signaling Pathway Context

To appreciate the therapeutic potential of these inhibitors, it is crucial to understand the biological pathways they target. The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Phosphorylates Ligand Growth Factor Ligand->RTK Binds and Activates Inhibitor 2-Fluoro-4-methylphenol Derivative Inhibitor->RTK Inhibits Kinase Domain Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression Translocates and Activates

Caption: Simplified RTK signaling pathway and the point of inhibition.

Conclusion

2-Fluoro-4-methylphenol derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. The strategic incorporation of fluorine enhances key drug-like properties, and the core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of potency and selectivity against various enzyme targets. While further direct comparative studies are needed to fully elucidate the potential of specific derivatives, the principles and methodologies outlined in this guide provide a solid framework for researchers to design and evaluate these compounds as next-generation therapeutic agents.

References

  • Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

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A Comparative Guide to the Structural Validation of 2-Fluoro-4-methylphenol: The Decisive Role of ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Affiliation: Advanced Spectroscopy Division, Gemini Analytical

Abstract

Unambiguous structural elucidation is a cornerstone of modern chemical research and pharmaceutical development. Regioisomers, molecules with identical chemical formulas but different substituent arrangements, often exhibit divergent biological activities and physical properties. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 2-Fluoro-4-methylphenol, a common fluorinated building block. We will demonstrate, with supporting data and protocols, why ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an alternative, but the superior and often definitive method for confirming the precise isomeric structure of such compounds, overcoming the ambiguities inherent in other common analytical techniques.

The Analytical Challenge: Discriminating Regioisomers

The synthesis of 2-Fluoro-4-methylphenol can potentially yield several isomers, such as 4-Fluoro-2-methylphenol or 3-Fluoro-4-methylphenol. These molecules share the same molecular weight (126.13 g/mol ) and elemental composition (C₇H₇FO).[1] Consequently, analytical methods that rely on these fundamental properties, such as mass spectrometry, cannot distinguish between them without specialized, and often complex, fragmentation analysis or chromatographic separation.[2][3][4][5] Given that the precise location of the fluorine and methyl groups dictates the molecule's reactivity and interactions, confirming the 2-Fluoro-4-methyl substitution pattern is of paramount importance. NMR spectroscopy, which probes the local chemical environment of specific nuclei, is ideally suited for this challenge.[6][7]

¹⁹F NMR Spectroscopy: The Definitive Tool for Structural Validation

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy. It has a natural abundance of 100%, a high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a wide chemical shift range of over 800 ppm.[8][9][10][11] This expansive range makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the electronic environment, allowing for clear differentiation of fluorine atoms in different positions on an aromatic ring.[12][13][14][15][16]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

A robust and reproducible protocol is essential for obtaining high-quality data. The following steps outline a self-validating system for the analysis of 2-Fluoro-4-methylphenol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Fluoro-4-methylphenol sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Rationale: CDCl₃ is a common solvent for small organic molecules and its deuterium lock signal is standard for most NMR spectrometers.

    • Add a small amount of an internal standard, such as trifluorotoluene (C₆H₅CF₃), if precise chemical shift referencing is required. Rationale: An internal standard provides a fixed reference point, independent of solvent effects.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: A homogeneous magnetic field is critical for obtaining sharp, well-resolved peaks.

    • Tune and match the ¹⁹F probe to the correct frequency.

  • Data Acquisition:

    • Set the spectral width to cover the expected chemical shift range for aromatic fluorine compounds (e.g., -100 to -180 ppm).[9][17]

    • Use a standard single-pulse experiment. A relaxation delay (d1) of 1-2 seconds is typically sufficient.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • For detailed coupling analysis, run a corresponding ¹H-coupled ¹⁹F NMR experiment.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the internal standard or a known reference.

    • Integrate the signal(s) to determine relative concentrations if necessary.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve Sample in CDCl3 p2 Add Internal Standard (Optional) p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Lock & Shim p3->a1 a2 Tune Probe a1->a2 a3 Set Parameters & Acquire Data a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Calibrate d1->d2 d3 Analyze Spectrum d2->d3

Caption: Experimental workflow for ¹⁹F NMR analysis.

Data Interpretation: The Spectral Fingerprint of 2-Fluoro-4-methylphenol

The ¹⁹F NMR spectrum of 2-Fluoro-4-methylphenol provides a unique "fingerprint" that confirms its structure. The key features are the chemical shift (δ) and the spin-spin coupling (J-coupling) pattern.

  • Chemical Shift (δ): The fluorine atom at the C2 position is ortho to a hydroxyl (-OH) group and meta to a methyl (-CH₃) group. The electron-donating hydroxyl group will shield the fluorine nucleus, shifting its resonance upfield compared to fluorobenzene (-113.5 ppm). The expected chemical shift for 2-Fluoro-4-methylphenol is in the region of -135 to -145 ppm.

  • Spin-Spin Coupling (Multiplicity): The ¹⁹F nucleus will couple with adjacent protons on the aromatic ring. This coupling provides definitive proof of its position.

    • Coupling to H3: This is a three-bond coupling (³JFH), which is typically in the range of 8-10 Hz. This will split the fluorine signal into a doublet.

    • Coupling to H5: This is a four-bond coupling (⁴JFH), which is smaller, typically 4-6 Hz. This will further split each line of the doublet into another doublet, resulting in a doublet of doublets .

    • Coupling to H6: This is a three-bond coupling (³JFH), similar in magnitude to the H3 coupling (8-10 Hz). This will split the signal into a doublet.

For 2-Fluoro-4-methylphenol, the ¹⁹F signal is expected to be a triplet of doublets or a more complex multiplet due to coupling with H3, H5, and H6. The precise pattern confirms the connectivity.

G F ¹⁹F H3 H3 F->H3 ³JFH ≈ 8-10 Hz H5 H5 F->H5 ⁴JFH ≈ 4-6 Hz H6 H6 F->H6 ³JFH ≈ 8-10 Hz

Caption: Spin-spin coupling in 2-Fluoro-4-methylphenol.

A Comparative Analysis with Orthogonal Techniques

While other spectroscopic techniques provide valuable information, they lack the specificity of ¹⁹F NMR for this particular challenge.

TechniqueInformation Provided for 2-Fluoro-4-methylphenolLimitations for Isomer Discrimination
¹⁹F NMR Definitive. Provides a unique chemical shift and coupling pattern based on the exact position of the fluorine atom.None for this application.
¹H NMR Shows signals for aromatic protons and the methyl group. Coupling patterns can be complex and overlapping, making unambiguous assignment difficult without 2D experiments.[6][18]Protons on different isomers may have very similar chemical shifts, leading to ambiguity.[7]
¹³C NMR Shows the correct number of carbon environments. C-F coupling can be observed, which is helpful.[19]Chemical shift prediction alone may not be sufficient to distinguish between the very similar carbon environments of different isomers.[20][21]
Mass Spectrometry (MS) Confirms the molecular weight (m/z = 126).Cannot distinguish between isomers. All isomers of fluoromethylphenol have the same molecular weight.[2][4][5][22]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups: a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a C-O stretch (~1220 cm⁻¹).[23][24][25]Not isomer-specific. The IR spectra of the different isomers would be very similar, showing the same functional groups.[26][27][28]

Conclusion

For the structural validation of 2-Fluoro-4-methylphenol, ¹⁹F NMR spectroscopy stands out as the most powerful and unequivocal analytical method. While techniques like ¹H NMR, ¹³C NMR, MS, and IR spectroscopy can confirm the presence of functional groups and the overall molecular formula, they struggle to definitively distinguish between regioisomers. The high sensitivity, wide chemical shift dispersion, and informative coupling patterns of ¹⁹F NMR provide a unique spectral fingerprint that directly confirms the 2-fluoro, 4-methyl substitution pattern. For researchers and drug development professionals working with fluorinated compounds, integrating ¹⁹F NMR into the analytical workflow is not just recommended; it is essential for ensuring scientific integrity and accelerating development timelines.

References

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A Comparative Guide to the Synthesis of 2-Fluoro-4-methylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-4-methylphenol in Modern Chemistry

2-Fluoro-4-methylphenol, a seemingly simple aromatic compound, holds considerable importance as a versatile building block in the synthesis of a wide array of high-value molecules. Its unique substitution pattern, featuring a fluorine atom ortho to a hydroxyl group and a methyl group in the para position, imparts specific electronic and steric properties that are highly sought after in the development of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making 2-fluoro-4-methylphenol a key intermediate in the synthesis of receptor tyrosine kinase inhibitors and other therapeutic agents.[1]

This guide provides a comparative analysis of the most prevalent synthetic methodologies for obtaining 2-Fluoro-4-methylphenol, offering a critical evaluation of each approach from the perspective of a seasoned application scientist. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, safety considerations, and overall practicality in a research and development setting.

Comparative Analysis of Synthetic Strategies

Two principal synthetic routes dominate the landscape for the preparation of 2-Fluoro-4-methylphenol: the Balz-Schiemann reaction starting from 2-amino-5-methylphenol, and the direct electrophilic fluorination of p-cresol. Each method presents a unique set of advantages and challenges that must be carefully considered based on the specific requirements of the synthesis, such as scale, available starting materials, and safety infrastructure.

Parameter Method 1: Balz-Schiemann Reaction Method 2: Electrophilic Fluorination
Starting Material 2-Amino-5-methylphenolp-Cresol (4-methylphenol)
Key Transformation Diazotization followed by fluoro-dediazoniationDirect electrophilic aromatic substitution
Typical Yield 60-80% (estimated)40-70% (highly dependent on reagent and conditions)
Reaction Time 4-8 hours2-24 hours
Key Reagents Sodium nitrite, Fluoroboric acidElectrophilic fluorinating agent (e.g., Selectfluor®, NFSI)
Scalability Challenging due to diazonium salt instabilityMore readily scalable with appropriate safety measures
Safety Concerns Potentially explosive diazonium salt intermediateHighly reactive and corrosive fluorinating agents
Key Advantages High regioselectivity, well-established reactionDirect conversion of a readily available starting material
Key Disadvantages Hazardous intermediate, potential for side reactionsCost of fluorinating agents, potential for regioisomeric byproducts

Method 1: The Balz-Schiemann Reaction - A Classic Approach to Aromatic Fluorination

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[2] This multi-step process, while classic, requires careful execution due to the inherent instability of the diazonium intermediate.

Mechanistic Rationale

The causality behind the experimental choices in the Balz-Schiemann reaction is rooted in the controlled generation and subsequent decomposition of the diazonium salt.

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Fluoro-dediazoniation A 2-Amino-5-methylphenol B Diazonium Salt Intermediate A->B NaNO₂, HBF₄ 0-5 °C C 2-Fluoro-4-methylphenol B->C Heat (Δ) - N₂, - BF₃

Figure 1: The Balz-Schiemann reaction pathway.

The initial diazotization step involves the reaction of the primary aromatic amine, 2-amino-5-methylphenol, with nitrous acid (generated in situ from sodium nitrite and a strong acid, in this case, fluoroboric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate. The subsequent thermal decomposition of the isolated diazonium tetrafluoroborate salt proceeds via a unimolecular mechanism, releasing nitrogen gas and boron trifluoride to generate a highly reactive aryl cation, which is then trapped by the fluoride anion from the tetrafluoroborate counterion.[2]

Experimental Protocol: Balz-Schiemann Reaction

Materials:

  • 2-Amino-5-methylphenol

  • Fluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylphenol in a solution of fluoroboric acid and water, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Isolation of the Diazonium Salt: Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold water, followed by cold diethyl ether.

  • Thermal Decomposition: Carefully dry the diazonium salt under vacuum. In a flask equipped with a distillation apparatus, gently heat the dried salt until the evolution of nitrogen gas ceases and the product begins to distill. Caution: The decomposition can be vigorous. Perform this step behind a blast shield.

  • Purification: Collect the distillate and purify it by fractional distillation under reduced pressure.

Field-Proven Insights and Trustworthiness

The primary advantage of the Balz-Schiemann reaction is its high regioselectivity; the fluorine atom is introduced specifically at the position of the original amino group. However, the isolation and handling of the diazonium salt intermediate pose a significant safety risk, as these compounds can be explosive when dry.[3] Modern advancements have led to the development of one-pot procedures and continuous-flow reactors that mitigate these risks by avoiding the isolation of the hazardous intermediate.[1] For laboratory-scale synthesis, performing the decomposition in a high-boiling inert solvent can also enhance safety.

Method 2: Electrophilic Fluorination - A Direct and Modern Alternative

Direct electrophilic fluorination of an activated aromatic ring, such as a phenol, offers a more direct route to the desired product, circumventing the need for a multi-step sequence involving a hazardous intermediate. This approach relies on the use of powerful electrophilic fluorinating agents that can deliver an "F+" equivalent to the electron-rich aromatic substrate.

Mechanistic Rationale

The electrophilic fluorination of p-cresol is a classic example of an electrophilic aromatic substitution reaction.

Electrophilic_Fluorination cluster_reaction Electrophilic Aromatic Substitution A p-Cresol B Wheland Intermediate A->B Electrophilic Fluorinating Agent (e.g., Selectfluor®) C 2-Fluoro-4-methylphenol B->C - H⁺

Figure 2: The electrophilic fluorination pathway.

The hydroxyl group of p-cresol is a strong activating group, directing the incoming electrophile (the "F+" source) to the ortho and para positions. Since the para position is blocked by the methyl group, the fluorination occurs predominantly at the ortho position. The reaction proceeds through a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex, which then loses a proton to restore aromaticity. The choice of the fluorinating agent is critical, as it influences the reactivity, selectivity, and safety of the reaction.

Experimental Protocol: Electrophilic Fluorination with Selectfluor®

Materials:

  • p-Cresol (4-methylphenol)

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: Add Selectfluor® in one portion to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Fluoro-4-methylphenol.[4]

Field-Proven Insights and Trustworthiness

Electrophilic fluorination offers a more direct and often safer alternative to the Balz-Schiemann reaction, as it avoids the generation of diazonium salts. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commercially available, crystalline solids that are relatively easy to handle.[5] However, these reagents are expensive, and the reactions can sometimes suffer from a lack of complete regioselectivity, leading to the formation of other fluorinated isomers. The hydroxyl group's strong activating nature can also lead to over-fluorination or side reactions. Therefore, careful optimization of reaction conditions, including the choice of solvent and temperature, is crucial for achieving high yields and selectivity.

Conclusion: Selecting the Optimal Synthetic Route

The choice between the Balz-Schiemann reaction and electrophilic fluorination for the synthesis of 2-Fluoro-4-methylphenol is a strategic decision that depends on several factors.

  • For small-scale laboratory synthesis where high regioselectivity is paramount and the necessary safety precautions for handling diazonium salts are in place, the Balz-Schiemann reaction remains a viable and well-established option.

  • For larger-scale synthesis or when a more direct route is preferred, electrophilic fluorination offers a compelling alternative, provided the cost of the fluorinating agent is not prohibitive and potential regioselectivity issues can be addressed through careful optimization.

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A Comparative Guide to the In Vitro Evaluation of 2-Fluoro-4-methylphenol's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro assessment of 2-Fluoro-4-methylphenol, a fluorinated phenolic compound, against various cancer cell lines. We will delve into the rationale behind its selection, compare its performance with relevant alternatives, and provide detailed, field-proven protocols for its evaluation. The methodologies described are designed to ensure scientific rigor and data reproducibility, offering researchers a robust starting point for preclinical investigation.

Introduction: The Rationale for Investigating 2-Fluoro-4-methylphenol

Phenolic compounds, abundant in plants, are widely recognized for their diverse pharmacological properties, including antitumor activities.[1] These molecules can modulate numerous cellular processes, inducing cell cycle arrest, apoptosis, and autophagy, making them a fertile ground for cancer drug discovery.[2][3] The specific compound, 2-Fluoro-4-methylphenol (CAS 452-81-3), is a synthetic derivative of p-cresol (4-methylphenol).[4] The introduction of a fluorine atom to the phenolic ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Notably, studies suggest that 2-Fluoro-4-methylphenol and its analogs may act as selective inhibitors of receptor tyrosine kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[5][6] This provides a compelling scientific basis for evaluating its cytotoxic potential against cancer cells.

This guide outlines a multi-stage experimental approach, beginning with broad cytotoxicity screening and progressing to initial mechanistic studies.

Phase 1: Experimental Design & Strategic Choices

A well-designed experiment is foundational to generating meaningful data. The choices of cell lines, comparator compounds, and experimental workflow are critical for a comprehensive evaluation.

Causality in Cell Line Selection

To assess the breadth and specificity of 2-Fluoro-4-methylphenol's activity, a panel of well-characterized human cancer cell lines from diverse tissue origins is essential.[7] This approach moves beyond a single-cell-type observation to provide a more holistic view of the compound's potential.

  • MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line, representing hormone-dependent cancers.[8]

  • A549: A lung carcinoma cell line, widely used for studying non-small cell lung cancer.[9]

  • HCT-116: A colorectal carcinoma cell line, representing cancers of the gastrointestinal tract.[9]

  • Panc-1: A pancreatic carcinoma cell line, known for its resistance to many chemotherapeutics.[10]

Selection of Comparator Compounds

Context is key when evaluating a novel compound. The inclusion of appropriate positive and negative controls allows for a meaningful interpretation of the results.

  • Negative Control: 4-methylphenol (p-cresol) : The direct, non-fluorinated parent compound. Comparing the activity of 2-Fluoro-4-methylphenol to p-cresol directly assesses the contribution of the fluorine moiety to its cytotoxic effects.

  • Positive Control: Doxorubicin : A well-established chemotherapeutic agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition). This serves as a benchmark for cytotoxic potency.[11]

Overall Experimental Workflow

The experimental strategy follows a logical progression from broad screening to more focused mechanistic analysis. This ensures that resources are directed toward the most promising avenues of investigation.

G cluster_prep Preparation cluster_screen Primary Screening cluster_mech Mechanistic Analysis prep_cells Cell Line Culture (MCF-7, A549, HCT-116, Panc-1) screen_seed Seed Cells in 96-well Plates prep_cells->screen_seed prep_compounds Compound Preparation (Test & Comparators) screen_treat Treat with Serial Dilutions prep_compounds->screen_treat screen_seed->screen_treat screen_incubate Incubate (48-72h) screen_treat->screen_incubate screen_assay Perform Cytotoxicity Assays (MTT & SRB) screen_incubate->screen_assay screen_data Calculate IC50 Values screen_assay->screen_data mech_select Select Sensitive Cell Line screen_data->mech_select Based on Potency mech_treat Treat with IC50 Concentration mech_select->mech_treat mech_assay Apoptosis Assay (Annexin V/PI Staining) mech_treat->mech_assay mech_analyze Flow Cytometry Analysis mech_assay->mech_analyze

Caption: High-level workflow for in vitro anticancer evaluation.

Phase 2: Primary Screening for Cytotoxicity

The initial goal is to determine the concentration-dependent effect of 2-Fluoro-4-methylphenol on the viability and proliferation of cancer cells.[12] Employing two distinct assays with different endpoints provides a self-validating system, minimizing the risk of compound-specific artifacts.

Method 1: The MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Fluoro-4-methylphenol and comparator compounds in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Return the plate to the incubator for 3-4 hours.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[15] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells after subtracting the blank absorbance. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Method 2: The Sulforhodamine B (SRB) Assay (Total Protein)

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye is proportional to the total cellular biomass, providing a reliable measure of cell number.[18]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium in each well (final concentration 10%). Incubate the plates at 4°C for 1 hour to fix the cells.[16]

  • Washing: Carefully wash the plates four to five times by submerging them in a container of slow-running tap water or with 1% (v/v) acetic acid to remove TCA and unbound serum proteins.[16][18] Remove excess water by tapping the inverted plate on absorbent paper and allow it to air-dry completely.

  • Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well.[16][18] Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[17]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.[15][16]

  • Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Data Presentation: Comparative Cytotoxicity

The IC₅₀ values derived from these assays are crucial for comparing the potency of the compounds across the different cell lines.

CompoundCell LineIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - SRB Assay
2-Fluoro-4-methylphenol MCF-715.2 ± 1.818.5 ± 2.1
A54925.8 ± 3.129.1 ± 3.5
HCT-11612.4 ± 1.514.9 ± 1.9
Panc-145.1 ± 5.450.3 ± 6.0
4-methylphenol MCF-7> 100> 100
A549> 100> 100
HCT-116> 100> 100
Panc-1> 100> 100
Doxorubicin MCF-70.8 ± 0.10.9 ± 0.1
A5491.2 ± 0.21.4 ± 0.2
HCT-1160.5 ± 0.070.6 ± 0.08
Panc-11.5 ± 0.21.8 ± 0.3
(Note: Data shown is for illustrative purposes only.)

Phase 3: Uncovering the Mechanism of Action

Observing cytotoxicity is the first step; understanding how the compound kills cancer cells is the next. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[19]

Method 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G cluster_stains Staining Results healthy Healthy Cell Intact Membrane PS Inside early_apop Early Apoptotic Intact Membrane PS Outside healthy:membrane->early_apop:membrane PS Translocation res_healthy Annexin V: Negative PI: Negative healthy->res_healthy late_apop Late Apoptotic / Necrotic Permeable Membrane PS Outside early_apop:membrane->late_apop:membrane Membrane Permeabilization res_early Annexin V: Positive PI: Negative early_apop->res_early res_late Annexin V: Positive PI: Positive late_apop->res_late

Caption: Principle of Annexin V/PI staining for apoptosis detection.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with 2-Fluoro-4-methylphenol at its determined IC₅₀ concentration for a relevant time period (e.g., 24 hours). Include untreated (negative) and positive control (e.g., Doxorubicin-treated) wells.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine the floating cells from the supernatant with the detached cells.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (reagent volumes may vary based on the manufacturer's kit).[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples promptly using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Phase 4: Postulating Molecular Targets

Phenolic compounds are known to interact with various intracellular signaling pathways that govern cell survival and proliferation.[21] Given the evidence suggesting that fluorinated phenols can inhibit receptor tyrosine kinases, a plausible downstream target is the PI3K/AKT signaling pathway, a central node for cell survival signals.[10][12] Inhibition of this pathway would prevent the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting cell death.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bad Bad AKT->Bad Inactivation Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Test_Compound 2-Fluoro-4-methylphenol Test_Compound->RTK Inhibition

Caption: Potential inhibition of the PI3K/AKT survival pathway.

Conclusion and Future Directions

This guide presents a systematic approach for the initial in vitro characterization of 2-Fluoro-4-methylphenol as a potential anticancer agent. The data generated from the described cytotoxicity and apoptosis assays will provide a strong foundation for its continued investigation. Positive results would warrant further studies, including cell cycle analysis, western blotting to confirm the inhibition of key signaling proteins like p-AKT, and ultimately, evaluation in more complex models such as 3D tumor spheroids and in vivo animal studies. The comparative framework ensures that the compound's activity is properly contextualized, providing a clear rationale for its advancement in the drug discovery pipeline.

References

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A Head-to-Head Comparison for the Synthetic Chemist: 2-Fluoro-4-methylphenol vs. 2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of 2-Fluoro-4-methylphenol and 2-chloro-4-methylphenol. As structurally similar building blocks, the choice between a fluorine or chlorine substituent at the ortho-position can profoundly impact reactivity, physicochemical properties, and ultimately, the performance of the target molecule. This guide provides researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic strategies. We will move beyond catalog data to explore the causal relationships between structure and function, supported by experimental frameworks.

Physicochemical Properties: The Halogen's Signature

The fundamental differences between these two compounds begin with the intrinsic properties of fluorine and chlorine. Fluorine is the most electronegative element, small, and forms a very strong bond with carbon. Chlorine is larger, less electronegative, but possesses accessible d-orbitals. These characteristics manifest in their macroscopic properties.

The chloro-analogue has a higher molecular weight, leading to stronger intermolecular van der Waals forces. This is directly reflected in its significantly higher boiling point.[1][2] Conversely, the fluoro-analogue is a solid with a low melting point, existing as pale yellow crystals.[3]

Table 1: Comparative Physicochemical Properties

Property2-Fluoro-4-methylphenol2-chloro-4-methylphenolRationale for Difference
CAS Number 452-81-3[6]6640-27-3[1]N/A
Molecular Formula C₇H₇FO[6]C₇H₇ClO[1]Different halogen substituent.
Molecular Weight 126.13 g/mol [6]142.58 g/mol [1]Chlorine is a heavier atom than fluorine.
Appearance Pale yellow crystals[3]Colorless to light yellow liquid[2][5]Differences in crystal packing and intermolecular forces.
Melting Point 37-38 °C[3]N/A (Liquid at RT)The planar fluoro-analogue packs more efficiently into a crystal lattice.
Boiling Point 173 °C[3]195-196 °C[1][2]Increased molecular weight and polarizability of the chloro-compound lead to stronger intermolecular forces.
Density 1.164 g/cm³[3]1.211 g/mL at 25 °C[1]The heavier chlorine atom results in a higher density for a similar molecular volume.
pKa (Predicted) Not available~8.79[5]The electron-withdrawing nature of the halogen increases phenol acidity.[4]

Reactivity Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

A primary application for these compounds is serving as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. The mechanism requires activation of the aromatic ring by electron-withdrawing groups and a good leaving group. Halogens present a fascinating dichotomy: they activate the ring towards nucleophilic attack via their inductive effect (-I) but deactivate it via resonance (+M). For SNAr, the powerful inductive effect is paramount.

The rate-determining step is typically the formation of the resonance-stabilized negative intermediate, the Meisenheimer complex. The stability of this complex is enhanced by strong electron-withdrawing groups. Herein lies the key difference:

  • 2-Fluoro-4-methylphenol : Fluorine's extreme electronegativity provides a potent inductive stabilization to the Meisenheimer complex. This electronic effect is so powerful that it often overcomes the high C-F bond strength, making fluoride an excellent leaving group in activated SNAr systems.

  • 2-chloro-4-methylphenol : Chlorine is less electronegative than fluorine, offering weaker stabilization of the intermediate. While the C-Cl bond is weaker and easier to break, the initial nucleophilic attack is less favorable.

Therefore, in a comparative kinetic study, 2-fluoro-4-methylphenol is expected to react faster than its chloro counterpart.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Comparative Kinetic Analysis of SNAr

This protocol outlines a self-validating experiment to quantify the reactivity difference. The key is to run both reactions in parallel under identical conditions.

Objective: To compare the rate of reaction of 2-fluoro-4-methylphenol and 2-chloro-4-methylphenol with sodium methoxide.

Materials:

  • 2-Fluoro-4-methylphenol (≥98% purity)[7]

  • 2-chloro-4-methylphenol (≥97% purity)[1]

  • Sodium methoxide (NaOMe), 0.5 M solution in methanol

  • Anhydrous Dimethylformamide (DMF)

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stir bars, heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Workflow:

Caption: Workflow for comparative kinetic analysis of halophenols.

Step-by-Step Procedure:

  • Preparation: In two separate 10 mL volumetric flasks, prepare 0.1 M solutions of 2-fluoro-4-methylphenol and 2-chloro-4-methylphenol in anhydrous DMF. Add a precise amount of dodecane as an internal standard to each.

  • Reaction Setup: In two identical reaction vials equipped with stir bars, add 2 mL of each respective halophenol/internal standard solution. Place the vials in a heating block pre-heated to 60°C and allow them to equilibrate for 5 minutes.

  • Initiation: To initiate the reactions simultaneously, add 2 mL of the pre-heated 0.5 M sodium methoxide solution to each vial. This ensures the methoxide is in excess. Start a timer immediately.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction and quench it in a vial containing 1 mL of dilute HCl.

  • Analysis: Extract the quenched samples with ethyl acetate and analyze the organic layer by GC-MS to determine the ratio of the starting material to the internal standard.

Expected Data & Interpretation: By plotting the natural log of the reactant concentration versus time, a linear relationship should be observed, the slope of which corresponds to the pseudo-first-order rate constant. The data would likely show a significantly steeper slope for 2-fluoro-4-methylphenol, confirming its higher reactivity in SNAr.

Table 2: Hypothetical Comparative Reaction Data

CompoundHalf-life (t₁/₂) at 60°CRelative Rate Constant (k')
2-Fluoro-4-methylphenol ~ 45 min~ 5.1
2-chloro-4-methylphenol ~ 230 min1.0

Applications in Drug Development & Synthesis

The choice between these two building blocks extends into the biological arena. Both are valuable intermediates for pharmaceuticals and agrochemicals.[3][5]

  • 2-Fluoro-4-methylphenol : The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity to improve bioavailability.[3][9] Its use is prominent in the synthesis of kinase inhibitors and other targeted therapies.[7][9]

  • 2-chloro-4-methylphenol : Chlorine is also widely used to increase lipophilicity and fill hydrophobic pockets in protein targets.[10] It is a common intermediate for antiseptics, preservatives, and disinfectants due to its antimicrobial properties.[5] It also serves as a building block for crop protection agents and various pharmaceuticals.[11]

The synthesis of these compounds also differs. 2-chloro-4-methylphenol can be prepared by the direct chlorination of 4-methylphenol, often using reagents like sulfuryl chloride.[11][12] In contrast, the selective synthesis of 2-fluoro-4-methylphenol is more challenging and may involve methods like diazotization of 4-fluoro-2-methylaniline.[3]

Safety and Handling

Both compounds are irritants and should be handled with appropriate personal protective equipment (PPE).

  • 2-Fluoro-4-methylphenol : Classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

  • 2-chloro-4-methylphenol : Also classified as an irritant to the eyes, respiratory system, and skin.[1][5]

Always consult the most current Safety Data Sheet (SDS) before handling these chemicals.

Conclusion

While 2-fluoro-4-methylphenol and 2-chloro-4-methylphenol appear to be simple analogues, they offer distinct advantages for the synthetic chemist.

Choose 2-Fluoro-4-methylphenol when:

  • High reactivity in nucleophilic aromatic substitution is required.

  • The synthetic goal is to enhance metabolic stability or modulate electronic properties for drug design.

  • The downstream application benefits from the unique properties of organofluorine compounds.

Choose 2-chloro-4-methylphenol when:

  • A more economical and traditionally synthesized building block is sufficient.

  • The primary goal is to increase lipophilicity.

  • The target application involves antimicrobial or preservative functions.

By understanding the fundamental chemical principles that differentiate these two reagents, researchers can more effectively design synthetic routes and optimize the properties of their final products.

References

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  • Shin, N. Y., Tsui, E., Reinhold, A., Scholes, G. D., Bird, M. J., & Knowles, R. R. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Fluoro-4-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorination can profoundly influence a compound's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides an in-depth, comparative framework for assessing the metabolic stability of 2-fluoro-4-methylphenol derivatives, a class of compounds with significant potential in various therapeutic areas. As senior application scientists, our goal is not merely to present protocols, but to illuminate the scientific rationale behind them, enabling researchers to make informed decisions in their drug development programs.

The Strategic Imperative for Metabolic Stability Assessment

A drug's journey through the body is fraught with metabolic challenges, primarily orchestrated by enzymes in the liver.[5] Low metabolic stability leads to rapid clearance, poor bioavailability, and a short duration of action, often dooming an otherwise potent compound.[6] Early in vitro assessment of metabolic stability is therefore a critical, cost-saving step in the drug discovery pipeline, allowing for the strategic optimization of drug candidates before they advance to more expensive in vivo studies.[7][8]

For 2-fluoro-4-methylphenol derivatives, two structural motifs dictate their metabolic fate: the phenol group, which is susceptible to conjugation, and the methyl group, a prime target for oxidation. The fluorine atom is strategically placed to act as a "metabolic shield," leveraging the strength of the carbon-fluorine bond to block potential sites of oxidation.[4][9] However, its strong electron-withdrawing nature can also influence the reactivity of adjacent sites.[9] Understanding this interplay is key to designing more durable therapeutics.

Principal Metabolic Pathways for Phenolic Compounds

The metabolic fate of 2-fluoro-4-methylphenol derivatives is governed by two main enzymatic superfamilies: Cytochrome P450s (CYPs) for Phase I oxidation and UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) for Phase II conjugation.

  • Phase I (Oxidation): Primarily mediated by CYP enzymes, these reactions introduce or expose functional groups.[10] For a 2-fluoro-4-methylphenol scaffold, the most probable sites of attack are:

    • Methyl Group Oxidation: The p-methyl group is a classic "soft spot," readily oxidized to a benzylic alcohol (4-hydroxymethyl), which can be further oxidized to an aldehyde and then a carboxylic acid.[11]

    • Aromatic Hydroxylation: The aromatic ring itself can be hydroxylated, although the fluorine atom can sterically and electronically hinder this process at adjacent positions.[11][12]

  • Phase II (Conjugation): These reactions attach polar endogenous molecules to the parent drug or its Phase I metabolites, greatly increasing water solubility and facilitating excretion.[13]

    • Glucuronidation: The phenolic hydroxyl group is a primary substrate for UGTs, which conjugate it with glucuronic acid.[14] This is often the most significant clearance pathway for phenolic compounds.[13][15]

    • Sulfation: SULTs can also conjugate the phenolic hydroxyl group, attaching a sulfo group. This pathway is typically high-affinity but low-capacity compared to glucuronidation.[13]

The following diagram illustrates these potential metabolic transformations.

Metabolic_Pathways cluster_phase1 Phase I cluster_phase2 Phase II Parent 2-Fluoro-4-methylphenol Derivative Oxidized_Methyl Benzylic Alcohol Metabolite Parent->Oxidized_Methyl CYP450s (e.g., CYP2D6, 2E1, 1A2) Oxidized_Ring Aromatic Hydroxylation Metabolite Parent->Oxidized_Ring CYP450s Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGTs (e.g., UGT1A1, 1A9) Sulfate O-Sulfate Conjugate Parent->Sulfate SULTs (e.g., SULT1A1)

Caption: Primary Phase I and Phase II metabolic pathways for phenolic compounds.

Comparative Assessment: In Vitro Stability Models

To assess metabolic stability, we primarily rely on two robust in vitro models: liver microsomes and cryopreserved hepatocytes. Each provides a different level of insight into a compound's metabolic fate.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells.[16] They are a cost-effective and high-throughput tool rich in Phase I CYP enzymes and some Phase II UGTs.[17] They are excellent for assessing a compound's susceptibility to oxidative metabolism.

  • Hepatocytes: These are intact, primary liver cells that contain the full complement of metabolic machinery, including Phase I and Phase II enzymes, cofactors, and transporters.[5][18] Hepatocyte assays provide a more holistic and physiologically relevant picture of hepatic clearance, as they account for cell permeability and the interplay between different metabolic pathways.[18]

The following workflow diagram outlines the general process for conducting these stability assays.

Experimental_Workflow start Test Compound (1 µM Stock) incubation Incubation at 37°C Liver Microsomes + NADPH Hepatocytes start->incubation sampling Aliquots Taken at Time Points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quenching Quench Reaction (Ice-cold Acetonitrile + Internal Standard) sampling->quenching precipitation Protein Precipitation (Centrifugation) quenching->precipitation analysis Supernatant Analysis (LC-MS/MS) precipitation->analysis data Data Analysis Calculate Half-Life (t½) Calculate Intrinsic Clearance (CLint) analysis->data

Caption: General experimental workflow for in vitro metabolic stability assays.

Illustrative Comparison of 2-Fluoro-4-methylphenol Derivatives

To illustrate how structural modifications can impact metabolic stability, consider the hypothetical data below for a series of derivatives. The intrinsic clearance (CLint) is a measure of the rate of metabolism by the liver, independent of blood flow; a lower value signifies greater stability.[16]

Compound IDStructureMicrosomal StabilityHepatocyte Stability
t½ (min) CLint (µL/min/mg)
FMP-01 2-Fluoro-4-methylphenol4534.1
FMP-02 2-Fluoro-4-(trifluoromethyl)phenol>120<11.5
FMP-03 2,6-Difluoro-4-methylphenol8817.4
FMP-04 2-Fluoro-4-methyl-5-chlorophenol7221.3

Analysis of Illustrative Data:

  • FMP-01 (Parent): Shows moderate stability. The difference between microsomal and hepatocyte t½ suggests that both Phase I (oxidation of the methyl group) and Phase II (conjugation of the phenol) pathways are contributing to its clearance, with conjugation likely being a significant factor in the more complete hepatocyte system.[18]

  • FMP-02 (CF₃ substitution): Replacing the metabolically labile methyl group with a trifluoromethyl group dramatically increases stability. The C-F bond is highly resistant to CYP-mediated oxidation, effectively removing the primary Phase I metabolic route.[19][20]

  • FMP-03 (Additional Fluorine): Adding a second fluorine atom ortho to the hydroxyl group (position 6) significantly enhances stability. This is likely due to a combination of steric hindrance around the hydroxyl group, which impedes access by UGT/SULT enzymes, and electronic effects that make the phenol less susceptible to conjugation.

  • FMP-04 (Chloro substitution): Adding a chlorine atom adjacent to the methyl group improves stability compared to the parent. This is an example of using a halogen to electronically "shield" a nearby metabolic soft spot, making the methyl C-H bonds less susceptible to abstraction by CYP enzymes.[9]

Detailed Experimental Protocols

Adherence to robust, well-controlled protocols is paramount for generating reproducible and trustworthy data. The FDA provides guidance on conducting such in vitro studies to inform drug development.[21][22]

Protocol 1: Liver Microsomal Stability Assay

This assay is designed to primarily assess Phase I metabolic stability.

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes and the necessary cofactor, NADPH.[17]

Materials:

  • Pooled human liver microsomes (e.g., from at least 10 donors to average out genetic variability)[23]

  • Test compounds and positive controls (e.g., Verapamil for high turnover, Verapamil for low turnover)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[24]

  • Ice-cold acetonitrile with an internal standard (for analytical consistency)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system[25]

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Prepare a microsomal stock solution in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[17]

    • Prepare test compound and control solutions in buffer from a DMSO stock. Causality: The final DMSO concentration must be kept low (<0.1%) to avoid inhibiting CYP enzyme activity.[26]

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal solution and the test compound solution to the wells of the incubation plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is the essential cofactor that donates electrons to the CYP450 catalytic cycle. Without it, oxidative metabolism will not occur.[27] A negative control lacking NADPH should always be run to check for non-enzymatic degradation.

  • Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard.[16]

    • Causality: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by precipitating the microsomal proteins, and the internal standard allows for accurate quantification by correcting for variations in sample processing and instrument response.[18]

  • Sample Processing & Analysis:

    • Seal and vortex the collection plate, then centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated proteins.[24]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[28][29]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[16]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II pathways as well as cell permeability.

Objective: To determine the rate of disappearance of a test compound when incubated with a suspension of cryopreserved primary hepatocytes.[30]

Materials:

  • Cryopreserved human hepatocytes (pooled from multiple donors)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[31]

  • Test compounds and positive controls (e.g., Verapamil for Phase I, a known UGT substrate like 7-hydroxycoumarin for Phase II)[18]

  • Non-coated 12- or 24-well plates

  • Orbital shaker inside a 37°C, 5% CO₂ incubator

  • All other materials as listed in the microsomal assay protocol.

Step-by-Step Methodology:

  • Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and gently transfer them into pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay. Viability should be high (>80%) for a valid experiment.

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[30]

    • Prepare test compound solutions in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to the wells of the plate.

    • Add the test compound solutions to initiate the reaction. Place the plate on an orbital shaker in the incubator.

    • Causality: Gentle agitation is crucial to keep the hepatocytes in suspension and ensure uniform exposure to the test compound and adequate oxygenation.[31] A negative control using heat-inactivated hepatocytes should be included to assess non-enzymatic degradation and binding to cellular components.[31]

  • Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the hepatocyte suspension and immediately quench the reaction in a collection plate containing ice-cold acetonitrile with an internal standard.[18][31]

  • Sample Processing & Analysis:

    • This follows the same procedure as the microsomal assay: vortex, centrifuge to pellet cell debris and precipitated proteins, and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Data analysis is analogous to the microsomal assay.

    • Plot the ln(% remaining) vs. time to determine the rate constant (k) and half-life (t½).

    • Calculate intrinsic clearance using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of cells in 10⁶) .[31] This value can then be scaled to predict in vivo hepatic clearance.[30]

Concluding Remarks

The assessment of metabolic stability is a multi-faceted process that forms a critical pillar of modern drug discovery. By employing a strategic combination of in vitro assays, such as the microsomal and hepatocyte stability assays, researchers can gain a comprehensive understanding of a compound's metabolic liabilities. For 2-fluoro-4-methylphenol derivatives, this involves a careful evaluation of the interplay between oxidative and conjugative pathways and how structural modifications can shield metabolic soft spots. The protocols and comparative data presented in this guide offer a robust framework for generating high-quality, reproducible data, enabling the rational design of more stable and effective drug candidates.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical resources we employ. 2-Fluoro-4-methylphenol (CAS: 452-81-3), a valuable reagent in synthetic chemistry, possesses a distinct hazard profile that necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards to ensure that its waste stream is managed with the highest regard for personal safety and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 2-Fluoro-4-methylphenol is the foundation of its safe handling and disposal. This compound is not benign; it is classified as a hazardous material under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The primary hazards dictate the stringent disposal procedures that follow.

  • Corrosivity and Acute Toxicity : 2-Fluoro-4-methylphenol is corrosive and can cause severe skin burns and eye damage[2]. It is also classified as harmful if swallowed or if it comes into contact with the skin[2]. Ingestion can lead to severe damage and potential perforation of the stomach or esophagus[1]. This high level of toxicity means that even materials that have come into contact with the compound, such as gloves or weigh paper, must be treated as hazardous waste.

  • Halogenated Organic Compound : As a fluorinated phenol, this compound belongs to the family of halogenated organic compounds. These substances are of particular concern for environmental disposal as they can be persistent and require specific treatment methods, such as high-temperature incineration, to ensure complete destruction. Regulations for halogenated waste are often stricter than for non-halogenated streams[3][4].

  • Transportation Regulations : For transport, 2-Fluoro-4-methylphenol is classified as a UN3265 Corrosive liquid, acidic, organic, n.o.s., Hazard Class 8[1]. This classification directly informs how waste must be packaged, labeled, and manifested for off-site disposal by a licensed facility.

Key Quantitative Data
PropertyValueSource(s)
CAS Number 452-81-3[1][2]
Molecular Formula C₇H₇FO[2][5]
GHS Classification Acute Toxicity 4 (Oral, Dermal); Skin Corrosion 1C; Serious Eye Damage 1[2]
UN Transport Number UN3265[1]
Transport Hazard Class 8 (Corrosive)[1]
Packing Group III[1]

Pre-Disposal Safety & Handling: Establishing a Safe Workspace

Proper disposal begins with safe handling during use. The controls implemented in the laboratory directly translate to a safer waste consolidation process.

  • Engineering Controls : Always handle 2-Fluoro-4-methylphenol within a certified chemical fume hood to prevent inhalation of vapors or dust[1][6]. An eyewash station and safety shower must be immediately accessible[1][6].

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133[1][7].

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) and inspect them for tears or holes before each use. Contaminated gloves must be disposed of as hazardous waste.

    • Body Protection : A lab coat and closed-toe shoes are required. For larger quantities, a chemically resistant apron is recommended[1][7].

Waste Classification and Segregation: A Self-Validating System

As a chemical waste generator, you are legally responsible for correctly identifying and classifying your waste[1]. The following decision workflow ensures compliance and safety.

G cluster_waste_type Identify Waste Stream cluster_action Action start Waste Generation (2-Fluoro-4-methylphenol) is_neat Neat Solid/Liquid or Concentrated Solution? start->is_neat is_contaminated Contaminated Solid Waste? (Gloves, Weigh Boats, Wipes) start->is_contaminated is_aqueous Dilute Aqueous Waste? start->is_aqueous collect_halogenated Collect in dedicated 'Halogenated Organic Liquid Waste' container is_neat->collect_halogenated Yes collect_solid Collect in dedicated 'Solid Hazardous Waste' container (double-bagged) is_contaminated->collect_solid Yes collect_aqueous Collect in dedicated 'Aqueous Halogenated Waste' container is_aqueous->collect_aqueous Yes end_process Label Container, Store in Satellite Accumulation Area, Arrange for EHS Pickup collect_halogenated->end_process collect_solid->end_process collect_aqueous->end_process

Caption: Waste Segregation Workflow for 2-Fluoro-4-methylphenol.

Step-by-Step Disposal Protocol

Follow these procedures to ensure safe and compliant disposal of all waste streams containing 2-Fluoro-4-methylphenol.

Step 4.1: Preparing Unused Reagent and Concentrated Solutions
  • Do Not Neutralize : Do not attempt to neutralize the chemical. This can cause unpredictable reactions and is not an approved disposal method.

  • Container Selection : If possible, designate the original reagent bottle for disposal. If transferring is necessary, use a clean, chemically compatible (e.g., glass or fluorinated HDPE) container with a screw cap.

  • Transfer : Carefully transfer the material inside a chemical fume hood.

  • Segregation : This waste must be placed into a container designated for Halogenated Organic Liquid Waste . Never mix with non-halogenated or incompatible waste streams[8].

Step 4.2: Preparing Contaminated Solid Waste
  • Definition : This stream includes any solid item that has come into direct contact with 2-Fluoro-4-methylphenol, such as gloves, weigh paper, absorbent pads from spill cleanup, and contaminated silica gel.

  • Primary Containment : Place all contaminated solid waste into a clear, chemically resistant bag.

  • Secondary Containment : Seal the primary bag and place it into a second, labeled bag or a rigid, sealed container designated for Solid Hazardous Waste . This double-containment minimizes the risk of exposure.

Step 4.3: Disposing of Empty Containers
  • Regulatory Mandate : An "empty" container is not devoid of hazard. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste[8].

  • Procedure :

    • Inside a fume hood, rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Pour the first rinseate directly into the designated Halogenated Organic Liquid Waste container.

    • Subsequent rinses can be managed according to your institution's policy, but collecting the first is non-negotiable.

    • Deface the original label on the now-rinsed container and dispose of it as regular lab glass or plastic.

Step 4.4: Containerization and Labeling
  • Labeling : All hazardous waste containers must be clearly labeled with an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department[8].

  • Required Information : The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 2-Fluoro-4-methylphenol".

    • A complete list of all constituents by percentage, including solvents.

    • The date waste was first added to the container (the "accumulation start date").

  • Container Integrity : Keep waste containers securely closed at all times, except when actively adding waste[8]. Store them in a designated Satellite Accumulation Area (SAA) with secondary containment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Keep people upwind of the spill[1].

  • Remove Ignition Sources : Extinguish any open flames and turn off hot plates or other ignition sources in the vicinity[1][6].

  • Contain the Spill : Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent[1][3][6]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal[1][6].

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Disposal : The collected spill debris must be disposed of as Solid Hazardous Waste , following the procedure in Section 4.2. Do not dispose of spill cleanup materials in the regular trash or wash them down the drain[9].

By adhering to these scientifically grounded and regulation-aligned procedures, you fulfill your professional duty to ensure a safe laboratory environment and protect our shared ecosystem.

References

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  • How can I dispose phenol?. ResearchGate. [URL: https://www.
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  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [URL: https://essr.umd.edu/environmental-affairs/waste-management/hazardous-waste/epa-hazardous-waste-codes]
  • EPA HAZARDOUS WASTE CODES (List). U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-05/documents/b-3.pdf]
  • 2-Fluoro-4-methoxyphenol | 167683-93-4. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/F0634]
  • Waste Code - EPA. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/rcra/rcra-online/waste-code]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]

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Navigating the Safe Handling of 2-Fluoro-4-methylphenol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling 2-Fluoro-4-methylphenol. Our commitment is to empower you with the knowledge to not only meet but exceed safety standards, ensuring both personal safety and the validity of your research outcomes.

Understanding the Hazard: Why 2-Fluoro-4-methylphenol Demands Respect

2-Fluoro-4-methylphenol, a fluorinated aromatic phenol, presents a significant chemical hazard that necessitates a comprehensive PPE strategy. Its classification as a corrosive and toxic substance underscores the potential for severe skin burns, eye damage, and systemic toxicity upon exposure.[1][2] The presence of the fluorine atom can influence the compound's reactivity and permeability through standard protective barriers, a critical consideration in PPE selection.

Similar to its parent compound, phenol, 2-Fluoro-4-methylphenol can be absorbed through the skin, with potentially severe or even fatal consequences.[3][4] It is crucial to recognize that phenol and its derivatives can have an anesthetic effect, meaning initial contact may not be immediately painful, leading to prolonged exposure if not promptly addressed.[3][5]

Table 1: Hazard Profile of 2-Fluoro-4-methylphenol

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed.[2]
Acute Toxicity, DermalHarmful in contact with skin.[2]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1][2]
Serious Eye Damage/IrritationCauses serious eye damage.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.

The Cornerstone of Safety: A Risk-Based Approach to PPE Selection

A dynamic risk assessment is paramount before any procedure involving 2-Fluoro-4-methylphenol. The level of PPE required is not static; it must be adapted to the scale of the operation, the concentration of the chemical, and the potential for splashes or aerosol generation.

Below is a logical workflow to guide your PPE selection process.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational & Disposal Plan start Start: Handling 2-Fluoro-4-methylphenol task Evaluate Task: - Quantity - Concentration - Potential for Splash/Aerosol start->task low_risk Low Risk (e.g., small quantity, low concentration, no splash potential) task->low_risk Low high_risk High Risk (e.g., large quantity, high concentration, splash/aerosol potential) task->high_risk High ppe_low Minimum PPE: - Safety Glasses - Standard Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Splash Goggles & Face Shield - Heavy-duty Gloves (e.g., Butyl Rubber) - Chemical-resistant Apron over Lab Coat - Respiratory Protection (if indicated) high_risk->ppe_high procedure Proceed with Experiment in a Chemical Fume Hood ppe_low->procedure ppe_high->procedure disposal Dispose of Contaminated PPE as Hazardous Waste procedure->disposal

Caption: PPE selection workflow for handling 2-Fluoro-4-methylphenol.

Essential Personal Protective Equipment: A Detailed Protocol

Eye and Face Protection: The First Line of Defense

Given that 2-Fluoro-4-methylphenol can cause permanent eye injury and blindness, robust eye and face protection is non-negotiable.[1][3]

  • Minimum Requirement: At all times when handling this chemical, ANSI Z87.1-compliant safety glasses with side shields must be worn.[5]

  • Splash Hazard: When there is any potential for splashing, such as during solution preparation or transfer of larger volumes, chemical splash goggles are mandatory. For enhanced protection, a face shield should be worn in conjunction with goggles.[6][7]

Hand Protection: Selecting the Right Barrier

The choice of gloves is critical due to the dermal toxicity of 2-Fluoro-4-methylphenol. Nitrile gloves, a common choice in laboratories, may not offer sufficient protection for prolonged contact or with concentrated solutions.

  • Incidental Contact: For brief, incidental contact with dilute solutions, double-gloving with standard nitrile gloves is a reasonable precaution.[6] Gloves should be changed immediately upon any sign of contamination.

  • Extended Use or Concentrated Solutions: For handling concentrated 2-Fluoro-4-methylphenol or for tasks involving extended contact, more robust gloves are required. Butyl rubber or Viton gloves are recommended for their high resistance to phenols.[3] Neoprene gloves may be suitable for shorter-term work.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Body Protection: Shielding Against Spills and Splashes

Standard laboratory attire forms the base layer of protection.

  • Primary Protection: A fully buttoned, long-sleeved lab coat should be worn at all times. Long pants and closed-toe shoes are also mandatory.[6]

  • Enhanced Protection: In situations where there is a significant risk of splashing, a chemical-resistant apron, typically made of butyl rubber or neoprene, should be worn over the lab coat.[3][6]

Respiratory Protection: When Engineering Controls Are Not Enough

All work with 2-Fluoro-4-methylphenol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Standard Operations: Under normal conditions of use within a fume hood, respiratory protection is not typically required.

  • Potential for Aerosolization or Spills: In the event of a large spill or a situation where significant aerosolization is possible and engineering controls may be insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Operational and Disposal Protocols: Completing the Safety Cycle

Proper donning and doffing of PPE are as crucial as the selection itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Gloves

  • Eye/Face Protection

Doffing Sequence (to minimize contamination):

  • Gloves (peel off without touching the outer surface with bare skin)

  • Face Shield/Goggles

  • Lab Coat (fold inward to contain any contamination)

  • Wash hands thoroughly with soap and water.

Disposal: All disposable PPE contaminated with 2-Fluoro-4-methylphenol, including gloves and wipes, must be collected as hazardous chemical waste.[6] Follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsible research.

References

  • Standard Operating Procedure - Yale EHS. (n.d.). Yale University. Retrieved from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Santa Cruz - Environmental Health & Safety. Retrieved from [Link]

  • for the SAFE USE of PHENOL. (2020). Phenol Safety Group. Retrieved from [Link]

  • 2-Fluoro-4-methylphenol. (n.d.). PubChem - National Institutes of Health. Retrieved from [Link]

  • Phenol. (n.d.). UNC Charlotte - Environmental Health and Safety. Retrieved from [Link]

  • OESO Phenol Guideline. (n.d.). Duke University - Occupational and Environmental Safety Office. Retrieved from [Link]

  • Phenol - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.